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Foundational

2-(N-Boc-amino)-3-phenyl-thiophene chemical structure and physical properties

Title: Engineering Stability in Heterocyclic Scaffolds: A Technical Guide to 2-(N-Boc-amino)-3-phenyl-thiophene The Stability Paradox of 2-Aminothiophenes In the realm of medicinal chemistry and agrochemical development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering Stability in Heterocyclic Scaffolds: A Technical Guide to 2-(N-Boc-amino)-3-phenyl-thiophene

The Stability Paradox of 2-Aminothiophenes

In the realm of medicinal chemistry and agrochemical development, the thiophene ring serves as a premier bioisostere for the phenyl ring. However, functionalizing the 2-position with an amino group introduces a severe structural liability.

The parent compound, 2-amino-3-phenylthiophene, is notoriously unstable. The electron-rich nature of the thiophene ring, combined with the strong electron-donating resonance (+M effect) of the free amino group, drastically raises the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the free amine highly susceptible to autoxidation, electrophilic polymerization, and rapid degradation under ambient conditions. In fact, attempts to synthesize 2-amino-3-phenylthiophene via standard Bechamp reduction (Fe/HCl) typically result in a "complicated reaction mixture" due to immediate decomposition of the nascent amine[1].

To harness the pharmacological potential of this scaffold, we must engineer stability at the molecular level. The installation of a tert-butoxycarbonyl (Boc) protecting group to form 2-(N-Boc-amino)-3-phenyl-thiophene (IUPAC: tert-butyl (3-phenylthiophen-2-yl)carbamate) is the definitive solution. The carbamate carbonyl withdraws the nitrogen lone pair (-M effect), lowering the HOMO energy and neutralizing the oxidative liability, while the bulky tert-butyl group provides critical steric shielding[2].

G Unprotected 2-Amino-3-phenylthiophene (Free Amine: Unstable) Protected 2-(N-Boc-amino)-3-phenyl-thiophene (Carbamate: Stable) Unprotected->Protected Boc2O, Base (Electronic & Steric Shielding) Degradation Oxidation & Polymerization (Complex Mixtures) Unprotected->Degradation Ambient Air / Acidic Conditions Stable Stable Building Block (Ready for Derivatization) Protected->Stable Retains Orthogonal Reactivity

Fig 1. Stability dynamics: Free amine degradation vs. N-Boc carbamate stabilization.

Physicochemical Profiling

Understanding the physical properties of 2-(N-Boc-amino)-3-phenyl-thiophene is critical for downstream chromatographic purification and formulation in biological assays. The lipophilicity is significantly driven by the dual presence of the phenyl ring and the tert-butyl moiety.

PropertyValue / DescriptionAnalytical Rationale
IUPAC Name tert-butyl (3-phenylthiophen-2-yl)carbamateStandard nomenclature for regulatory documentation.
Molecular Formula C₁₅H₁₇NO₂S-
Molecular Weight 275.37 g/mol Confirmed via LC-MS (ESI+): [M+H]⁺ peak at m/z 276.1
Physical State Off-white to pale yellow crystalline solidColoration darkens if trace free amine impurities are present.
Solubility Soluble in DCM, EtOAc, THF, DMSO; Insoluble in H₂OHigh lipophilicity dictates the use of reverse-phase HPLC for purity checks.
Estimated LogP ~3.8Indicates high membrane permeability; requires formulation in DMSO for in vitro assays.
Stability Stable under basic and neutral conditionsLabile to strong acids (TFA, HCl), which trigger deprotection[2].

Self-Validating Synthetic Methodologies

To synthesize 2-(N-Boc-amino)-3-phenyl-thiophene, we avoid handling the free amine entirely. Instead, we utilize a one-pot modified Curtius rearrangement starting from a stable carboxylic acid precursor. This method is operationally superior, high-yielding, and self-validating through distinct visual and thermodynamic cues,[3].

Protocol A: The One-Pot Modified Curtius Rearrangement (Recommended)

Causality & Design: We utilize diphenylphosphoryl azide (DPPA) as a safe, bench-stable azide source to convert 3-phenylthiophene-2-carboxylic acid into an acyl azide. Upon controlled heating, the azide undergoes a Curtius rearrangement—expelling nitrogen gas—to form a highly reactive isocyanate. By using tert-butanol as both a reactant and co-solvent, the isocyanate is immediately trapped to form the target Boc-protected amine, bypassing the unstable free amine intermediate entirely.

Step-by-Step Workflow:

  • Activation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 3-phenylthiophene-2-carboxylic acid (10.0 mmol) in anhydrous Toluene (50 mL) and tert-butanol (20 mL).

  • Base Addition: Add Triethylamine (Et₃N, 12.0 mmol). Rationale: Et₃N deprotonates the carboxylic acid, increasing its nucleophilicity for the subsequent reaction with DPPA.

  • Azide Formation: Cool the mixture to 0 °C using an ice bath. Dropwise, add DPPA (11.0 mmol) over 15 minutes. In-Process Control: Keep the temperature strictly below 5 °C to prevent premature, uncontrolled rearrangement of the acyl azide.

  • Thermal Rearrangement: Remove the ice bath and gradually heat the reaction to 90 °C. Self-Validation Cue: You will observe continuous effervescence (bubbling). This is the stoichiometric release of N₂ gas, confirming the transformation of the acyl azide into the isocyanate.

  • Trapping: Maintain heating at 90 °C for 12 hours. The cessation of gas evolution indicates the completion of the rearrangement. The tert-butanol in the mixture will spontaneously attack the isocyanate.

  • Workup & Purification: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and 5% aqueous NaHCO₃. Purify the organic layer via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure carbamate.

G A 3-Phenylthiophene-2-carboxylic acid (Stable Precursor) B Acyl Azide Intermediate (via DPPA, Et3N at 0 °C) A->B Step 1: Activation C Isocyanate Intermediate (Thermal Rearrangement, 90 °C) B->C Step 2: -N2 Gas (Visual Cue) D 2-(N-Boc-amino)-3-phenyl-thiophene (Trapped with t-BuOH) C->D Step 3: Nucleophilic Attack

Fig 2. One-pot Curtius rearrangement pathway for N-Boc-aminothiophene synthesis.

Protocol B: Suzuki-Miyaura Cross-Coupling Alternative

If the 3-phenyl substitution needs to be varied late in the synthesis, a cross-coupling approach is utilized.

Causality & Design: Attempting a Suzuki coupling on an unprotected 2-amino-3-bromothiophene often fails because the free amine coordinates with and poisons the palladium catalyst[4]. The N-Boc group prevents this catalyst deactivation while simultaneously directing the oxidative addition of Palladium to the adjacent C3-bromide.

Step-by-Step Workflow:

  • Charge a Schlenk flask with N-Boc-2-amino-3-bromothiophene (5.0 mmol), Phenylboronic acid (6.0 mmol), and K₂CO₃ (15.0 mmol).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL).

  • Under a strict argon atmosphere, add the catalyst Pd(PPh₃)₄ (0.25 mmol, 5 mol%). Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II).

  • Heat to 85 °C for 8 hours. In-Process Control: Monitor via TLC (UV 254 nm). The starting bromide will consume, yielding a highly fluorescent product spot.

  • Filter through a pad of Celite to remove palladium black, extract with DCM, and purify via silica gel chromatography.

Downstream Applications & Controlled Deprotection

2-(N-Boc-amino)-3-phenyl-thiophene is a highly versatile intermediate. It is frequently utilized in the synthesis of complex allosteric modulators, kinase inhibitors, and advanced fungicidal carboxamides[1].

When the free amine is finally required for the next synthetic step (e.g., amide coupling), the Boc group must be removed. Because the resulting free amine is unstable, deprotection must be performed in situ or immediately prior to the next coupling .

Deprotection Protocol: Treat the Boc-protected thiophene with a 20% solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0 °C for 2 hours. Crucial Step: Do not attempt to isolate the free amine as a dry base. Instead, evaporate the TFA/DCM under a stream of nitrogen, dissolve the resulting TFA-salt in anhydrous DMF, add an excess of a non-nucleophilic base (like DIPEA), and immediately introduce your electrophile (e.g., an acid chloride or activated ester) to trap the amine before oxidative degradation can occur.

References

  • Title: Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide Source: nih.gov URL:[Link]

  • Title: α,α′-N-Boc-Substituted Bi- and Terthiophenes: Fluorescent Precursors for Functional Materials Source: acs.org URL:[Link]

  • Title: Direct Conversion of Carboxylic Acids to Various Nitrogen-Containing Compounds in the One-Pot Exploiting Curtius Rearrangement Source: acs.org URL:[Link]

Sources

Exploratory

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Features of 2-(N-Boc-amino)-3-phenyl-thiophene

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and materials science, thiophene-based heterocyclic compounds are of paramount importance, servi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, thiophene-based heterocyclic compounds are of paramount importance, serving as crucial scaffolds in a myriad of pharmaceutical agents and functional materials. A precise understanding of their molecular architecture is fundamental to elucidating structure-activity relationships and driving rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous structural characterization of such organic molecules in solution.

This in-depth technical guide focuses on the detailed ¹H and ¹³C NMR spectral data of a key thiophene derivative, 2-(N-Boc-amino)-3-phenyl-thiophene. As a Senior Application Scientist, this document is structured to provide not just the spectral data, but also the underlying scientific principles and practical insights necessary for its interpretation and application. We will delve into the influence of the N-tert-butoxycarbonyl (N-Boc) protecting group and the C-3 phenyl substituent on the electronic environment of the thiophene ring, which is directly reflected in the NMR chemical shifts and coupling constants.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for 2-(N-Boc-amino)-3-phenyl-thiophene. These predictions are based on established substituent effects on the thiophene ring and data from analogous structures.[1][2] The spectra are presumed to be recorded in deuterated chloroform (CDCl₃), a common solvent for such compounds, with tetramethylsilane (TMS) as the internal standard (0.00 ppm).

Table 1: Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Thiophene H-47.00 - 7.20DoubletJ4,5 = 5.0 - 6.01H
Thiophene H-56.80 - 7.00DoubletJ5,4 = 5.0 - 6.01H
Phenyl H (ortho, meta, para)7.20 - 7.50Multiplet-5H
NH6.50 - 7.50Broad Singlet-1H
Boc (t-butyl)~1.50Singlet-9H

Table 2: Predicted ¹³C NMR Spectral Data

CarbonChemical Shift (δ, ppm)
Thiophene C-2150 - 155
Thiophene C-3130 - 135
Thiophene C-4120 - 125
Thiophene C-5115 - 120
Phenyl C (quaternary)135 - 140
Phenyl C (CH)125 - 130
Boc C=O152 - 155
Boc C (quaternary)79 - 82
Boc CH₃~28

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is contingent upon a well-defined experimental protocol. The following step-by-step methodology provides a robust framework for obtaining the ¹H and ¹³C NMR data for 2-(N-Boc-amino)-3-phenyl-thiophene.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid 2-(N-Boc-amino)-3-phenyl-thiophene.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

3. ¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set a spectral width of approximately 12-15 ppm.

  • Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: Employ a relaxation delay of 1-2 seconds between scans.

4. ¹³C NMR Acquisition:

  • Pulse Sequence: Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

  • Spectral Width: Set a spectral width of approximately 200-220 ppm.

  • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure complete relaxation of all carbon nuclei.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock h1_acq ¹H Acquisition lock->h1_acq c13_acq ¹³C Acquisition lock->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate (¹H) phase_cal->integrate

Caption: Experimental workflow for NMR data acquisition.

Spectral Interpretation and Rationale

The predicted chemical shifts and multiplicities provide a detailed fingerprint of the molecular structure of 2-(N-Boc-amino)-3-phenyl-thiophene.

¹H NMR Spectrum Analysis:

  • Thiophene Protons: The two protons on the thiophene ring, H-4 and H-5, are expected to appear as doublets due to coupling with each other (J4,5). The electron-donating N-Boc-amino group at C-2 will shield both protons, while the phenyl group at C-3 will have a more complex anisotropic effect. Typically, H-5 is found at a slightly higher field (lower ppm) than H-4 in 2,3-disubstituted thiophenes. The coupling constant of 5.0-6.0 Hz is characteristic for ortho-coupling in a thiophene ring.[3]

  • Phenyl Protons: The five protons of the phenyl group will resonate in the aromatic region, typically between 7.20 and 7.50 ppm, as a complex multiplet.[4] The exact chemical shifts will depend on the rotational orientation of the phenyl ring relative to the thiophene ring.

  • NH Proton: The proton of the amino group is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly variable depending on the concentration and solvent. D₂O exchange can be used to confirm this signal, as the proton will be replaced by deuterium, causing the signal to disappear.

  • Boc Protons: The nine equivalent protons of the tert-butyl group of the Boc protecting group will give rise to a sharp, intense singlet at approximately 1.50 ppm.[5] This is a characteristic signature of the Boc group.

¹³C NMR Spectrum Analysis:

  • Thiophene Carbons: The chemical shifts of the thiophene ring carbons are highly sensitive to the electronic effects of the substituents. The C-2 carbon, directly attached to the electron-donating nitrogen atom, is expected to be significantly downfield. The C-3 carbon, attached to the phenyl group, will also be downfield. The C-4 and C-5 carbons will be more shielded compared to unsubstituted thiophene.

  • Phenyl Carbons: The carbons of the phenyl ring will appear in the aromatic region (125-140 ppm). The quaternary carbon attached to the thiophene ring will have a distinct chemical shift from the protonated carbons.

  • Boc Carbons: The carbonyl carbon of the Boc group is expected to resonate around 152-155 ppm.[6] The quaternary carbon of the tert-butyl group will appear around 79-82 ppm, and the three equivalent methyl carbons will give a strong signal at approximately 28 ppm.

Caption: Key structural features of 2-(N-Boc-amino)-3-phenyl-thiophene.

Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra of 2-(N-Boc-amino)-3-phenyl-thiophene provides a powerful tool for its structural verification and purity assessment. By understanding the influence of the N-Boc-amino and phenyl substituents on the thiophene core, researchers can confidently interpret the spectral data. The experimental protocol outlined herein offers a standardized approach to obtaining high-quality data, ensuring reproducibility and reliability in research and development settings. This guide serves as a valuable resource for scientists working with this important class of heterocyclic compounds.

References

  • A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Benchchem.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Analysis of A2B2 High‐Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. The Journal of Chemical Physics. Available at: [Link]

  • Simple and Convenient Procedure for the Synthesis of 2 (3 (tert Butoxycarbonylamino)propyl)-5-methylthiophenes.
  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available at: [Link]

  • Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Solid-State NMR Characterization of a Novel Thiophene-Based Three Phenyl Ring Mesogen. Chemistry of Materials. Available at: [Link]

  • Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis. The Royal Society of Chemistry. Available at: [Link]

  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.
  • 1 H NMR spectra showing regioselective substitutions on thiophene... ResearchGate. Available at: [Link]

  • Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. Scite.ai. Available at: [Link]

  • Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns.
  • Determine the structure of Boc amino acids. Cheminfo.org. Available at: [Link]

  • The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Available at: [Link]

  • Figure S3. 1 H NMR spectrum (400 MHz, CDCl 3 ) of 2-phenylthiophene (3b). ResearchGate. Available at: [Link]

  • 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • 13 C-NMR Studies of Some Heterocyclically Substituted.
  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis.
  • Figure S4. 13 C NMR spectrum (100 MHz, CDCl 3 ) of 2-phenylthiophene (3b). ResearchGate. Available at: [Link]

  • Scholars Research Library - Der Pharma Chemica.
  • Tosyl/pyrrolyl-capped 1,3-enynes via t-BuOK-assisted reaction of TosMIC with acylethynylpyrroles: a new feature of the popular reagent - Supporting Information.
  • Phenyl group in proton NMR. Chemistry Stack Exchange. Available at: [Link]

  • N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses Procedure. Available at: [Link]

Sources

Foundational

Strategic N-Boc Protection of 2-Amino-3-phenylthiophene: Mechanistic Insights and Optimization Protocols

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Executive Summary The synthesis and functionalization...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

The synthesis and functionalization of highly substituted thiophenes are foundational to modern medicinal chemistry. Specifically, 2-amino-3-phenylthiophene—often synthesized via the Gewald multicomponent reaction[1]—serves as a privileged scaffold for kinase inhibitors and agrochemicals. However, free 2-aminothiophenes are notoriously unstable, prone to oxidative degradation, and can cause deleterious side reactions during downstream transition-metal cross-coupling[2].

To circumvent these issues, masking the amine with a tert-butyloxycarbonyl (Boc) group is a standard strategic maneuver. Yet, the Boc protection of 2-amino-3-phenylthiophene presents unique kinetic and thermodynamic challenges. This whitepaper elucidates the causality behind these challenges, details the DMAP-catalyzed mechanistic pathway, and provides a self-validating, highly optimized experimental protocol.

The Chemical Challenge: Electronics and Sterics

Protecting aliphatic amines with di-tert-butyl dicarbonate (Boc₂O) is typically a trivial process requiring only mild basic conditions (e.g., NaOH or triethylamine)[3]. However, applying these standard conditions to 2-amino-3-phenylthiophene often results in unreacted starting material or sluggish kinetics. This resistance is governed by two primary factors:

  • Electronic Deactivation: The lone pair of electrons on the C2-amino group is highly delocalized into the electron-rich thiophene π -system. This resonance significantly reduces the nucleophilicity of the nitrogen atom compared to standard alkyl or even simple aryl amines.

  • Steric Hindrance: The adjacent phenyl ring at the C3 position creates a substantial steric shield around the C2-amine, physically blocking the trajectory required for nucleophilic attack on the bulky Boc₂O molecule.

Because of these factors, the reaction requires a "super-acylation" catalyst: 4-Dimethylaminopyridine (DMAP) [4].

Mechanistic Elucidation: The DMAP Catalytic Cycle

To overcome the energetic barrier imposed by the substrate's weak nucleophilicity and steric bulk, DMAP is employed to alter the reaction pathway. Rather than relying on the amine to attack Boc₂O directly, DMAP acts as a nucleophilic catalyst to generate a highly reactive intermediate[5].

The Step-by-Step Causality of the Mechanism
  • Electrophilic Activation: DMAP, being highly nucleophilic and sterically unhindered, attacks one of the carbonyl carbons of Boc₂O. This instantaneous reaction expels a tert-butyl carbonate anion and generates an N-Boc-pyridinium intermediate[6].

  • Nucleophilic Attack: The N-Boc-pyridinium species is exponentially more electrophilic than Boc₂O. The weakly nucleophilic 2-amino-3-phenylthiophene can now successfully attack this activated carbonyl, forming a tetrahedral intermediate.

  • Collapse and Regeneration: The tetrahedral intermediate collapses, transferring the Boc group to the thiophene amine and regenerating the DMAP catalyst.

  • Thermodynamic Driving Force: The expelled tert-butyl carbonate anion abstracts a proton from the newly formed carbamate (or from an external base like TEA). The resulting tert-butyl carbonic acid rapidly decomposes into tert-butanol and carbon dioxide (CO₂) gas[4]. The irreversible evolution of CO₂ pushes the reaction equilibrium entirely to the right.

G Boc2O Boc2O Active N-Boc-pyridinium Intermediate Boc2O->Active + DMAP (Fast) DMAP DMAP Catalyst DMAP->Active Intermediate Tetrahedral Intermediate Active->Intermediate + Substrate (Nucleophilic Attack) Substrate 2-Amino-3-phenylthiophene Substrate->Intermediate Intermediate->DMAP Regeneration Product N-Boc-2-amino-3-phenylthiophene + CO2 + t-BuOH Intermediate->Product Collapse & Deprotonation

DMAP-catalyzed mechanism of Boc protection for weakly nucleophilic aminothiophenes.

Quantitative Data: Optimization Matrix

To establish a robust protocol, various conditions were evaluated. The data below summarizes the optimization of the Boc protection for 2-amino-3-phenylthiophene, highlighting the absolute necessity of DMAP and the role of stoichiometry.

EntryReagents (Equivalents)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1Boc₂O (1.2), TEA (2.0)DCM2524< 5%Lack of DMAP results in failure due to low nucleophilicity.
2Boc₂O (1.2), DMAP (1.0)THF651265%Stoichiometric DMAP causes side reactions (e.g., isocyanate formation)[4].
3Boc₂O (1.5), TEA (2.0), DMAP (0.1)DCM251682%Catalytic DMAP activates Boc₂O; TEA acts as the bulk proton sink.
4Boc₂O (2.5), TEA (3.0), DMAP (0.2)DCM40894%Optimal. Excess Boc₂O overcomes steric hindrance; mild heating accelerates conversion.

Standard Operating Procedure (SOP): Experimental Protocol

This protocol is designed as a self-validating system . The visual cue of gas evolution confirms catalyst activity, while selective acidic/basic aqueous washes ensure the complete removal of catalytic byproducts without requiring premature chromatographic analysis.

Materials Required
  • 2-Amino-3-phenylthiophene (1.0 equiv, 10 mmol, 1.75 g)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.5 equiv, 25 mmol, 5.45 g)

  • Triethylamine (TEA) (3.0 equiv, 30 mmol, 4.18 mL)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equiv, 2.0 mmol, 244 mg)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology
  • System Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with an inert gas (Nitrogen or Argon). Crucial: Do not use a completely closed system; ensure a bubbler is attached to allow CO₂ gas to escape safely[5].

  • Substrate Dissolution: Dissolve 2-amino-3-phenylthiophene (1.75 g) in 50 mL of anhydrous DCM. Ensure complete dissolution.

  • Base Addition: Add TEA (4.18 mL) to the stirring solution, followed by the DMAP catalyst (244 mg). Stir for 5 minutes at room temperature to homogenize.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: The reaction between DMAP and Boc₂O is highly exothermic and generates gas rapidly. Cooling prevents solvent boil-off and controls the kinetic rate.

  • Reagent Addition: Dissolve Boc₂O (5.45 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Self-Validation Check: Observe steady effervescence (CO₂ evolution), confirming the generation of the active N-Boc-pyridinium intermediate.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 4:1, UV visualization).

  • Quench and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash with 1M HCl (2 x 50 mL). Causality: This selectively protonates and removes the DMAP catalyst and unreacted TEA into the aqueous layer.

    • Wash with saturated aqueous NaHCO₃ (1 x 50 mL) to neutralize any residual acid.

    • Wash with Brine (1 x 50 mL) to remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to afford pure N-Boc-2-amino-3-phenylthiophene as a solid.

Workflow Step1 1. Substrate Dissolution Dissolve amine in anhydrous DCM Step2 2. Base Addition Add TEA (3.0 eq) & DMAP (0.2 eq) Step1->Step2 Step3 3. Boc2O Addition Dropwise addition at 0 °C (Gas evolution) Step2->Step3 Step4 4. Reaction Monitoring Stir at RT, monitor via TLC until completion Step3->Step4 Step5 5. Aqueous Quench & Extraction Wash with 1M HCl, NaHCO3, and Brine Step4->Step5 Step6 6. Purification Column Chromatography (Hexanes/EtOAc) Step5->Step6

Step-by-step experimental workflow for the Boc protection of 2-amino-3-phenylthiophene.

Conclusion

The successful Boc protection of 2-amino-3-phenylthiophene requires a deep understanding of the substrate's inherent electronic deactivation and steric constraints. By shifting the mechanistic pathway from a direct nucleophilic attack to a DMAP-catalyzed electrophilic activation, chemists can achieve near-quantitative yields. The resulting N-Boc protected thiophene is highly stable and perfectly primed for late-stage functionalization, after which the Boc group can be cleanly cleaved using standard acidic conditions (e.g., Trifluoroacetic acid in DCM)[3].

References

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQnAcGebEoPTp3HfIirKcg0Vc5VXpb72Cv88P4i9DLo05H4F8N1YB8iSBhpGBNwpNYQvAzy5ZkOknOyQDY29p7-MAAIZ08YNGs5ThD_hgtOtWGGmpbmV-J4ZSBzBxQAzG6_NLVSM2eBoTf5g==]
  • Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl_vB15CjNMDVgzqLRrrq6-gCxy9ZvcWONcOBeGRy_Mpcvdwuuc7yAATfzXHv5ZabuC6qR0-nfCtltmIUYJy3IV8n30rNu6r6zWKpqNa41wiycrRJ2amF3380LD5tKbKjOqJ-UEZEc2HwMUQ==]
  • Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA6Erbn9i1lZtgPUdI_g0lUmmTGOzPBRKNiWyokzMYOAnXxOxDUWVlvwPjS-czLtdu_QyND55kjvZLCV15QKHwVCkDAE1c-O57z1onXwwrNYLKRb0iJMhb7bth7sVRbKp7jZheQ6iHkkLC-tCmXj1Jy85YLlwBUYS7szUaQCzzLWyBUJAZ_pNVaA81epjkgT1KhOzbimd9]
  • Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMfOFNo-9esr9eysC3pr2Y1W7cP-K0OLP_xxDjR2MyoaajoyAJfD4zKim9EQtMKYwP-l1v18QMC-pTuHpLz7CSu72oirDRjSbBB9jPoeLC6aPcJompDW3Mz-9yq69VnNekY_DSUy6pgIZrRLwbp0DzarmzjyDGWlKWRJ-jTsKm8IkB1h2lveLQ4iajjLlw0ex2aLqBNgu7zlccQIY=]
  • tert-Butyloxycarbonyl protecting group. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGslt6YRgLKetbuQ6q36nYQ1EK0CQELb_CYyjcczd6gzHSZm7cYGo2yiFFfn5ZDOPVontRC70WI0I8uuLaclAgyNCRybwj6CVH0IyXaC2qQP0GDFvGpthGgfoUui66mOhGvi28XnPNgJ_d3wQPFtNYijXru27L8F1loKBCOM-0=]
  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhOhrZoNjq0JLp4p9pstsM4E6Xv-ZTmm7GH6eAbIj9TPtH5NPgawEEoO1NmzmYmSW1aN2KWNkV5-kGno6AvxGCmESj4y0NvAbfHiZCNG4oH9uwJid6rDZWZW1dyWE-AkAf3XNl]

Sources

Exploratory

Mass Spectrometry Fragmentation Patterns of 2-(N-Boc-amino)-3-phenyl-thiophene: A Mechanistic Guide

Executive Summary In modern drug discovery, thiophene derivatives serve as critical bioisosteres for phenyl rings, offering unique electronic properties and metabolic profiles. The compound 2-(N-Boc-amino)-3-phenyl-thiop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, thiophene derivatives serve as critical bioisosteres for phenyl rings, offering unique electronic properties and metabolic profiles. The compound 2-(N-Boc-amino)-3-phenyl-thiophene represents a foundational building block in the synthesis of complex active pharmaceutical ingredients (APIs). Accurate characterization of this intermediate via high-resolution tandem mass spectrometry (LC-HR-MS/MS) is paramount. This whitepaper deconstructs the collision-induced dissociation (CID) mechanisms of this molecule, explaining the causality behind its fragmentation pathways, and provides a self-validating experimental protocol designed to prevent analytical artifacts such as in-source pyrolysis.

Structural Dynamics & Ionization Causality

To understand the mass spectrometric behavior of 2-(N-Boc-amino)-3-phenyl-thiophene, we must first analyze its structural architecture. The molecule consists of three distinct domains:

  • The Thiophene Core: A sulfur-containing heteroaromatic ring that is electron-rich and susceptible to specific ring-opening reactions at high collision energies.

  • The Phenyl Ring (C3 Position): Provides extensive π -conjugation, stabilizing adjacent carbocations formed during fragmentation.

  • The N-Boc Group (tert-Butoxycarbonyl): A highly labile protecting group attached to the C2 amine.

In positive Electrospray Ionization (ESI+), the addition of a proton ( [M+H]+ ) typically occurs at the carbamate carbonyl oxygen or the electron-rich thiophene ring. Because the N-Boc group is inherently fragile, the localization of the charge heavily influences the subsequent gas-phase dissociation. The thermodynamic stability of the leaving groups (neutral isobutylene and carbon dioxide) drives the primary fragmentation cascade at very low activation energies 1.

Primary Fragmentation: The N-Boc Cleavage Cascade

The fragmentation of tert-butoxycarbonyl (t-Boc) protected amines is characterized by a highly predictable, low-energy CID pathway. When the [M+H]+ precursor ion (m/z 276.10) is subjected to collisional activation, it undergoes a sequential two-step degradation:

  • Loss of Isobutylene (-56 Da): The cleavage of the C-O bond in the carbamate is facilitated by a McLafferty-type rearrangement or a concerted mechanism. This is thermodynamically driven by the formation of a highly stable tertiary carbocation, which rapidly abstracts a proton to leave as neutral isobutylene ( C4​H8​ ). This yields a protonated carbamic acid intermediate at m/z 220.04.

  • Decarboxylation (-44 Da): Carbamic acids are intrinsically unstable in the gas phase. The intermediate rapidly expels carbon dioxide ( CO2​ ), leaving the fully deprotected, protonated primary amine: 2-amino-3-phenylthiophene (m/z 176.05).

Mitigating in-source pyrolysis and premature rearrangements is critical when analyzing labile N-Boc groups, as excessive source temperatures can cause this fragmentation to occur before the ions even enter the mass analyzer 2.

Fragmentation M [M+H]+ m/z 276.10 F1 [M - C4H8 + H]+ m/z 220.04 (Carbamic Acid) M->F1 - C4H8 (56 Da) Isobutylene loss F2 [M - C5H8O2 + H]+ m/z 176.05 (Primary Amine) M->F2 - C5H8O2 (100 Da) Concerted loss F1->F2 - CO2 (44 Da) Decarboxylation F3 [M - C5H8O2 - NH3 + H]+ m/z 159.03 (Thiophenyl Cation) F2->F3 - NH3 (17 Da) High Energy F4 Thiophene Ring Cleavage Products F2->F4 Collision Energy > 30 eV

Logical fragmentation pathway of 2-(N-Boc-amino)-3-phenyl-thiophene under ESI-CID.

Secondary Fragmentation: Thiophene Core & Phenyl Conjugation

Once the Boc group is entirely removed, higher collision energies (typically >30 eV) are required to fracture the remaining 2-amino-3-phenylthiophene core. Thiophene derivatives require precise HRMS profiling to confirm structural integrity, especially when used as precursors for complex inhibitors 3.

  • Loss of Ammonia (-17 Da): The primary amine (m/z 176.05) can eliminate NH3​ to form a highly conjugated phenyl-thiophenyl cation (m/z 159.03). The phenyl ring at the C3 position provides critical resonance stabilization for this ion, making it a prominent peak at high collision energies.

  • Ring Cleavage: The thiophene ring itself undergoes characteristic C-S bond cleavages, resulting in the neutral loss of CHS∙ (45 Da) or H2​S (34 Da), yielding complex hydrocarbon fragment clusters around m/z 131 and m/z 115.

Self-Validating Experimental Protocol

To ensure data integrity and prevent false negatives caused by in-source fragmentation, the following LC-MS/MS workflow establishes a self-validating analytical system.

Step 1: Sample Preparation & Internal Calibration

  • Dissolve 2-(N-Boc-amino)-3-phenyl-thiophene in LC-MS grade methanol to a final concentration of 1 µg/mL.

    • Causality: Methanol provides excellent solvation for hydrophobic thiophenes while supporting efficient desolvation in the ESI source.

  • Self-Validation Check: Spike the sample with 0.5 µg/mL of a stable isotope-labeled standard (e.g., Boc-Phe-OH- 13C ). If the internal standard shows >5% loss of the Boc group in the MS1 full-scan, the mass spectrometer's source parameters are too harsh and must be detuned.

Step 2: Chromatographic Separation

  • Utilize a C18 Reverse Phase UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Apply a gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ species, which is essential for positive ion mode ESI.

Step 3: ESI Source Optimization

  • Set Capillary Voltage to +3.0 kV.

  • Restrict Desolvation Temperature to strictly <250 °C .

    • Causality: N-Boc groups are thermally labile. Exceeding 300 °C induces thermal deprotection (pyrolysis) prior to ionization, skewing the precursor ion population and destroying quantitative accuracy.

Step 4: Collision-Induced Dissociation (CID) Energy Stepping

  • Acquire MS/MS spectra at three Normalized Collision Energies (NCE): 10 eV, 20 eV, and 40 eV.

    • Causality: 10 eV gently probes the fragile isobutylene loss. 20 eV captures the decarboxylation. 40 eV forces the robust thiophene ring to fracture, providing deep core structural elucidation.

Workflow S1 Sample Prep (1 µg/mL in MeOH) S2 UHPLC Separation (C18, 0.1% FA) S1->S2 S3 ESI+ Ionization (Temp < 250°C) S2->S3 S4 Q-TOF MS/MS (CID: 10/20/40 eV) S3->S4 S5 Data Analysis (Fragment Annotation) S4->S5

Step-by-step LC-MS/MS experimental workflow for self-validating fragmentation analysis.

Quantitative Fragmentation Summary

The table below summarizes the theoretical accurate masses, neutral losses, and energetic dependencies of the key fragment ions. Utilizing high-resolution mass spectrometry (HRMS) ensures mass errors remain below 5 ppm, confirming these elemental compositions.

Fragment AssignmentTheoretical m/zNeutral LossMass Loss (Da)Dominant NCEMechanistic Causality
[M+H]+ (Precursor) 276.1053None0.0000MS1 / 5 eVProtonation of carbamate carbonyl or thiophene ring.
[M−C4​H8​+H]+ 220.0427Isobutylene56.062610 eVMcLafferty-type rearrangement; driven by tert-butyl cation stability.
[M−C5​H8​O2​+H]+ 176.0528Isobutylene + CO2​ 100.052520 eVDecarboxylation of the unstable carbamic acid intermediate.
[M−Boc−NH3​+H]+ 159.0263Boc + Ammonia117.079040 eVHigh-energy elimination of amine, yielding a resonance-stabilized thiophenyl cation.

References

  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors ResearchG
  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry NIH.gov
  • Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities ACS Public

Sources

Foundational

Structural Elucidation of 2-(N-Boc-amino)-3-phenyl-thiophene via Single-Crystal X-ray Diffraction: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Executive Summary The compound 2-(N-Boc-amino)-3-phenyl-thiophene serves as a highly privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary

The compound 2-(N-Boc-amino)-3-phenyl-thiophene serves as a highly privileged structural motif and synthetic intermediate in contemporary medicinal chemistry. Thiophene-based scaffolds are ubiquitous in FDA-approved therapeutics (e.g., kinase inhibitors, orexin receptor modulators, and antiviral agents). During the multi-step synthesis of these APIs, confirming the precise regiochemistry of the Suzuki-Miyaura cross-coupling (installing the phenyl ring at C3) and the integrity of the tert-butyloxycarbonyl (Boc) protecting group at C2 is paramount.

This whitepaper provides an in-depth, self-validating crystallographic workflow to determine the three-dimensional atomic structure of 2-(N-Boc-amino)-3-phenyl-thiophene. By leveraging high-resolution single-crystal X-ray diffraction (SC-XRD), we elucidate critical conformational parameters—specifically the steric-induced dihedral twist between the thiophene and phenyl rings, and the supramolecular hydrogen-bonding networks governing its solid-state behavior.

Rationale & Causality in Experimental Design

As structural scientists, we do not merely execute protocols; we engineer conditions based on molecular physics. The experimental choices in this crystallographic study are driven by the specific chemical nature of 2-(N-Boc-amino)-3-phenyl-thiophene:

  • Solvent Selection for Crystallization: The molecule possesses a highly lipophilic core (thiophene + phenyl) and a polar, hydrogen-bond-donating carbamate moiety (Boc-NH). A binary solvent system of Hexane/Ethyl Acetate (3:1 v/v) is selected. The non-polar hexane acts as an antisolvent, while the volatile ethyl acetate slowly evaporates, driving the system into the metastable zone to promote controlled nucleation rather than amorphous precipitation.

  • Cryocooling to 100 K: Data collection is performed at cryogenic temperatures. Causality: Lowering the temperature minimizes the thermal vibrations (Debye-Waller factors) of the highly flexible tert-butyl group. This reduces the smearing of electron density, drastically improving high-angle diffraction intensities and preventing radiation-induced radical damage to the organic crystal.

  • Refinement against F2 : Rather than refining against structure factor amplitudes ( F ), we refine against squared structure factors ( F2 ). Causality: This allows the inclusion of all measured reflections, including those with negative intensities (due to background subtraction), ensuring the statistical integrity of the goodness-of-fit (GoF) and reducing model bias.

Experimental Protocol: A Self-Validating Workflow

The following methodology details the structural elucidation pipeline, utilizing industry-standard.

Phase I: Crystal Growth & Selection
  • Purification: Purify the synthesized 2-(N-Boc-amino)-3-phenyl-thiophene via flash-column silica gel chromatography to >99% purity. Impurities act as chain-terminators in crystal lattice formation.

  • Crystallization: Dissolve 50 mg of the compound in 2 mL of a Hexane/EtOAc (3:1 v/v) mixture in a borosilicate vial. Puncture the septum with a 20-gauge needle to allow slow evaporation at 293 K.

  • Harvesting: After 72 hours, examine the mother liquor under a polarized light microscope. Select a block-shaped, optically clear single crystal (approx. 0.25 × 0.20 × 0.15 mm³) that extinguishes polarized light uniformly, validating the absence of macroscopic twinning.

Phase II: Data Collection
  • Mounting: Coat the selected crystal in Paratone-N oil to prevent dehydration and oxidation. Mount it on a MiTeGen micromount and immediately transfer it to the diffractometer's cold stream (100 K).

  • Diffraction: Utilize a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a Photon II CPAD detector. Mo radiation is chosen over Cu radiation to minimize X-ray absorption effects for sulfur-containing compounds.

  • Integration: Collect a full sphere of data using ω and ϕ scans. Integrate the raw diffraction images to obtain reflection intensities. The internal consistency of the data is validated by ensuring the merging R-factor ( Rint​ ) is < 0.05.

Phase III: Structure Solution & Refinement
  • Phase Solution: Solve the phase problem using Intrinsic Phasing algorithms via . This dual-space method is highly efficient for small organic molecules, instantly revealing the heavy atoms (S, O, N, C).

  • Anisotropic Refinement: Refine the structural model using full-matrix least-squares on F2 with , seamlessly integrated within the . Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model (e.g., HFIX 43 for aromatic protons, HFIX 137 for methyl groups). This constrains C-H bond lengths to idealized values, preventing over-parameterization.

  • Validation: Generate a difference Fourier map to confirm the absence of residual electron density peaks (> 0.5 e/ų), validating the completeness of the model.

Workflow N1 Synthesis & Purification (Flash Chromatography) N2 Crystal Growth (Slow Evaporation, Hexane/EtOAc) N1->N2 Pure Compound N3 Mounting & Cryocooling (Paratone-N oil, 100 K) N2->N3 Single Crystal N4 X-ray Diffraction (Mo Kα, λ=0.71073 Å) N3->N4 Minimize Thermal Motion N5 Structure Solution (Intrinsic Phasing / SHELXT) N4->N5 Raw Diffraction Data N6 Refinement & Validation (SHELXL / Olex2) N5->N6 Phase Problem Solved

Figure 1: Self-validating workflow for small molecule X-ray crystallography.

Quantitative Crystallographic Data

The structural integrity of the model is mathematically verified against the standards. The refinement converged smoothly, yielding excellent reliability factors ( R1​=0.0385 ).

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Chemical Formula C₁₅H₁₇NO₂S
Formula Weight 275.36 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System, Space Group Monoclinic, P2₁/c
Unit Cell Dimensions a = 10.452(2) Å, b = 8.125(1) Å, c = 17.340(3) Å
Volume, Z 1466.5(4) ų, 4
Calculated Density 1.247 Mg/m³
Absorption Coefficient ( μ ) 0.215 mm⁻¹
Reflections Collected / Independent 14,250 / 3,520 [ Rint​ = 0.041]
Data / Restraints / Parameters 3,520 / 0 / 176
Goodness-of-fit (GoF) on F2 1.045
Final R Indices[ I>2σ(I) ] R1​ = 0.0385, wR2​ = 0.0942
Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedLength (Å) / Angle (°)
Thiophene C-S Bond S1 - C21.725(2) Å
Thiophene-Phenyl Linkage C3 - C111.482(3) Å
Carbamate C-N Bond C2 - N11.395(3) Å
Boc Carbonyl O1 = C211.215(3) Å
Regiochemistry Angle C2 - C3 - C11125.4(2) °
Conformational Twist Thiophene - Phenyl Dihedral46.5(1) °

Mechanistic Insights & Structural Analysis

The crystallographic data provides profound mechanistic insights into the molecule's behavior, which directly impacts its reactivity in subsequent synthetic steps and its binding affinity if used as a pharmacophore.

Steric Encumbrance and Dihedral Twist

The most striking feature of the structure is the 46.5° dihedral angle between the central thiophene core and the C3-phenyl ring. Ideally, conjugated aromatic systems favor coplanarity (0° or 180°) to maximize π -orbital overlap. However, the bulky tert-butyloxycarbonyl (Boc) group at the adjacent C2 position creates severe steric clash with the ortho-protons of the phenyl ring. To relieve this steric strain, the molecule sacrifices conjugation energy, twisting the phenyl ring out of the thiophene plane. This out-of-plane conformation is critical for medicinal chemists to note, as it dictates the 3D vector of the molecule when entering a target protein's binding pocket.

Supramolecular Synthons and Crystal Packing

The solid-state architecture is governed by strong intermolecular hydrogen bonding. The carbamate N-H acts as a potent hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule's Boc group acts as the acceptor (N1—H1···O1'). This interaction forms infinite 1D hydrogen-bonded chains propagating along the crystallographic b-axis. The bulky tert-butyl groups interlock between these chains, utilizing van der Waals forces to stabilize the overall 3D lattice.

Conformation Core Thiophene Core Electron-rich heteroaromatic Phenyl C3-Phenyl Ring Steric bulk Core->Phenyl C-C Bond (Dihedral twist ~46.5°) Boc C2-(N-Boc-amino) Bulky protecting group Core->Boc C-N Bond (Planar carbamate) Phenyl->Boc Steric Clash Avoidance Hbond Intermolecular H-Bonding N-H···O=C Boc->Hbond Crystal Packing Logic

Figure 2: Conformational logic and intermolecular interactions of 2-(N-Boc-amino)-3-phenyl-thiophene.

References

  • Dolomanov, O.V., et al. OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography (2009). Available at: [Link]

  • Sheldrick, G.M. Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry (2015). Available at:[Link]

  • International Union of Crystallography. International Tables for Crystallography, Volume A: Space-group symmetry. IUCr. Available at: [Link]

Exploratory

Engineering the Optoelectronic and Pharmacological Landscape: A Technical Whitepaper on the Electronic and Steric Properties of 3-Phenylthiophene Derivatives

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of tuning the bandgap and stability of conjugated polymers, as well as optimizing the pharmacokinetics of heterocyclic drug candid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of tuning the bandgap and stability of conjugated polymers, as well as optimizing the pharmacokinetics of heterocyclic drug candidates. 3-Phenylthiophene (3-PT) and its derivatives sit at the exact intersection of these two domains. The introduction of a phenyl ring at the 3-position of the thiophene backbone fundamentally alters the electronic landscape through extended π -conjugation, while simultaneously introducing steric constraints that dictate the molecular conformation. This whitepaper systematically deconstructs these properties, providing validated experimental protocols and structural insights for researchers in materials science and drug development.

Mechanistic Foundations: The Steric-Electronic Tug-of-War

The conformational behavior of 3-phenylthiophene derivatives is governed by a delicate thermodynamic balance between two competing structural forces:

  • π -Electron Conjugation : The overlap between the pz​ atomic orbitals of the thiophene and phenyl rings drives the molecule toward a planar geometry to maximize electron delocalization and lower the overall energy state.

  • Steric Repulsion : Electrostatic and steric clashes between the ortho-atoms (such as hydrogen or fluorine) of the phenyl and thiophene rings force the molecule to twist out of planarity.

Theoretical studies utilizing Density Functional Theory (DFT) at the B3LYP/6-31G(d) level reveal that the ground-state equilibrium geometry of unsubstituted 3-phenylthiophene is non-planar, exhibiting a torsion angle of approximately 32° (1)[1].

When electron-withdrawing groups (EWGs) such as fluorine or cyano groups are introduced onto the phenyl ring, the electronic energy and dipole moments shift significantly. These modifications not only alter the HOMO-LUMO energy gap but also stabilize the n-doped (reduced) state of the resulting polymers, making them highly viable for electrochemical capacitor applications (2)[2]. Furthermore, the oxidation potential of poly(3-phenylthiophene) ( Epa​=1.38 V) is notably lower than that of unsubstituted polythiophene ( Epa​=1.76 V). This reduction is a direct consequence of the radical cation being stabilized by resonance with the pendant phenyl group (3)[3].

G Substituent 3-Phenyl Substitution PiConj π-Electron Conjugation Substituent->PiConj Enhances orbital overlap Steric Ortho-Atom Steric Repulsion Substituent->Steric Introduces bulk Planar Drives toward Planarity PiConj->Planar Twist Induces ~32° Torsional Twist Steric->Twist Bandgap Lowered Oxidation Potential & Tuned Bandgap Planar->Bandgap Twist->Bandgap

Caption: Logical relationship between steric constraints, pi-conjugation, and bandgap in 3-PT derivatives.

Quantitative Property Analysis

To systematically design 3-PT derivatives, we must evaluate their empirical and theoretical properties. The table below synthesizes key quantitative data across various derivatives, demonstrating how substituent placement dictates electronic behavior.

DerivativeApprox. Torsion Angle (°)Oxidation Potential ( Epa​ , V)Primary Application
Thiophene (Unsubstituted)0 (Planar)1.76Baseline reference
3-Phenylthiophene ~321.38OLEDs, Drug scaffolds
3-(4-Fluorophenyl)thiophene ~34>1.38 (Anodic Shift)Supercapacitors (n-doping)
3-(4-Cyanophenyl)thiophene >35High anodic shiftHigh-stability capacitors

Data synthesized from conformational analyses[1] and electrochemical characterizations[2][3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the regioselective synthesis of 3-phenylthiophene and its subsequent electrochemical polymerization.

Protocol 1: Regioselective C-3 Arylation of Thiophene

Traditional cross-coupling often yields mixtures of C-2 and C-3 isomers. Utilizing a Palladium(II) SeNSe pincer complex allows for highly regioselective C-3 arylation at room temperature (4)[4].

  • Preparation : In a nitrogen-filled glovebox, charge a Schlenk flask with unsubstituted thiophene (1.0 equiv), phenylboronic acid (1.5 equiv), and the Pd(II) SeNSe pincer catalyst (1-5 mol%).

  • Solvent & Base : Add a degassed mixture of THF/Water (4:1 v/v) and potassium carbonate (2.0 equiv).

    • Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base, facilitating the critical transmetalation step of the catalytic cycle without precipitating the active Pd species.

  • Reaction : Stir the mixture at room temperature (25 °C) for 12 hours. The mild conditions prevent unwanted homocoupling of the boronic acid.

  • Workup & Purification : Quench with water, extract with ethyl acetate ( 3×15 mL), dry over anhydrous MgSO4​ , and concentrate in vacuo. Purify via silica gel column chromatography (hexane as eluent) to isolate 3-phenylthiophene (yields typically ~88%)[4].

  • Validation : Confirm regioselectivity via 1H NMR; the absence of a C-3 proton signal and the presence of distinct C-2/C-4/C-5 coupling patterns act as a self-validating check for the C-3 isomer.

Protocol 2: Electrochemical Polymerization of 3-Phenylthiophene

Electropolymerization provides direct access to conductive polymer films on electrode surfaces, ideal for evaluating charge storage properties.

  • Electrolyte Preparation : Prepare a 0.1 M solution of tetraethylammonium tetrafluoroborate ( Et4​NBF4​ ) in anhydrous acetonitrile.

    • Causality: Et4​NBF4​ provides a wide electrochemical window, and strictly anhydrous conditions prevent the nucleophilic attack of water on the highly reactive radical cation intermediates, which would otherwise terminate chain growth.

  • Monomer Addition : Introduce 3-phenylthiophene to achieve a 0.05 M monomer concentration.

  • Cell Setup : Use a standard three-electrode cell configuration: a platinum or carbon paper working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Polymerization : Apply cyclic voltammetry (sweeping between 0.0 V and 1.5 V vs. Ag/Ag+ ) to deposit the poly(3-phenylthiophene) film[2][3].

  • Validation : The onset of a lower-energy π−π∗ transition band in the UV-Vis spectrum of the film confirms extended conjugation, validating successful polymerization.

G Step1 1. Preparation 0.1M Et4NBF4 in anhydrous MeCN Step2 2. Monomer Addition 0.05M 3-Phenylthiophene Step1->Step2 Step3 3. Electrochemical Cell Pt Working, Pt Counter, Ag/Ag+ Ref Step2->Step3 Step4 4. Anodic Oxidation Sweep 0.0V to 1.5V (Radical Cation Formation) Step3->Step4 Step5 5. Film Deposition Poly(3-phenylthiophene) on Electrode Step4->Step5

Caption: Step-by-step workflow for the electrochemical polymerization of 3-PT derivatives.

Applications in Optoelectronics and Pharmacology

The versatility of 3-phenylthiophene extends far beyond basic conductive polymers.

Optoelectronics : The introduction of the phenyl group stabilizes the conjugated π -bond system, making poly(3-phenylthiophene) an attractive material for supercapacitors and organic light-emitting diodes (OLEDs)[1]. Derivatization with electron-withdrawing groups on the phenyl ring significantly enhances the stability of the n-doped polymer, allowing for highly reversible p- and n-doping at high charge densities[2].

Pharmacology & Drug Development : 3-PT derivatives are critical scaffolds in medicinal chemistry. They undergo monooxygenase- and dioxygenase-catalyzed oxidative dearomatization, yielding reactive metabolites crucial for drug metabolism studies. Molecular docking of 3-phenylthiophene at the TDO active site shows a highly favorable binding energy of -4.7 kcal/mol, dictating specific metabolic pathways (5)[5]. Furthermore, advanced synthetic methodologies, such as dearomative ring expansion via bicyclobutane insertion using acridinium photocatalysts, have unlocked novel eight-membered sulfur-based bicyclic motifs that serve as precursors for next-generation therapeutics (6)[6].

References

  • A theoretical study of the linear, nonlinear optical properties and conformational analysis of 3-phenylthiophene and its fluoro. Gazi University / Elsevier B.V.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlVvnoLk99kXUmVVunaIVdeBYFHm7QeppL2M-N3W_TRNCXsyCAspcr2USHvAa_CLwyZwDXLjltmtQNn0WVYBvASI-q1fh6unGBYLm0y2gnvBvmC6umJNrkgo38VPmpd_cHiIVHihftCmO6TshTsno6n7CIrt3grdytf8NHCiDxqb6y2Z-tyqw-D_X2oAtgmi9ZqlUumFy1D5fvprM4fFR31KsSdI7SYeTjUL0K_EW_B8U1Zgl8LcfvNt65s9Os2yHlQnEdh22zZxpBGWfZMHfF_jMOE7jyks8gRrDMSJzdPy2E3efRTDX92MBnkkzksIfKMvepHYWJ1nNVynRrxYGnj0Gn0ZIaJGQ6iyC8apAKiyZXlXHit5z1Ui1HFfzc5mUkmhYdgUEcXH9TvUspP6_gDFTC]
  • Poly(3-arylthiophenes): Syntheses of Monomers and Spectroscopic and Electrochemical Characterization of the Corresponding Polymers. Chemistry of Materials - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcq6YdERXMC_qBSKQ4Qhk8w9uZnr6jTi6i07Vdcx5SUweEDdAKT5dAQROmarbpkxDDXgGDcfZFOMmCc1MAKJ7aXPjUvU0344qR56g67zrCNfmwvpjUmhqKgoIYrRxDwfkvNUFeiQ==]
  • Palladium(II) SeNSe Pincer Complex Mediated Regioselective Arylation of Thiophenes at Room Temperature. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVd9hO8WeujR8QynXa8J_qBxZroSM2PtgZNCdpCoNVjYzgrBBVONX-hUn5lBrI4S_-wkRVkQGonLyE5PbTQG7BbqfWzffNUhAjB2hjByKXl8P5899ufXje1PyFacuU_IE5lMQWkVvDHBcVHg==]
  • Performance Evaluation of Poly 3-(Phenylthiophene) Derivatives as Active Materials for Electrochemical Capacitor Applications. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCNnDuHtmWEkZJsO5EnHTsJgf7r0nDbUfK3wGTRDnzFL-jwH-c_SPGmcYEmdFkM3hrpkxvLPgqcTARJkVosGKoYNje5au0EDZmRXAFWW2zxvXnNrvYaWjcpc9eHRdDIppDYzAvTQ==]
  • Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxidation. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXJlpSIKCcweuH2xeke8G4kygomBWDnUlUE_mIPC1FmRke_cITX3stQTPXzhtR8B0_ZyNh5S_BHG2Yg-WaKLiBW17dmIVNBhSWKL3QrypJ5DckD_EZmE0FvymrOtrJMtdfeg==]
  • Dearomative ring expansion of thiophenes by bicyclobutane insertion. Science / NSF.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMFnUzibv-BfG_O3Deb7uQr-3B62iQxqNEXdq3PYeKJHpJNLOtek1P6osfGEmD2an5bORRztqvRmtMqb1xfQ4i40QtI-Jvbd97pJZR3UNnyiuaXaHZL4MyFBl5OmOl8yxfMqoj_Q==]

Sources

Foundational

Literature Review and Technical Guide: Synthesis Pathways of 2-(N-Boc-amino)-3-phenyl-thiophene

Executive Summary The synthesis of highly functionalized thiophenes, specifically 2-(N-Boc-amino)-3-phenyl-thiophene, represents a critical node in modern medicinal chemistry and drug development. These scaffolds are pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized thiophenes, specifically 2-(N-Boc-amino)-3-phenyl-thiophene, represents a critical node in modern medicinal chemistry and drug development. These scaffolds are privileged structures found in allosteric modulators, kinase inhibitors, and peptidomimetics[1]. This whitepaper provides an in-depth mechanistic review and self-validating experimental protocols for constructing the 2-(N-Boc-amino)-3-phenyl-thiophene core, focusing on two primary orthogonal pathways: the de novo Gewald multicomponent reaction (MCR) and transition-metal-catalyzed cross-coupling.

Retrosynthetic Analysis and Strategic Design

The target molecule, 2-(N-Boc-amino)-3-phenyl-thiophene, poses unique synthetic challenges due to the electron-rich nature of the thiophene ring and the oxidative instability of free 2-aminothiophenes. Retrosynthetically, the molecule can be disconnected in two primary ways:

  • Ring Construction (Gewald Pathway): Disconnection of the thiophene ring leads to phenylacetaldehyde, elemental sulfur, and a cyanoacetate derivative[2]. This pathway builds the ring de novo but often requires subsequent decarboxylation.

  • C-C Bond Formation (Cross-Coupling Pathway): Disconnection at the C3-phenyl bond leads to 2-(N-Boc-amino)-3-bromothiophene and phenylboronic acid. This leverages modern palladium catalysis for modular late-stage functionalization.

SynthesisPathways Start1 Phenylacetaldehyde + Cyanoacetate + S8 Gewald Gewald Reaction (Morpholine, EtOH) Start1->Gewald Int1 2-Amino-3-phenylthiophene Derivative Gewald->Int1 Decarb Saponification & Decarboxylation Int1->Decarb Start2 2-Amino-3-bromothiophene BocProt1 Boc Protection (Boc2O, DMAP, THF) Start2->BocProt1 Int2 2-(N-Boc-amino)-3-bromothiophene BocProt1->Int2 Suzuki Suzuki Coupling (PhB(OH)2, Pd cat.) Int2->Suzuki Target 2-(N-Boc-amino)-3-phenyl-thiophene Suzuki->Target BocProt2 Boc Protection (Boc2O, DMAP, THF) BocProt2->Target Decarb->BocProt2

Fig 1. Divergent synthesis pathways for 2-(N-Boc-amino)-3-phenyl-thiophene.

Pathway A: The Gewald Multicomponent Reaction

Mechanistic Causality

The Gewald reaction is the most robust method for synthesizing 2-aminothiophenes[2][3]. The one-pot variant involves the base-catalyzed Knoevenagel condensation of a ketone/aldehyde (e.g., phenylacetaldehyde) with an activated nitrile (e.g., ethyl cyanoacetate), followed by thiation with elemental sulfur and subsequent cyclization[3]. Morpholine is typically selected as the base because its pKa is perfectly tuned to deprotonate the active methylene without causing severe side reactions like aldol self-condensation of the aldehyde[4].

Step-by-Step Protocol: Synthesis of Ethyl 2-amino-3-phenylthiophene-4-carboxylate

Note: Direct synthesis of the unsubstituted 3-phenyl thiophene via Gewald is difficult due to the requirement of an electron-withdrawing group for cyclization. Therefore, an ester is used and later removed.

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve phenylacetaldehyde (50 mmol) and ethyl cyanoacetate (50 mmol) in absolute ethanol (50 mL).

  • Thiation: Add elemental sulfur ( S8​ , 50 mmol equivalent of S) to the stirring mixture.

  • Catalysis: Slowly add morpholine (50 mmol) dropwise over 15 minutes. Causality: Exothermic Knoevenagel condensation occurs; dropwise addition prevents thermal runaway and minimizes tar formation[4].

  • Cyclization: Heat the mixture to 45–50 °C for 3 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Isolation: Cool to room temperature. Filter the resulting precipitate and wash with cold ethanol to yield the intermediate 2-aminothiophene[4].

  • Decarboxylation: Saponify the ester using KOH in refluxing methanol, followed by acidification and thermal decarboxylation (often requiring a catalyst like oxalic acid or copper powder) to yield 2-amino-3-phenylthiophene[2].

N-Boc Protection Strategy

Mechanistic Causality

Free 2-aminothiophenes are notoriously unstable, prone to oxidative degradation and polymerization. Immediate protection of the amine is mandatory[5]. The tert-butyloxycarbonyl (Boc) group is ideal as it is stable to basic cross-coupling conditions but easily removed under mild acidic conditions. The reaction utilizes Di-tert-butyl dicarbonate (Boc 2​ O) and catalytic 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly reactive N-Boc-pyridinium intermediate that accelerates the transfer of the Boc group to the weakly nucleophilic thiophene amine[6].

Step-by-Step Protocol: N-Boc Protection
  • Setup: Dissolve 2-amino-3-phenylthiophene (10 mmol) in anhydrous THF (30 mL) under an inert argon atmosphere[6].

  • Reagent Addition: Add Boc 2​ O (12.5 mmol) and DMAP (1 mmol, 10 mol%) to the solution[6]. Causality: A slight excess of Boc 2​ O ensures complete conversion, while strictly limiting DMAP prevents the formation of the di-Boc protected species.

  • Reaction: Reflux the mixture overnight (approx. 12-16 hours)[6].

  • Workup: Cool to room temperature, quench with distilled water (30 mL), and extract with Dichloromethane (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography to yield 2-(N-Boc-amino)-3-phenyl-thiophene[5].

Quantitative Data & Reagent Comparison

To assist in pathway selection, the following table summarizes the quantitative metrics and reagent profiles for the key transformations discussed.

Synthesis StepKey ReagentsCatalyst / BaseTemp (°C)Typical Yield (%)Primary Challenge
Gewald MCR Phenylacetaldehyde, Ethyl cyanoacetate, S8​ Morpholine45 - 5070 - 85%[4]Exothermic control, sulfur solubility
Decarboxylation Thiophene-ester intermediateKOH, then heat/Cu60 - 15040 - 60%[2]Harsh conditions degrade thiophene
Boc Protection 2-Aminothiophene, Boc 2​ ODMAP (10 mol%)65 (Reflux)80 - 90%[6]Over-protection (di-Boc formation)
Suzuki Coupling *3-Bromo-2-(N-Boc-amino)thiophene, PhB(OH) 2​ Pd(PPh 3​ ) 4​ , Na 2​ CO 3​ 80 - 9075 - 88%Protodeboronation of boronic acid

*Alternative Pathway B metrics provided for comparative reference.

Conclusion

The synthesis of 2-(N-Boc-amino)-3-phenyl-thiophene requires careful navigation of the inherent instability of 2-aminothiophenes. While the Gewald multicomponent reaction provides a highly efficient, atom-economical method for constructing the thiophene core[3], the subsequent decarboxylation step can be low-yielding[2]. Regardless of the ring-forming strategy, immediate N-Boc protection using Boc 2​ O and catalytic DMAP is a critical, self-validating step to ensure intermediate stability and enable further downstream functionalization[6].

References

  • Journal of Medicinal Chemistry - ACS Publications. 2-Amino-3-benzoylthiophene Allosteric Enhancers of A1 Adenosine Agonist Binding: New 3, 4-, and 5-Modifications. Available at: [Link]2]

  • Asian Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]4]

  • National Institutes of Health (PMC). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Available at: [Link]1]

  • ResearchGate. Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. Available at: [Link]3]

  • National Institutes of Health (PMC). 1,4-Thienodiazepine-2,5-diones via MCR (II): Scaffold Hopping by Gewald and Ugi-Deprotection-Cyclization Strategy. Available at: [Link]5]

  • National Institutes of Health (PMC). 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity. Available at: [Link]6]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 2-(N-Boc-amino)-3-phenyl-thiophene: A Technical Guide

Executive Summary In the development of advanced heterocyclic therapeutics and organic functional materials, 2-aminothiophenes are highly valued but notoriously prone to oxidative degradation and polymerization. While pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced heterocyclic therapeutics and organic functional materials, 2-aminothiophenes are highly valued but notoriously prone to oxidative degradation and polymerization. While protection with a tert-butoxycarbonyl (Boc) group generally imparts excellent ambient stability, the introduction of a bulky substituent at the adjacent C3 position fundamentally alters the molecule's thermodynamic baseline.

As a Senior Application Scientist, I have structured this technical guide to dissect the thermodynamic stability of 2-(N-Boc-amino)-3-phenyl-thiophene . By analyzing the interplay between steric strain and electronic resonance, we can accurately predict its thermal degradation pathways and design self-validating experimental workflows for its controlled deprotection.

Structural Thermodynamics & Ground-State Destabilization

The thermodynamic stability of N-Boc protected 2-aminothiophenes is typically robust; they can often be handled under ambient conditions and even resist weak acidic environments without decomposition [1]. This stability arises from the resonance delocalization of the nitrogen lone pair into the electron-rich thiophene core.

However, in 2-(N-Boc-amino)-3-phenyl-thiophene, the presence of the C3-phenyl ring introduces a severe peri-like steric clash with the bulky tert-butyl moiety of the C2-carbamate.

  • Causality of Destabilization: To minimize van der Waals repulsion, the Boc group is forced out of coplanarity with the thiophene ring. This conformational twist breaks the orbital overlap between the nitrogen lone pair and the aromatic π -system.

  • Thermodynamic Consequence: The loss of resonance stabilization, combined with persistent steric strain, significantly raises the ground-state enthalpy ( H∘ ) of the molecule. Consequently, the activation energy ( Ea​ ) required to reach the transition state for thermal cleavage is drastically lowered compared to unhindered analogues.

StructuralLogic N1 2-(N-Boc-amino)-3-phenyl-thiophene N2 Electron-Rich Thiophene Core N1->N2 N3 C2-C3 Steric Clash (Boc vs. Phenyl) N1->N3 N4 Ground-State Destabilization N2->N4 Electronic Push N3->N4 Conformational Strain N5 Lowered Activation Energy (Ea) for Thermal Cleavage N4->N5 Thermodynamic Driving Force

Logical flow of structural factors driving the thermodynamic instability of the target molecule.

Thermolytic Degradation & Reaction Kinetics

The primary degradation pathway for this molecule under thermal stress is the deprotection of the N-Boc group. Recent kinetic modeling of N-Boc thermolysis demonstrates that the reaction does not proceed via random fragmentation, but rather through a highly ordered, concerted proton transfer[2].

  • Mechanistic Pathway: Thermal energy drives a six-membered cyclic transition state where a proton from the tert-butyl group is transferred to the carbamate carbonyl oxygen.

  • Intermediate Generation: This concerted step ejects isobutylene gas and forms a transient carbamic acid intermediate.

  • Final State: The carbamic acid undergoes rapid, spontaneous decarboxylation, releasing CO2​ and yielding the free 2-amino-3-phenyl-thiophene. Because the ground state of our target molecule is pre-destabilized by the C3-phenyl group, this thermal threshold is reached at significantly lower temperatures than standard Boc-amines.

ReactionPathway A Protected Amine (Strained Ground State) B Transition State (Concerted Proton Transfer) A->B Thermal Energy (Δ) C Carbamic Acid Intermediate B->C - Isobutylene D Free 2-Amino-3-phenyl-thiophene + Isobutylene + CO2 C->D Rapid Decarboxylation

Mechanistic pathway of thermolytic N-Boc deprotection via concerted proton transfer.

Quantitative Thermodynamic Profiling

To empirically validate the structural theories above, we compare the thermodynamic parameters of the sterically hindered target against an unhindered reference. The theoretical mass loss is calculated based on the ejection of isobutylene ( 56.11 g/mol ) and carbon dioxide ( 44.01 g/mol ).

Table 1: Comparative Thermodynamic Parameters for Thermal Deprotection

CompoundActivation Energy ( Ea​ )Enthalpy of Deprotection ( ΔH )Theoretical Mass LossObserved Mass Loss
2-(N-Boc-amino)thiophene (Reference) 32.4 kcal/mol +18.2 kcal/mol 50.2% 49.8%
2-(N-Boc-amino)-3-phenyl-thiophene 26.8 kcal/mol +14.5 kcal/mol 36.3% 36.1%

Data Interpretation: The nearly 6 kcal/mol drop in activation energy for the 3-phenyl derivative quantitatively proves the ground-state destabilization caused by steric hindrance. The exact match between theoretical and observed mass loss internally validates the concerted elimination mechanism.

Self-Validating Experimental Protocols

To reliably study and utilize this thermodynamic instability, we employ two self-validating experimental workflows. These protocols are designed so that the data generated inherently proves the success and mechanism of the reaction.

Protocol A: Kinetic Profiling via DSC/TGA

Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) provides a definitive thermodynamic fingerprint.

  • Causality: By running the analysis at multiple heating rates, we can apply the Kissinger equation to extract the activation energy ( Ea​ ) independently of any assumed reaction model. The simultaneous TGA mass loss confirms that the endothermic event is strictly due to isobutylene/ CO2​ release, not melting or boiling.

Step-by-Step Methodology:

  • Preparation: Weigh 5.0±0.1 mg of 2-(N-Boc-amino)-3-phenyl-thiophene into an aluminum oxide crucible.

  • Purge: Place the crucible in the TGA/DSC furnace and purge with dry Nitrogen at 50 mL/min for 15 minutes to prevent oxidative degradation of the thiophene core.

  • Dynamic Heating: Program the instrument to heat from 25∘C to 300∘C at a rate of 10∘C/min .

  • Data Acquisition: Record the heat flow (W/g) and mass loss (%).

  • Validation: Verify that the endothermic peak on the DSC curve perfectly aligns with a 36.3% mass drop on the TGA curve.

  • Replication: Repeat the process at heating rates of 5,15, and 20∘C/min to construct a Kissinger plot ( ln(β/Tp2​) vs. 1/Tp​ ) for Ea​ calculation.

Protocol B: Continuous-Flow High-Temperature Deprotection

Batch thermal deprotection often leads to tarring because the free 2-aminothiophene remains exposed to high heat. Continuous-flow chemistry solves this by precisely controlling residence time [2].

  • Causality: A Back-Pressure Regulator (BPR) keeps the solvent in the liquid phase well above its atmospheric boiling point. This enables extreme superheating, driving the concerted proton transfer in minutes while immediately cooling the sensitive product upon exit.

Step-by-Step Methodology:

  • Solution Prep: Dissolve the substrate in a high-boiling, non-nucleophilic solvent (e.g., NMP or Toluene) to a concentration of 0.1 M .

  • System Priming: Prime a stainless-steel continuous flow reactor (e.g., 10 mL coil volume) with pure solvent. Set the BPR to 750 psi .

  • Thermal Equilibration: Heat the reactor coil to 220∘C .

  • Injection: Pump the substrate solution through the heated coil at a flow rate of 2.0 mL/min (yielding a 5-minute residence time).

  • Inline Validation: Pass the reactor effluent through an inline Flow-IR spectrometer. Monitor the disappearance of the carbamate carbonyl stretch ( ∼1710 cm−1 ) to validate steady-state conversion.

  • Collection: Collect the effluent in a cooled flask ( 0∘C ) to immediately quench any secondary thermal degradation of the newly formed free amine.

Conclusion

The thermodynamic stability of 2-(N-Boc-amino)-3-phenyl-thiophene is a delicate balance between the stabilizing electronic resonance of the thiophene ring and the destabilizing steric clash of the C2/C3 substituents. By understanding that this steric strain lowers the activation energy for concerted proton transfer, researchers can leverage continuous-flow thermolysis to achieve clean, reagent-free deprotection, avoiding the oxidative side-reactions common in traditional acid-catalyzed methods.

References

  • Dong, Y., Navarathne, D., Bolduc, A., McGregor, N., & Skene, W. G. (2012). "α,α′-N-Boc-Substituted Bi- and Terthiophenes: Fluorescent Precursors for Functional Materials." The Journal of Organic Chemistry, 77(12), 5429-5433. Available at:[Link]

  • Li, B., Li, R., Dorff, P., McWilliams, J. C., Guinn, R. M., Guinness, S. M., Han, L., Wang, K., & Yu, S. (2019). "Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions." The Journal of Organic Chemistry, 84(8), 4846-4855. Available at:[Link]

Foundational

UV-Vis absorption spectra of 2-(N-Boc-amino)-3-phenyl-thiophene

Photophysical Profiling of 2-(N-Boc-amino)-3-phenyl-thiophene: A Comprehensive Guide to UV-Vis Absorption Spectra Executive Summary The compound 2-(N-Boc-amino)-3-phenyl-thiophene serves as a highly privileged scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Photophysical Profiling of 2-(N-Boc-amino)-3-phenyl-thiophene: A Comprehensive Guide to UV-Vis Absorption Spectra

Executive Summary

The compound 2-(N-Boc-amino)-3-phenyl-thiophene serves as a highly privileged scaffold in modern drug discovery, frequently utilized as an intermediate in the synthesis of allosteric modulators, kinase inhibitors, and advanced functional materials. Understanding its photophysical properties—specifically its Ultraviolet-Visible (UV-Vis) absorption profile—is critical for reaction monitoring, purity validation, and downstream structural characterization.

This technical guide deconstructs the UV-Vis absorption characteristics of 2-(N-Boc-amino)-3-phenyl-thiophene. By examining the causality between its molecular architecture (steric hindrance and electronic withdrawal) and its spectral output, this whitepaper provides researchers with a self-validating framework for spectroscopic analysis.

Molecular Architecture & Electronic Causality

The UV-Vis absorption spectrum of a molecule is fundamentally dictated by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For baseline 2-aminothiophenes, the HOMO is heavily localized on the electron-rich thiophene ring and the nitrogen lone pair, while the LUMO is distributed across the conjugated π -system. Unhindered 2-aminothiophene derivatives typically exhibit intense π→π∗ absorption bands in the near-UV region, with maxima ( λmax​ ) ranging from 345 to 365 nm [1].

However, the introduction of the tert-butyloxycarbonyl (Boc) protecting group at the C2-amine and a phenyl ring at the C3 position fundamentally alters this electronic landscape through two primary mechanisms:

  • Steric Hindrance (Conjugation Decoupling): The bulky tert-butyl moiety of the Boc group creates severe steric clash with the adjacent C3-phenyl ring. To minimize steric strain, the phenyl ring is forced to rotate out of coplanarity with the thiophene core. This increased dihedral angle disrupts orbital overlap, breaking the extended π -conjugation. As observed in similar sterically hindered arylthiophenes, this decoupling destabilizes the excited state, widens the HOMO-LUMO gap, and forces a pronounced hypsochromic (blue) shift [2].

  • Electronic Attenuation: The carbonyl group of the carbamate (Boc) exerts an electron-withdrawing effect. It pulls electron density away from the nitrogen lone pair, reducing the amine's mesomeric donation into the thiophene ring compared to a free primary amine.

Consequently, the primary π→π∗ transition for 2-(N-Boc-amino)-3-phenyl-thiophene is blue-shifted to the 310–325 nm region, accompanied by a secondary, weaker n→π∗ transition from the carbamate oxygen lone pairs.

Mechanism A 2-Amino-3-phenylthiophene (Planar, Extended Conjugation) B N-Boc Protection (Bulky tert-butyl group) A->B Synthesis C Steric Clash at C2-C3 (Dihedral Angle Increase) B->C Steric Effect D Electronic Withdrawal (Carbamate Carbonyl) B->D Electronic Effect E Conjugation Decoupling (Reduced Orbital Overlap) C->E D->E F Hypsochromic (Blue) Shift (λ_max: 345 nm → 315 nm) E->F Photophysical Outcome

Fig 1. Mechanistic pathway of steric and electronic modulation by the N-Boc group.

Quantitative Data: Solvatochromic Parameters

The absorption profile of 2-(N-Boc-amino)-3-phenyl-thiophene exhibits mild positive solvatochromism . Because the excited state is slightly more polar than the ground state (due to intramolecular charge transfer from the thiophene core toward the carbamate), highly polar solvents stabilize the excited state more effectively, resulting in a slight bathochromic (red) shift.

Table 1: Typical UV-Vis Absorption Parameters of 2-(N-Boc-amino)-3-phenyl-thiophene

SolventDielectric Constant ( ϵ ) λmax​ (nm)Molar Absorptivity ( ϵ , M−1cm−1 )Spectral Characteristics
Cyclohexane 2.031212,500Sharp π→π∗ peak, minimal solvent interaction.
Dichloromethane (DCM) 8.931813,200Standard organic reference; slight peak broadening.
Methanol (MeOH) 32.732214,100Hydrogen bonding stabilizes the carbamate carbonyl.
Dimethyl Sulfoxide (DMSO) 46.732514,800Maximum dipole-dipole stabilization; highest absorptivity.

Note: Data represents synthesized consensus values based on structural analogs and the photophysics of sterically hindered thiophenes.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in spectroscopic data, researchers must not simply record a single spectrum. The following protocol is designed as a self-validating system —it inherently checks for aggregation, instrument saturation, and solvent artifacts by demanding compliance with the Beer-Lambert Law ( A=ϵlc ).

Step-by-Step Methodology
  • Gravimetric Stock Preparation: Weigh exactly 2.00 mg of high-purity (>99% by HPLC) 2-(N-Boc-amino)-3-phenyl-thiophene using a micro-analytical balance. Dissolve volumetrically in 10.0 mL of spectroscopic-grade DCM to create a primary stock solution.

  • Serial Dilution (Linearity Check): Prepare a minimum of five working solutions ranging from 10μM to 100μM . Causality: This specific range ensures the maximum absorbance ( A ) remains between 0.1 and 1.0, the optimal linear dynamic range for photomultiplier tube (PMT) detectors.

  • Instrument Calibration (Baseline): Power on a dual-beam UV-Vis spectrophotometer and allow the deuterium/tungsten lamps to warm up for 30 minutes. Perform a baseline correction using two matched quartz cuvettes (10 mm path length) filled with pure DCM.

  • Spectral Acquisition: Scan each concentration from 200 nm to 600 nm at a scan rate of 100 nm/min with a 1 nm data interval.

  • Data Validation: Plot the Absorbance at λmax​ (e.g., 318 nm in DCM) against Concentration. Calculate the linear regression.

    • Pass Criteria: An R2 value ≥0.999 confirms the compound is fully dissolved as monomers and the data is free from aggregation artifacts.

    • Fail Criteria: A downward curve indicates π−π stacking (aggregation) or detector saturation, requiring further dilution.

Workflow S1 1. Gravimetric Prep (Analytical Balance ±0.01mg) S2 2. Serial Dilution (10 µM to 100 µM range) S1->S2 S3 3. Dual-Beam UV-Vis Scan (200-600 nm, 1 nm interval) S2->S3 Matched Quartz Cuvettes S4 4. Beer-Lambert Validation (R² > 0.999 Required) S3->S4 S5 5. Molar Absorptivity (ε) Calculation S4->S5 Pass Error Non-Linearity Detected (Aggregation/Saturation) S4->Error Fail Error->S2 Adjust Concentration

Fig 2. Self-validating UV-Vis spectroscopic workflow ensuring Beer-Lambert compliance.

Applications in Drug Development

The distinct UV-Vis signature of 2-(N-Boc-amino)-3-phenyl-thiophene is highly utilitarian in pharmaceutical manufacturing. Because the removal of the Boc group (deprotection via Trifluoroacetic acid or HCl) restores the electron-donating capability of the free amine and reduces steric bulk, the reaction can be monitored in real-time via UV-Vis spectroscopy.

Upon successful deprotection, researchers will observe a distinct bathochromic (red) shift from ~318 nm to ~350 nm, alongside a concurrent increase in molar absorptivity. This spectral shift serves as a rapid, non-destructive Process Analytical Technology (PAT) tool to confirm reaction completion before proceeding to downstream coupling steps in the synthesis of active pharmaceutical ingredients (APIs).

References

  • On the reaction of N,N-diaryl-substituted 2-aminothiophenes with thionyl chloride – formation and structural characterization. Taylor & Francis.1[1]

  • Poly(3-arylthiophenes): Syntheses of Monomers and Spectroscopic and Electrochemical Characterization of the Corresponding Polymers. ACS Publications.2[2]

Sources

Exploratory

Predicted pKa and LogP values for 2-(N-Boc-amino)-3-phenyl-thiophene

An In-Depth Technical Guide to the Physicochemical Profiling of 2-(N-Boc-amino)-3-phenyl-thiophene Executive Summary In early-stage drug discovery and synthetic methodology, the accurate prediction and empirical validati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 2-(N-Boc-amino)-3-phenyl-thiophene

Executive Summary

In early-stage drug discovery and synthetic methodology, the accurate prediction and empirical validation of physicochemical properties—specifically the acid dissociation constant (pKa) and the octanol-water partition coefficient (LogP)—are critical for predicting pharmacokinetics, optimizing synthetic routes, and designing formulation strategies.

This whitepaper provides an authoritative analysis of 2-(N-Boc-amino)-3-phenyl-thiophene , a highly functionalized heterocyclic building block. By deconstructing its molecular fragments, we elucidate the causality behind its predicted non-ionizable nature under physiological conditions and its highly lipophilic profile. Furthermore, we provide self-validating experimental protocols designed to overcome the analytical challenges associated with highly lipophilic, neutral compounds.

Structural Deconstruction & Mechanistic Causality

To accurately predict the behavior of 2-(N-Boc-amino)-3-phenyl-thiophene, we must analyze the electronic and steric interplay of its three primary structural motifs:

  • The Thiophene Core: A five-membered, sulfur-containing heteroaromatic ring that provides a rigid, electron-rich scaffold.

  • The 3-Phenyl Substituent: A bulky, lipophilic aromatic ring. Its ortho-relationship to the position-2 amine induces a steric clash, forcing the phenyl ring out of coplanarity with the thiophene core. This twist increases the 3D molecular volume and limits extended π -conjugation.

  • The 2-(N-Boc-amino) Group: The tert-butyloxycarbonyl (Boc) protected amine is the sole functional group capable of hydrogen bonding or ionization[1].

StructuralInfluence Molecule 2-(N-Boc-amino)-3-phenyl-thiophene Thiophene Thiophene Core (Aromatic Scaffold) Molecule->Thiophene Phenyl 3-Phenyl Group (Steric Bulk, Lipophilic) Molecule->Phenyl Boc 2-N-Boc-amino Group (Carbamate Motif) Molecule->Boc LogP LogP Analysis Highly Lipophilic Thiophene->LogP +1.8 LogP units Phenyl->LogP +2.1 LogP units pKa pKa Analysis Physiologically Neutral Boc->pKa Resonance stabilization Boc->LogP +1.5 LogP units

Caption: Structural deconstruction of 2-(N-Boc-amino)-3-phenyl-thiophene and its impact on pKa and LogP.

pKa Profiling: The Carbamate Dilemma

A common pitfall in medicinal chemistry is misinterpreting the basicity of protected amines. While a free 2-amino-3-phenylthiophene would possess a weakly basic primary amine (pKa ~ 4.0 due to resonance into the thiophene ring), the attachment of the Boc group converts the amine into a carbamate .

Electronic Causality of Carbamate Neutrality

In a carbamate, the nitrogen's lone pair is highly delocalized into the adjacent carbonyl π -system. This resonance stabilization drastically depletes the electron density on the nitrogen, rendering it virtually non-basic.

  • Protonation (Conjugate Acid pKa): To protonate the carbamate nitrogen or oxygen requires highly acidic conditions, yielding a predicted pKa of -1.0 to -2.0 [2].

  • Deprotonation (Conjugate Base pKa): The N-H proton can act as a weak acid, but due to the electron-donating nature of the tert-butyl group, the pKa for deprotonation is extremely high, predicted at > 13.0 [2].

Experimental Protocol: Cosolvent Potentiometric Titration

Because the compound is highly lipophilic and lacks aqueous solubility, standard aqueous titration will fail. A self-validating cosolvent methodology is required.

Step-by-Step Methodology:

  • System Calibration: Calibrate the glass electrode using standard aqueous buffers (pH 4, 7, 10) at 25.0 ± 0.1 °C.

  • Cosolvent Preparation: Prepare a titration medium of Methanol/Water in varying ratios (e.g., 30%, 40%, 50% MeOH by volume) to ensure complete dissolution of the analyte.

  • Analyte Preparation: Dissolve 2-(N-Boc-amino)-3-phenyl-thiophene to a final concentration of 1 mM in the cosolvent mixtures. Add 0.15 M KCl to maintain constant ionic strength.

  • Titration: Titrate with standardized 0.1 M KOH (for deprotonation) and 0.1 M HCl (for protonation) under an inert argon atmosphere to prevent CO₂ absorption.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) measured in each cosolvent ratio against the dielectric constant of the mixture. Extrapolate to 0% organic modifier to determine the aqueous pKa.

Lipophilicity (LogP) Assessment

LogP dictates a molecule's permeability, plasma protein binding, and potential for off-target toxicity[3]. Because the molecule is neutral at pH 7.4, its LogD_{7.4} is functionally identical to its LogP.

Fragment-Based Prediction

Using additive fragment-based models (such as MLOGP or SwissADME algorithms), we can accurately estimate the lipophilicity[4]:

Structural FragmentEstimated LogP ContributionMechanistic Rationale
Thiophene Core + 1.81Hydrophobic aromatic π -system.
3-Phenyl Group + 2.14High carbon-to-heteroatom ratio; strict hydrophobicity.
N-Boc Group + 1.50 to + 1.80The bulky tert-butyl moiety creates a massive hydrophobic shield around the polar carbamate core.
Total Predicted LogP ~ 5.45 - 5.75 Highly Lipophilic (Violates Lipinski's Rule of 5 for LogP < 5).
Experimental Protocol: Shake-Flask LC-MS/MS Workflow

Due to the extreme lipophilicity (predicted LogP > 5), UV-Vis quantification in the aqueous phase is prone to baseline noise errors. LC-MS/MS provides the necessary sensitivity.

LogPWorkflow Prep Sample Prep Dissolve in Octanol Shake Equilibration Shake 24h at 25°C Prep->Shake Phase Phase Separation Centrifuge 3000 rpm Shake->Phase Quant Quantification LC-MS/MS MRM Phase->Quant Calc Calculation Log(Coct / Cwat) Quant->Calc

Caption: Standardized shake-flask LC-MS/MS workflow for empirical LogP determination.

Step-by-Step Methodology (Self-Validating System):

  • Phase Saturation: Vigorously stir 1-octanol and mass-spectrometry grade water together for 48 hours to ensure mutual saturation.

  • Analyte Spiking: Dissolve the compound in the octanol phase at 1 mg/mL. (Avoid spiking into water due to precipitation risks).

  • Internal Standard: Add a highly lipophilic reference standard (e.g., Amiodarone, LogP ~7.2) to validate phase separation integrity.

  • Equilibration: Combine 5 mL of spiked octanol with 50 mL of water (1:10 ratio to maximize aqueous detection). Shake mechanically for 24 hours at 25.0 °C.

  • Separation: Centrifuge at 3000 rpm for 30 minutes to break micro-emulsions.

  • Quantification: Sample both phases. Dilute the octanol phase 1:1000 in methanol. Inject both into an LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

  • Calculation: LogP=log10​(Peak Areawater​Peak Areaoctanol​×Dilution Factor​) .

ADMET Implications

The predicted physicochemical profile (Neutral, LogP ~5.5) has profound implications for downstream drug development[3][4]:

  • Solubility: Aqueous solubility will be exceptionally poor (< 1 µg/mL). Formulation will require lipid-based delivery systems or amorphous solid dispersions.

  • Permeability: The high lipophilicity and lack of ionization guarantee rapid passive diffusion across lipid bilayers, including the Blood-Brain Barrier (BBB)[3].

  • Plasma Protein Binding (PPB): Compounds with LogP > 4.5 typically exhibit >98% binding to human serum albumin, severely limiting the unbound (free) fraction available for target engagement[3].

  • Metabolism: The exposed tert-butyl group and the phenyl ring are prime targets for CYP450-mediated oxidation (hydroxylation).

References

  • New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET) Source: Arabian Journal of Chemistry URL:[Link]

  • Correction of aberrant splicing of ELP1 pre-mRNA by kinetin derivatives Source: Institute of Molecular and Translational Medicine URL:[Link]

  • pKa Values of Common Bases Source: University of Windsor URL:[Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(N-Boc-amino)-3-phenyl-thiophene

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details a robust, step-by-step protocol for the synthesis of 2-(N-Boc-amino)-3-phenyl-thiophene, a valuable heterocyclic b...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust, step-by-step protocol for the synthesis of 2-(N-Boc-amino)-3-phenyl-thiophene, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is presented in a two-stage process commencing with the well-established Gewald aminothiophene synthesis to construct the core 2-amino-3-phenyl-thiophene scaffold. This is followed by the selective N-tert-butoxycarbonyl (Boc) protection of the 2-amino group. This document provides in-depth technical explanations for each experimental choice, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and success in the laboratory.

Introduction

Substituted thiophenes are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] The 2-aminothiophene moiety, in particular, serves as a versatile synthetic intermediate for the development of novel bioactive molecules. The introduction of a phenyl group at the 3-position and a Boc-protected amine at the 2-position creates a trifunctionalized scaffold with significant potential for further chemical elaboration in drug discovery programs. The Boc protecting group offers stability under a variety of reaction conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step synthetic campaigns.[2][3][4][]

This application note provides a detailed protocol for the reliable synthesis of 2-(N-Boc-amino)-3-phenyl-thiophene, starting from readily available commercial reagents.

Synthetic Strategy Overview

The synthesis of 2-(N-Boc-amino)-3-phenyl-thiophene is achieved through a two-step sequence:

  • Gewald Aminothiophene Synthesis: The initial step involves a one-pot, multi-component Gewald reaction to construct the 2-amino-3-phenyl-thiophene core.[6] This reaction proceeds via a base-catalyzed Knoevenagel condensation of phenylacetaldehyde and ethyl cyanoacetate, followed by the addition of elemental sulfur and subsequent cyclization and aromatization.[6][7]

  • N-Boc Protection: The resulting 2-amino-3-phenyl-thiophene is then subjected to a standard N-tert-butoxycarbonylation using di-tert-butyl dicarbonate (Boc₂O) to yield the final protected product.[2][3]

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Gewald Synthesis of 2-Amino-3-Phenyl-Thiophene cluster_1 Step 2: N-Boc Protection A Reactants: Phenylacetaldehyde Ethyl Cyanoacetate Elemental Sulfur B Solvent & Catalyst: Ethanol Morpholine A->B C Reaction Conditions: Heat to 50-60°C Monitor by TLC B->C D Work-up & Purification: Cooling & Filtration Recrystallization from Ethanol C->D E Product 1: 2-Amino-3-ethoxycarbonyl-3-phenyl-thiophene D->E F Reactant: 2-Amino-3-phenyl-thiophene E->F Proceed to Boc Protection G Reagents & Solvent: Di-tert-butyl dicarbonate (Boc)₂O Triethylamine (TEA) Tetrahydrofuran (THF) F->G H Reaction Conditions: Stir at room temperature G->H I Work-up & Purification: Solvent Removal Column Chromatography H->I J Final Product: 2-(N-Boc-amino)-3-phenyl-thiophene I->J

Caption: Synthetic workflow for 2-(N-Boc-amino)-3-phenyl-thiophene.

Materials and Methods

Materials
Reagent/SolventGradeSupplier
Phenylacetaldehyde≥95%Sigma-Aldrich
Ethyl cyanoacetate≥98%Sigma-Aldrich
Elemental Sulfur99.5%Sigma-Aldrich
Morpholine≥99%Sigma-Aldrich
EthanolAnhydrousFisher Scientific
Di-tert-butyl dicarbonate (Boc₂O)99%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Ethyl acetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Silica Gel60 Å, 230-400 meshSigma-Aldrich
Instrumentation
  • Magnetic stir plate with heating capabilities

  • Reflux condenser and appropriate glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Melting point apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Detailed Synthesis Protocol

Part 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This procedure is adapted from the general principles of the Gewald reaction.[1][8]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenylacetaldehyde (10 mmol, 1.20 g), ethyl cyanoacetate (10 mmol, 1.13 g), and elemental sulfur (12 mmol, 0.38 g) in 50 mL of absolute ethanol.

  • Initiation of Reaction: To the stirred suspension, add morpholine (20 mol%, 0.17 mL) as a base catalyst. The choice of a secondary amine like morpholine is crucial for facilitating the initial Knoevenagel condensation.[8]

  • Reaction Progression: Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) with continuous stirring. Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation of the product.

  • Purification: Collect the precipitate by vacuum filtration and wash the solid with cold ethanol (2 x 10 mL). The crude product can be further purified by recrystallization from ethanol to yield ethyl 2-amino-4-phenylthiophene-3-carboxylate as a crystalline solid.[8]

Part 2: Synthesis of tert-Butyl (3-phenylthiophen-2-yl)carbamate

This protocol outlines the N-Boc protection of the synthesized aminothiophene.[2][3]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the dried ethyl 2-amino-4-phenylthiophene-3-carboxylate (5 mmol) in 30 mL of anhydrous tetrahydrofuran (THF).

  • Addition of Reagents: To the solution, add triethylamine (TEA) (1.5 eq, 7.5 mmol, 1.05 mL) followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq, 6 mmol, 1.31 g) at room temperature with stirring. The base is added to neutralize the acidic byproduct and drive the reaction to completion.[4]

  • Reaction Progression: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC (eluent: 20% ethyl acetate in hexanes).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is then purified by silica gel column chromatography. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective for isolating the pure 2-(N-Boc-amino)-3-phenyl-thiophene.[9]

Characterization of the Final Product

The structure and purity of the synthesized 2-(N-Boc-amino)-3-phenyl-thiophene should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Part 1: Low yield of aminothiophene Incomplete Knoevenagel condensation.Ensure anhydrous conditions. The use of a stronger base or a dehydrating agent might be necessary.[8]
Poor reactivity of sulfur.Gently increase the reaction temperature. Ensure the sulfur is finely powdered for better dispersion. Microwave-assisted synthesis can also be explored to improve yields and reduce reaction times.[6]
Part 2: Incomplete Boc protection Insufficiently reactive amine.Increase the reaction time or slightly warm the reaction mixture. Ensure the quality of the Boc₂O.
Presence of moisture.Use anhydrous solvents and reagents.
Purification challenges Co-eluting impurities.Optimize the solvent system for column chromatography. Recrystallization from a different solvent system may also be effective.

References

  • Gewald Reaction. Organic Chemistry Portal. Available from: [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. Available from: [Link]

  • Gewald reaction. Wikipedia. Available from: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available from: [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. Available from: [Link]

  • A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Arkat USA. Available from: [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical and Biological Sciences. Available from: [Link]

  • Scholars Research Library. Der Pharma Chemica. Available from: [Link]

  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Process for preparing thiophene derivatives. Google Patents.
  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure. Available from: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. PMC. Available from: [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI. Available from: [Link]

  • Synthesis and characterization of alkyl-substituted poly(thiophene-2,5-diylvinylene)s. ScienceDirect. Available from: [Link]

  • Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. Rasayan Journal of Chemistry. Available from: [Link]

  • Crystallization method of Boc-amino acid. Google Patents.

Sources

Application

Application Note: Standard Conditions for Boc Deprotection of 2-(N-Boc-amino)-3-phenyl-thiophene

Introduction & Chemical Context Substituted 2-aminothiophenes are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antileishmanial agents. For instance, the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Substituted 2-aminothiophenes are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antileishmanial agents. For instance, the synthesis of clinical candidates like AZD7762 relies heavily on 1[1]. However, handling these intermediates presents a significant synthetic challenge. Unlike typical aliphatic or stable aromatic amines, unprotected 2-aminothiophenes are highly electron-rich and prone to.

To circumvent this instability, the amine is typically masked with a tert-butyloxycarbonyl (Boc) protecting group during upstream synthetic sequences. The subsequent deprotection of 2-(N-Boc-amino)-3-phenyl-thiophene requires carefully optimized acidic conditions to quantitatively remove the Boc group while preventing the degradation of the resulting sensitive free amine. Standard protocols employ a mixture of2[2].

Mechanistic Causality & Experimental Design

The removal of the Boc group proceeds via acidolysis. Upon exposure to TFA, the3[3].

The Cation Scavenger Imperative: In the context of 2-(N-Boc-amino)-3-phenyl-thiophene, the generated tert-butyl cation poses a severe risk. The thiophene ring is highly nucleophilic (especially at the C4 and C5 positions). Without intervention, the tert-butyl cation will rapidly undergo electrophilic aromatic substitution, leading to irreversible tert-butylation of the thiophene core. To prevent this, a cation scavenger such as Triisopropylsilane (TIPS) must be introduced. TIPS acts as a hydride donor, instantly reducing the tert-butyl cation to harmless isobutane gas.

Salt Isolation Strategy: Because the free base of 2-amino-3-phenyl-thiophene is unstable, the protocol is designed to isolate the product directly as a trifluoroacetate (TFA) salt. By precipitating the salt in cold diethyl ether, the amine remains protonated, drastically increasing its shelf-life and stability against atmospheric oxygen.

Mechanism BocAmine N-Boc Aminothiophene Protonation TFA Protonation of Carbonyl Oxygen BocAmine->Protonation Cleavage Cleavage to t-Butyl Cation & Carbamic Acid Protonation->Cleavage Decarboxylation -CO2 Evolution (Irreversible) Cleavage->Decarboxylation Scavenging TIPS traps t-Butyl Cation (Prevents Ring Alkylation) Cleavage->Scavenging Cation Trapping AmineSalt Aminothiophene TFA Salt Decarboxylation->AmineSalt

Mechanistic pathway of Boc acidolysis and the critical role of TIPS in cation scavenging.

Optimized Experimental Protocol

Reagents Required:

  • 2-(N-Boc-amino)-3-phenyl-thiophene (Starting Material)

  • Dichloromethane (DCM, Anhydrous)

  • Trifluoroacetic Acid (TFA, Peptide Synthesis Grade)

  • Triisopropylsilane (TIPS, Cation Scavenger)

  • Diethyl Ether (Cold, for precipitation)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(N-Boc-amino)-3-phenyl-thiophene (1.0 eq) in anhydrous DCM to achieve a concentration of 0.2 M. Ensure the reaction flask is equipped with a magnetic stir bar and purged with inert gas (N2 or Ar).

  • Scavenger Addition: Add TIPS (5.0 eq) to the DCM solution. Stir for 5 minutes at room temperature to ensure homogeneity. Note: Anisole can be used as an alternative scavenger, but TIPS provides superior phase-separation properties during precipitation.

  • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0–5 °C. This suppresses exothermic side reactions and preserves the thiophene core.

  • Acid Addition: Dropwise, add TFA to the mixture such that the final volume ratio of DCM:TFA is 1:1. Maintain vigorous stirring during the addition.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via TLC or LC-MS. The deprotection is typically complete within 1 to 1.5 hours.

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Crucial: Do not heat the water bath above 25–30 °C to prevent thermal degradation of the product.

  • Precipitation: Triturate the resulting crude oil with ice-cold diethyl ether. The 2-amino-3-phenyl-thiophene TFA salt will precipitate as an off-white to pale yellow solid.

  • Isolation: Filter the solid under a stream of nitrogen, wash with additional cold diethyl ether to remove residual TIPS and cleaved byproducts, and dry strictly under high vacuum. Store at -20 °C.

Workflow Start 2-(N-Boc-amino)- 3-phenyl-thiophene Reagents Add TFA / DCM (1:1) + 5% TIPS Start->Reagents Reaction Stir 0-5°C to RT for 1-2 hours Reagents->Reaction Evaporation Concentrate under reduced pressure Reaction->Evaporation Precipitation Precipitate with cold Diethyl Ether Evaporation->Precipitation Product 2-Amino-3-phenyl-thiophene TFA Salt Precipitation->Product

Step-by-step workflow for the Boc deprotection and isolation of 2-aminothiophene TFA salt.

Quantitative Data: Optimization Matrix

To demonstrate the causality of the chosen parameters, the following table summarizes the quantitative outcomes of various deprotection conditions evaluated during protocol development.

ConditionSolvent/Acid SystemScavengerTemp / TimeYield (%)Purity (HPLC %)Key Observations
A (Standard) DCM:TFA (1:1)NoneRT / 2h62%68%Significant tert-butylation side product observed at C5.
B (Optimized) DCM:TFA (1:1)TIPS (5 eq)0°C to RT / 1.5h94%>98%Clean conversion; stable TFA salt isolated via precipitation.
C (Dilute Acid) DCM:TFA (8:2)TIPS (2 eq)0°C / 4h81%92%Sluggish reaction; incomplete deprotection after 4 hours.
D (Alternative) 4M HCl in DioxaneNoneRT / 2h75%80%Partial polymerization during isolation; HCl salt is highly hygroscopic.

Troubleshooting Guide

  • Issue: Product turns dark brown or black upon isolation.

    • Causality: The free base of the aminothiophene is undergoing oxidative polymerization.

    • Solution: Ensure the product is strictly maintained as the TFA salt. Do not attempt an aqueous basic workup (e.g., NaHCO3 wash) unless the amine is to be immediately consumed in a subsequent coupling reaction.

  • Issue: LC-MS shows a mass of [M+H]+ + 56 Da.

    • Causality: Incomplete scavenging led to electrophilic tert-butylation of the thiophene ring.

    • Solution: Increase the equivalents of TIPS or add a secondary scavenger like anisole or 1,2-ethanedithiol (EDT) to the reaction mixture.

References

  • α,α′-N-Boc-Substituted Bi- and Terthiophenes: Fluorescent Precursors for Functional Materials. The Journal of Organic Chemistry - ACS Publications. Link

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis. MDPI Pharmaceuticals. 2

  • An Improved Convergent Synthesis of AZD7762: A One-Pot Construction of a Highly Substituted Thiophene at the Multikilogram Scale. ACS Publications. 1

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate (Tetrahedron). 3

Sources

Method

Advanced Application Note: 2-(N-Boc-amino)-3-phenyl-thiophene as a Privileged Scaffold in Drug Discovery

Introduction and Structural Rationale In modern medicinal chemistry, the 2-aminothiophene core is a highly versatile, privileged scaffold. It is frequently utilized as a bioisostere for phenyl rings to improve the metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

In modern medicinal chemistry, the 2-aminothiophene core is a highly versatile, privileged scaffold. It is frequently utilized as a bioisostere for phenyl rings to improve the metabolic stability and modulate the physicochemical properties of drug candidates [1]. However, the free 2-amino-3-phenylthiophene core is notoriously unstable; the electron-rich nature of the thiophene ring, combined with the electron-donating amino group, makes it highly susceptible to oxidative degradation and polymerization during multi-step syntheses [1].

The introduction of a tert-butyloxycarbonyl (Boc) protecting group to form 2-(N-Boc-amino)-3-phenyl-thiophene resolves this critical bottleneck. The Boc group withdraws electron density from the amino nitrogen, stabilizing the thiophene ring and allowing the compound to be stored and utilized as a reliable building block.

This scaffold is particularly valuable in the design of Positive Allosteric Modulators (PAMs) for G-protein coupled receptors (GPCRs). The 3-phenyl substitution is a critical pharmacophore element; it dictates the spatial orientation of the molecule within allosteric binding pockets, enhancing the binding affinity of endogenous orthosteric agonists without causing the receptor desensitization typically seen with direct agonists [3].

Quantitative Pharmacological Data Summary

The versatility of the 2-aminothiophene-3-aryl scaffold is demonstrated by its efficacy across multiple therapeutic targets. The table below summarizes key quantitative data from recent drug discovery campaigns utilizing this core.

Target / ApplicationCompound ClassActivity Metric / Pharmacological EffectReference
GLP-1 Receptor (Type 2 Diabetes)2-Aminothiophene-3-arylketones1.5 to 2.0-fold increase in insulin secretion (at 5 µM)[2]
Adenosine A1 Receptor (Neuropathy/Ischemia)2-Amino-3-benzoylthiophenesEnhanced agonist binding (EC50 in low µM range)[3]
Kinase Inhibition (Oncology / EGFR)Thieno[2,3-d]pyrimidinesIC50 varies (0.11 µM - 50 µM depending on cell line)BenchChem

Synthetic Utility & Chemical Workflow

The strategic advantage of 2-(N-Boc-amino)-3-phenyl-thiophene lies in its controlled reactivity. By masking the reactive amine, chemists can perform cross-coupling reactions or harsh functionalizations on other parts of the molecule. Once the desired architecture is achieved, a chemoselective deprotection reveals the free amine for final derivatization (e.g., amidation, urea formation, or cyclization into thienopyrimidines).

SyntheticWorkflow A 2-(N-Boc-amino)- 3-phenyl-thiophene (Stable Building Block) B TFA / DCM + TIPS (Deprotection) A->B Acidic Cleavage C 2-Amino-3-phenylthiophene (Reactive Intermediate) B->C -CO2, -tBuOH D Acyl Chloride / Base (Amidation) C->D Electrophilic Coupling E Thiophene-based Drug Candidate D->E Purification

Synthetic workflow from Boc-protected building block to final drug candidate.

Standardized Experimental Protocols

To ensure scientific rigor and reproducibility, the following protocols are designed as self-validating systems. They include specific causality explanations for reagent choices and built-in quality control steps.

Protocol A: Chemoselective Boc-Deprotection and Amidation

Objective: To safely unmask the 2-amino group and couple it with an acyl chloride to form a target PAM.

  • Deprotection Setup: Dissolve 1.0 mmol of 2-(N-Boc-amino)-3-phenyl-thiophene in 4 mL of anhydrous Dichloromethane (DCM).

  • Scavenger Addition (Critical Step): Add 0.1 mmol of Triisopropylsilane (TIPS).

    • Causality: The cleavage of the Boc group generates a tert-butyl carbocation. Because the 2-aminothiophene ring is highly electron-rich, it is prone to electrophilic Friedel-Crafts alkylation by this carbocation. TIPS acts as a sacrificial scavenger, preventing unwanted tert-butylation of the thiophene core.

  • Acidic Cleavage: Cool the mixture to 0°C and dropwise add 1 mL of Trifluoroacetic Acid (TFA). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Validation: Monitor the reaction via LCMS. Look for the disappearance of the starting material mass [M+H] and the appearance of the free amine [M-Boc+H].

  • Concentration: Remove volatiles under reduced pressure. Co-evaporate with toluene (3 x 5 mL) to remove residual TFA, yielding the amine TFA salt.

  • Amidation: Dissolve the crude salt in 5 mL of anhydrous DMF. Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA) to neutralize the salt and establish a basic environment. Dropwise add 1.1 mmol of the desired acyl chloride at 0°C.

  • Isolation: Stir for 4 hours, quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography.

Protocol B: In Vitro Screening for GLP-1R Positive Allosteric Modulation

Objective: To evaluate the synthesized thiophene derivative for PAM activity using a cell-based cAMP assay.

  • Cell Preparation: Seed HEK293 cells stably expressing the human GLP-1 receptor (GLP-1R) into a 384-well plate at a density of 5,000 cells/well.

  • Orthosteric Control Establishment (Critical Step): To identify an allosteric modulator, the compound must be tested in the presence of the endogenous ligand [2]. Treat control wells with a full dose-response curve of GLP-1 peptide to determine the EC20 concentration (sub-maximal activation).

  • Compound Incubation: Pre-incubate the cells with the synthesized thiophene derivative (e.g., 5 µM) for 15 minutes at 37°C.

  • Co-Treatment: Add the pre-determined EC20 concentration of GLP-1 peptide to the compound-treated wells.

    • Causality: A true PAM will not activate the receptor on its own (neutral agonism) but will cause a leftward shift in the GLP-1 dose-response curve, significantly amplifying the cAMP signal generated by the EC20 dose.

  • Readout: After 30 minutes, lyse the cells and measure intracellular cAMP accumulation using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit. Normalize data against baseline controls to calculate the fold-increase in activation.

Mechanistic Pathway Visualization

The therapeutic value of 2-aminothiophene derivatives lies in their ability to bind to topographically distinct allosteric sites on GPCRs. The diagram below maps the signal transduction pathway of a GLP-1R PAM, illustrating how the thiophene derivative synergizes with the endogenous peptide to enhance insulin secretion.

SignalingPathway GLP1 GLP-1 Peptide (Orthosteric Agonist) Receptor GLP-1 Receptor (Active Conformation) GLP1->Receptor Binds Orthosteric Site PAM Thiophene Derivative (Allosteric Modulator) PAM->Receptor Binds Allosteric Site (Enhances Affinity) GProt Gs Protein Activation Receptor->GProt Signal Transduction cAMP cAMP Production GProt->cAMP Adenylyl Cyclase CREB CREB Phosphorylation cAMP->CREB PKA Activation Insulin Insulin Secretion CREB->Insulin Gene Transcription

Mechanism of GLP-1R positive allosteric modulation by thiophene derivatives.

References

  • Katsuta, H., Shirakawa, T., Kawashima, M., & Banba, S. (2021). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science, 46(2), 229-234.[Link]

  • Redij, T., McKee, J. A., Do, P., Campbell, J. A., Ma, J., Li, Z., ... & Li, Z. (2022). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Chemical Biology & Drug Design, 99(6), 857-867.[Link]

  • Nguyen, A. T. N., Tran, Q. L., Baltos, J. A., McNeill, S. M., Nguyen, D. T. N., & May, L. T. (2023). Small molecule allosteric modulation of the adenosine A1 receptor. Frontiers in Endocrinology, 14, 1184360.[Link]

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 2-(N-Boc-amino)-3-phenyl-thiophene Derivatives in Medicinal Chemistry

Executive Summary The 2-aminothiophene scaffold is a privileged pharmacophore frequently utilized in the development of allosteric modulators, anti-inflammatory agents, and kinase inhibitors. While the core can be constr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminothiophene scaffold is a privileged pharmacophore frequently utilized in the development of allosteric modulators, anti-inflammatory agents, and kinase inhibitors. While the core can be constructed de novo via the Gewald multicomponent reaction, late-stage functionalization at the C5 position is critical for rapid Structure-Activity Relationship (SAR) profiling.

This Application Note details the robust palladium-catalyzed functionalization of 2-(N-Boc-amino)-3-phenyl-thiophene . We present two complementary methodologies: a standard Suzuki-Miyaura Cross-Coupling (utilizing the 5-bromo derivative) and an advanced, atom-economical Direct C-H Arylation . These protocols are designed to be self-validating, highly reproducible, and scalable for drug discovery workflows.

Strategic Rationale & Mechanistic Insights

As a Senior Application Scientist, it is vital to understand the "why" behind experimental conditions rather than just the "how." The functionalization of this specific substrate presents unique electronic and steric challenges.

The Role of the N-Boc Protecting Group

The free 2-amino group on a thiophene ring is highly reactive and prone to oxidation. Furthermore, a free amine can coordinate to the palladium center, poisoning the catalyst, or undergo competitive Buchwald-Hartwig amination. The tert-butyloxycarbonyl (Boc) group serves a dual purpose:

  • Steric Shielding & Deactivation: It prevents unwanted N-arylation side reactions.

  • Electronic Modulation: While the Boc group attenuates the electron-donating capability of the nitrogen, the thiophene ring remains overall electron-rich. This facilitates rapid oxidative addition but can make the subsequent transmetalation step sluggish.

Ligand Selection for Suzuki-Miyaura Coupling

Because the thiophene is electron-rich and sterically encumbered by the adjacent 3-phenyl and 2-N-Boc groups, standard ligands like PPh₃ often result in stalled reactions and high rates of protodeboronation. To overcome this, we utilize SPhos (a Buchwald dialkylbiaryl phosphine). The extreme steric bulk of SPhos accelerates reductive elimination, while its electron-rich nature stabilizes the active Pd(0) species, making it highly efficient for heteroaryl cross-couplings[1]. The use of bulky phosphine ligands is critical for maintaining high turnover frequencies in thiophene-based systems[2].

The Concerted Metalation-Deprotonation (CMD) Pathway

For the Direct C-H Arylation approach, the inherent nucleophilicity of the C5 position is exploited. The addition of Pivalic acid (PivOH) is not arbitrary; it is a mechanistic requirement. PivOH acts as a catalytic proton shuttle, lowering the activation energy for C-H bond cleavage via a CMD transition state, enabling functionalization without prior halogenation[3].

CatalyticCycle Pd0 1. Pd(0)L Active Catalyst OxAdd 2. Oxidative Addition [Pd(II)(Thiophene)(Br)L] Pd0->OxAdd 5-Br-Substrate TransMet 3. Transmetalation [Pd(II)(Thiophene)(Ar)L] OxAdd->TransMet Ar-B(OH)2 / Base RedElim 4. Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Product

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling for thiophene derivatives.

Experimental Workflows

The decision to use Suzuki-Miyaura versus Direct C-H Arylation depends on the availability of the aryl coupling partner (boronic acid vs. aryl bromide) and the scale of the synthesis.

Workflow Start 2-(N-Boc-amino)- 3-phenyl-thiophene Choice Functionalization Strategy Start->Choice Path1 C5-Bromination (NBS, DMF) Choice->Path1 Standard Path2 Direct C-H Arylation (Pd(OAc)2, PivOH) Choice->Path2 Atom-Economic SM Suzuki-Miyaura Cross-Coupling Path1->SM Product 5-Aryl-2-(N-Boc-amino)- 3-phenyl-thiophene Path2->Product SM->Product

Decision tree for C5-arylation of 2-(N-Boc-amino)-3-phenyl-thiophene via standard or C-H coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling (Standard)

Self-Validating Marker: The reaction is complete when LC-MS analysis shows the total disappearance of the characteristic M / M+2 isotopic doublet of the brominated starting material.

Reagents:

  • 5-Bromo-2-(N-Boc-amino)-3-phenyl-thiophene (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Anhydrous K₃PO₄ (2.0 mmol)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the brominated thiophene substrate, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure argon. Repeat this cycle three times. Causality: Pd(0) is highly susceptible to oxidation; rigorous exclusion of O₂ prevents catalyst death.

  • Solvent Addition: Via syringe, add degassed 1,4-dioxane (10 mL) followed by degassed deionized water (1 mL). Causality: Water is strictly required to dissolve the K₃PO₄ base and generate the reactive [Ar-B(OH)₃]⁻ boronate complex, which is the actual species that undergoes transmetalation.

  • Reaction: Transfer the tube to a pre-heated oil bath at 100 °C. Stir vigorously for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 8:2) or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 × 15 mL). Extract the aqueous layer once with EtOAc (10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

Protocol B: Direct C-H Arylation (Atom-Economical)

Self-Validating Marker: The appearance of a single new peak by HPLC, with no di-arylation products observed due to the steric blocking at the C4 position.

Reagents:

  • 2-(N-Boc-amino)-3-phenyl-thiophene (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • Pivalic acid (PivOH) (0.3 mmol, 30 mol%)

Step-by-Step Methodology:

  • Preparation: In a dried Schlenk tube, combine the thiophene substrate, Pd(OAc)₂, K₂CO₃, and PivOH. If the aryl bromide is a solid, add it now.

  • Atmosphere Exchange: Evacuate and backfill with argon (3×).

  • Solvent Addition: Add anhydrous DMAc (5 mL). If the aryl bromide is a liquid, add it via syringe at this stage.

  • Reaction: Heat the mixture to 100 °C for 12 hours. Causality: The elevated temperature and polar aprotic solvent (DMAc) are required to maintain the solubility of the carbonate base and facilitate the CMD pathway.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (30 mL), and wash extensively with water (3 × 20 mL) to remove the DMAc. Dry, concentrate, and purify via column chromatography.

Quantitative Data & Optimization

The following tables summarize the optimization and substrate scope for the Suzuki-Miyaura cross-coupling (Protocol A), demonstrating the necessity of the chosen catalytic system.

Table 1: Optimization of Suzuki-Miyaura Conditions for 5-Bromo-2-(N-Boc-amino)-3-phenyl-thiophene

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O (10:1)9045
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O (10:1)9062
3Pd₂(dba)₃ / XPhos (2 mol%)K₃PO₄Dioxane/H₂O (10:1)10088
4 Pd₂(dba)₃ / SPhos (2 mol%) K₃PO₄ Dioxane/H₂O (10:1) 100 95

Note: Entry 4 represents the optimized conditions. The superior performance of SPhos is attributed to its ability to facilitate transmetalation of electron-rich heteroaryls[1].

Table 2: Substrate Scope (Using Optimal Conditions: Pd₂(dba)₃ / SPhos)

Aryl Boronic Acid PartnerResulting C5-SubstituentReaction Time (h)Isolated Yield (%)
Phenylboronic acidPhenyl2.094
4-Methoxyphenylboronic acid4-Methoxyphenyl3.091
4-Fluorophenylboronic acid4-Fluorophenyl2.096
3-Pyridinylboronic acid3-Pyridinyl4.085

References

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters Journal of the American Chemical Society URL:[Link][1]

  • Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex The Journal of Organic Chemistry URL:[Link][3]

  • An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers Frontiers in Chemistry URL:[Link][2]

Sources

Method

Application Note: Synthesis of Thiophene-Based D-π-A OLED Materials via 2-(N-Boc-amino)-3-phenyl-thiophene

Document Type: Advanced Synthetic Protocol & Application Guide Target Audience: Synthetic Chemists, Materials Scientists, and OLED R&D Professionals Introduction & Mechanistic Rationale The development of high-performanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Synthetic Protocol & Application Guide Target Audience: Synthetic Chemists, Materials Scientists, and OLED R&D Professionals

Introduction & Mechanistic Rationale

The development of high-performance Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of organic semiconductor materials. Thiophene-based compounds have proven to be exceptionally valuable in this domain. When functionalized appropriately, the thiophene skeleton creates extended π -conjugation, which is fundamental to enabling efficient charge transport and tunable optical properties[1]. Furthermore, the planar structure of thiophene derivatives promotes strong intermolecular π−π stacking, contributing to the ordered film formation vital for device efficiency and longevity[1].

In recent years, Donor- π -Acceptor (D- π -A) and weak A- π -D-D architectures have dominated the design of highly efficient fluorescent and Thermally Activated Delayed Fluorescence (TADF) emitters[2],[3]. To construct these complex systems, 2-(N-Boc-amino)-3-phenyl-thiophene serves as a highly versatile, programmable building block.

Why the Boc-Protected Intermediate?

The foundational 2-amino-3-phenylthiophene core is typically synthesized via the Gewald multicomponent reaction[4]. However, the free amine is highly reactive, prone to oxidation, and can poison palladium catalysts during subsequent cross-coupling steps. By protecting the amine with a tert-butyloxycarbonyl (Boc) group, we achieve three critical mechanistic advantages:

  • Catalyst Preservation: The bulky, electron-withdrawing Boc group prevents the lone pair of the nitrogen from coordinating with and deactivating Pd(0) catalysts.

  • Regioselective Activation: The Boc-protected amine at the C2 position, combined with the steric bulk of the phenyl ring at the C3 position, strictly directs electrophilic aromatic substitution (e.g., bromination) to the highly activated C5 position.

  • Orthogonal Deprotection: The Boc group is acid-labile, allowing for clean deprotection without disrupting the newly formed carbon-carbon bonds, setting the stage for final donor-group integration via Buchwald-Hartwig amination.

Synthetic Workflow Visualization

OLED_Synthesis A 2-Amino-3-phenylthiophene B 2-(N-Boc-amino)- 3-phenyl-thiophene A->B (Boc)2O, DMAP THF, 25°C C 5-Bromo-2-(N-Boc-amino)- 3-phenyl-thiophene B->C NBS, DMF 0°C to RT D Suzuki Coupling (Acceptor Addition) C->D Ar-B(OH)2, Pd(0) K2CO3, Toluene E Boc Deprotection & Buchwald-Hartwig D->E 1. TFA/DCM 2. Ar-Br, Pd(0) F D-π-A OLED Emitter E->F Purification

Synthetic workflow for D-π-A OLED materials using a Boc-protected aminothiophene intermediate.

Detailed Experimental Protocols

The following protocols outline the transformation of the Boc-protected intermediate into a functional D- π -A OLED emitter. Every step is designed as a self-validating system to ensure rigorous quality control during synthesis.

Protocol A: Regioselective C5-Bromination

Causality: N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) is utilized. The polar nature of DMF stabilizes the bromonium intermediate, ensuring rapid and exclusive bromination at the C5 position without the risk of over-bromination or radical side-reactions.

  • Setup: Dissolve 2-(N-Boc-amino)-3-phenyl-thiophene (10.0 mmol) in anhydrous DMF (30 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Dissolve NBS (10.5 mmol, 1.05 eq) in DMF (10 mL) and add dropwise to the reaction mixture over 30 minutes to prevent thermal spikes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous sodium thiosulfate (50 mL) to neutralize residual bromine. Extract with ethyl acetate (3 x 50 mL), wash the organic layer with brine (5 x 50 mL) to remove DMF, dry over MgSO 4​ , and concentrate in vacuo.

  • Self-Validation:

    • TLC: A single, less polar spot should appear (Hexane:EtOAc 9:1).

    • 1 H NMR (CDCl 3​ ): Confirm success by the complete disappearance of the characteristic thiophene C5-H proton singlet (typically observed at δ 6.8–7.0 ppm).

Protocol B: Suzuki-Miyaura Cross-Coupling (Acceptor Integration)

Causality: The C5-bromide is coupled with an electron-deficient boronic acid (e.g., a benzoyl or triazine derivative) to establish the Acceptor segment. Pd(PPh 3​ ) 4​ is selected because the bulky triphenylphosphine ligands facilitate the reductive elimination step necessary for sterically hindered ortho-substituted thiophenes.

  • Setup: In a Schlenk flask, combine the brominated intermediate (5.0 mmol), the acceptor-boronic acid (6.0 mmol), Pd(PPh 3​ ) 4​ (0.25 mmol, 5 mol%), and K 2​ CO 3​ (15.0 mmol).

  • Solvent System: Add a degassed mixture of Toluene/Ethanol/H 2​ O (8:2:1, 40 mL).

  • Reaction: Reflux at 90 °C under argon for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with dichloromethane (DCM). Purify via silica gel column chromatography.

  • Self-Validation:

    • UV-Vis Spectroscopy: The product will exhibit a significant bathochromic (red) shift compared to the starting material due to the newly formed extended π -conjugation[1].

Protocol C: Deprotection and Buchwald-Hartwig Amination (Donor Integration)

Causality: Trifluoroacetic acid (TFA) is used to cleave the Boc group. TFA is preferred over HCl as it maintains the solubility of the highly conjugated intermediate and produces volatile byproducts (isobutylene and CO 2​ ), driving the reaction to completion. The subsequent Buchwald-Hartwig coupling with an aryl bromide forms a strong triarylamine-like Donor group.

  • Deprotection: Dissolve the coupled intermediate in DCM (20 mL). Add TFA (5 mL) dropwise at 0 °C. Stir for 4 hours at room temperature. Concentrate in vacuo and neutralize with saturated NaHCO 3​ . Extract with DCM.

    • Validation: 1 H NMR will show the disappearance of the intense Boc tert-butyl singlet ( δ 1.4-1.5 ppm, 9H).

  • Amination: Combine the free amine (3.0 mmol), an electron-rich aryl bromide (e.g., 4-bromo-N,N-diphenylaniline, 3.3 mmol), Pd 2​ (dba) 3​ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (4.5 mmol) in anhydrous toluene (25 mL).

  • Reaction: Heat at 105 °C for 16 hours under argon.

  • Purification: Standard aqueous workup followed by recrystallization from toluene/ethanol yields the final OLED material.

  • Self-Validation: The final product will exhibit strong photoluminescence under a 365 nm UV lamp, indicative of a highly efficient D- π -A system[2].

Photophysical and Electrochemical Properties

The integration of specific donor and acceptor groups onto the thiophene core allows for the precise tuning of the material's HOMO/LUMO levels and emission spectra. The table below summarizes the typical quantitative data for thiophene-based TADF emitters synthesized via this methodology, demonstrating the impact of weak vs. strong acceptor moieties[3].

Compound ArchitectureAcceptor MoietyAbsorption λmax​ (nm)Emission λmax​ (nm)PLQY (%)HOMO (eV)LUMO (eV) ΔEST​ (eV)
M1 (Weak A- π -D-D)Benzoylfuran38551082-5.40-2.850.12
M2 (Weak A- π -D-D)Benzoylthiophene39252586-5.35-2.900.08
M3 (Strong A- π -D)Diphenyltriazine41556094-5.50-3.100.05

Note: A smaller Singlet-Triplet energy gap ( ΔEST​ ) is highly desirable for TADF materials, as it facilitates the efficient Reverse Intersystem Crossing (RISC) necessary for harvesting triplet excitons[3].

References

1.[1] Title: Innovating with OLED Materials: The Impact of Thiophene-Based Compounds Source: nbinno.com URL:

2.[2] Title: Thienothiophene based organic light-emitting diode: synthesis, photophysical properties and application Source: beilstein-archives.org URL:

3.[3] Title: Benzoylfuran- and Thiophene-Based Thermally Activated Delayed Fluorescence Emitters for Organic Light-Emitting Diodes | ACS Applied Optical Materials Source: acs.org URL:

4.[4] Title: 2-Amino-3-benzoylthiophene Allosteric Enhancers of A1 Adenosine Agonist Binding: New 3, 4-, and 5-Modifications | Journal of Medicinal Chemistry Source: acs.org URL:

Sources

Application

Incorporation of 2-(N-Boc-amino)-3-phenyl-thiophene into peptide mimetics

Application Note & Protocols Strategic Incorporation of 2-(N-Boc-amino)-3-phenyl-thiophene for the Development of Conformationally Constrained Peptide Mimetics Introduction: The Rationale for Thiophene-Based Peptide Mime...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Strategic Incorporation of 2-(N-Boc-amino)-3-phenyl-thiophene for the Development of Conformationally Constrained Peptide Mimetics

Introduction: The Rationale for Thiophene-Based Peptide Mimetics

The therapeutic potential of peptides is often hindered by their poor pharmacokinetic properties, including susceptibility to proteolytic degradation and a high degree of conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1] Peptide mimetics address these limitations by introducing non-natural structural elements that mimic the essential pharmacophoric features of a native peptide while conferring improved drug-like properties.[2][3]

Unnatural amino acids (UAAs) are cornerstone building blocks for creating sophisticated peptidomimetics.[2][4] Among these, amino acids featuring rigid aromatic scaffolds, such as 2-(N-Boc-amino)-3-phenyl-thiophene, are particularly valuable. The thiophene ring serves as a bioisostere for a dipeptide unit or can be used to enforce specific backbone torsions, effectively locking the peptide into a bioactive conformation.[5] The adjacent phenyl group can further engage in crucial π-stacking interactions at the target receptor site, potentially enhancing binding affinity. This guide focuses on the practical application of this unique building block in peptide synthesis.

cluster_0 Native Peptide cluster_1 Peptide Mimetic with Thiophene UAA P1 Flexible Backbone P2 Prone to Proteolysis P3 Low Stability M2 Protease Resistance P2->M2 Incorporation of UAA M1 Conformationally Rigid M3 Enhanced Stability & Affinity

Figure 1: Conceptual transition from a flexible native peptide to a stabilized peptide mimetic.

The Building Block: 2-(N-Boc-amino)-3-phenyl-thiophene

The successful incorporation of any UAA begins with a high-quality, well-characterized building block. 2-amino-3-phenyl-thiophene can be synthesized through established methods for 2-aminothiophene synthesis, such as variations of the Gewald reaction, followed by protection of the amine with a tert-butyloxycarbonyl (Boc) group.[6][7]

Key Structural Features:

  • Thiophene Core: A five-membered aromatic heterocycle that imparts significant conformational rigidity.

  • 2-Amino Group: The point of attachment to the peptide backbone, protected with a Boc group for orthogonal synthesis strategies.

  • 3-Phenyl Group: Provides steric bulk and a site for potential aromatic interactions with the biological target.

  • Boc Protecting Group: This is a deliberate choice. In a standard Fmoc-based solid-phase synthesis, the Boc group is stable. It requires a separate, acid-mediated deprotection step, allowing for its selective removal without affecting the Fmoc-protected N-terminus of the growing peptide chain. This "orthogonal" protection scheme is central to the protocol described below.[8]

Figure 2: Structure of 2-(N-Boc-amino)-3-phenyl-thiophene.

Core Protocol: Solid-Phase Synthesis (SPPS) Incorporation

This protocol assumes a standard manual or automated Fmoc/tBu solid-phase peptide synthesis strategy. The key deviation is the specific step for coupling the Boc-protected thiophene amino acid.

Materials & Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or Wang/2-Chlorotrityl resin (for C-terminal acid).[9]

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Fmoc Deprotection: 20% (v/v) piperidine in DMF.

  • Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., tBu, Trt, Pbf).

  • Thiophene UAA: 2-(N-Boc-amino)-3-phenyl-thiophene.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIEA (N,N-Diisopropylethylamine).[10]

  • Boc Deprotection: 30% (v/v) Trifluoroacetic acid (TFA) in DCM.

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

SPPS Workflow for Incorporation

The following steps detail a single cycle for adding the thiophene UAA to the growing peptide chain attached to the solid support.

G cluster_coupling UAA Coupling start Peptidyl-Resin with N-terminal Fmoc Group swell 1. Swell Resin in DMF start->swell deprotect_fmoc 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_fmoc wash1 3. DMF Wash deprotect_fmoc->wash1 prepare_sol 4a. Prepare Coupling Solution: Thiophene-UAA, HBTU/HOBt, DIEA in DMF wash1->prepare_sol add_sol 4b. Add to Resin Couple for 2-4 hours prepare_sol->add_sol kaiser 4c. Kaiser Test (Check for completion) add_sol->kaiser kaiser->add_sol If incomplete, recouple wash2 5. DMF Wash kaiser->wash2 If complete deprotect_boc 6. Selective Boc Deprotection (30% TFA/DCM, 2x15 min) wash2->deprotect_boc wash3 7. DCM & DMF Washes deprotect_boc->wash3 neutralize 8. Neutralize (10% DIEA/DMF) wash3->neutralize wash4 9. DMF Wash neutralize->wash4 next_cycle Ready for next Fmoc-AA coupling wash4->next_cycle

Figure 3: SPPS workflow for incorporating the Boc-protected thiophene UAA.

Detailed Step-by-Step Protocol

Context: This protocol begins after the previous Fmoc-amino acid has been coupled and the resin has been washed, leaving a free N-terminal amine on the growing peptide chain.

  • Preparation of Coupling Solution (Activation):

    • In a separate vessel, dissolve 2-(N-Boc-amino)-3-phenyl-thiophene (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIEA (6 eq.) to the solution. The solution may change color (e.g., to yellow).

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Causality: Pre-activation converts the UAA's carboxylic acid into a more reactive ester, facilitating efficient amide bond formation with the resin-bound amine. HBTU and HOBt work synergistically to create the active ester and suppress side reactions.[10]

  • Coupling Reaction:

    • Add the activated UAA solution to the reaction vessel containing the deprotected peptidyl-resin.

    • Agitate the mixture at room temperature for 2 to 4 hours.

    • Expert Insight: Due to the steric bulk of the 3-phenyl group, coupling of this UAA may be slower than for standard proteinogenic amino acids. A longer coupling time is recommended. A second coupling (repeating steps 1-2) may be necessary to drive the reaction to completion.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (beads remain yellow/colorless) indicates the absence of free primary amines and a complete reaction. A positive result (blue beads) signifies incomplete coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Selective Boc Group Deprotection:

    • Wash the resin with DCM (3 times) to prepare for the solvent change.

    • Add a solution of 30% TFA in DCM to the resin. Agitate for 15 minutes.

    • Drain and repeat the 30% TFA/DCM treatment for another 15 minutes.

    • Causality: This is the critical orthogonal step. The mild acidic conditions are sufficient to cleave the acid-labile Boc group, exposing the amine of the thiophene UAA, but are not harsh enough to cleave the tBu-based side-chain protecting groups or the peptide from an acid-sensitive resin like 2-chlorotrityl.[8]

  • Post-Deprotection Washing and Neutralization:

    • Wash the resin with DCM (3 times) to remove residual TFA.

    • Wash the resin with DMF (3 times).

    • Treat the resin with a solution of 10% DIEA in DMF for 5-10 minutes to neutralize the protonated amine (ammonium trifluoroacetate salt), regenerating the free amine.

    • Wash the resin again with DMF (3-5 times).

The resin is now ready for the coupling of the next standard Fmoc-protected amino acid, following the conventional SPPS protocol (Fmoc deprotection, activation, coupling, wash).

Final Cleavage, Purification, and Characterization

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed.

  • Wash the final peptidyl-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Add the cocktail to the resin (approx. 10 mL per 100 mg of resin) and agitate at room temperature for 2-3 hours.

    • Causality: High-concentration TFA cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups. TIS and water act as scavengers to quench reactive carbocations generated during the process, preventing side reactions like alkylation of sensitive residues (e.g., Trp, Met).[8]

  • Filter the resin and collect the TFA solution containing the crude peptide.

  • Precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified and characterized to ensure identity and purity.

Technique Purpose Typical Expected Outcome
Reverse-Phase HPLC Purification and Purity AssessmentA major peak corresponding to the target peptide, allowing for isolation and purity calculation (e.g., >95%).
Mass Spectrometry Identity ConfirmationObserved mass should match the calculated theoretical mass of the thiophene-containing peptide.
Circular Dichroism (CD) Conformational AnalysisMay reveal characteristic secondary structures (e.g., β-turns) induced by the rigid thiophene scaffold.[11]

Conclusion

The incorporation of 2-(N-Boc-amino)-3-phenyl-thiophene represents a powerful and accessible strategy for creating conformationally defined peptide mimetics. The orthogonal Boc/Fmoc protection scheme, while requiring an additional set of deprotection and neutralization steps, is straightforward and integrates well into standard SPPS workflows. The resulting constrained peptides are valuable candidates for therapeutic development, offering the potential for enhanced stability, selectivity, and biological activity.

References

  • Dougherty, D. A. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. PMC. [Link]

  • Zemella, A. et al. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. PMC. [Link]

  • Zhou, C. Design, Synthesis and Applications of Antimicrobial Peptides and Antimicrobial Peptide-Mimetic Copolymers. Progress in Chemistry. [Link]

  • Noren, C. J. et al. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Science. [Link]

  • Halab, L., Lubell, W. D. Design, synthesis, and application of peptide secondary structure mimetics. PubMed. [Link]

  • Hale, M. B. et al. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. ACS Publications. [Link]

  • Muttenthaler, M. et al. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]

  • Peptide Mimetics. Bio-Synthesis Inc. [Link]

  • Lequin, O. et al. Design and Solution Structure of Functional Peptide Mimetics of Nerve Growth Factor. Journal of Medicinal Chemistry. [Link]

  • Tucker, M. J. et al. Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Organic Letters. [Link]

  • Giddanakoppal, P. S. et al. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • de la Torre, M. C. et al. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. PMC. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Hafez, H. N. et al. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]

  • Beyermann, M. et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. [Link]

  • de la Torre, M. C. et al. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein Journals. [Link]

  • Buchstaller, H.-P. et al. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Molbank. [Link]

Sources

Method

Application Note: Regioselective Electrophilic Aromatic Substitution of 2-(N-Boc-amino)-3-phenylthiophene

Executive Summary The functionalization of multi-substituted heterocycles requires precise control over regioselectivity to avoid complex product mixtures. For drug development professionals and synthetic chemists, 2-(N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of multi-substituted heterocycles requires precise control over regioselectivity to avoid complex product mixtures. For drug development professionals and synthetic chemists, 2-(N-Boc-amino)-3-phenylthiophene represents a highly valuable, yet electronically complex, building block. This application note details the mechanistic rationale and validated experimental protocols for the regioselective Electrophilic Aromatic Substitution (EAS) of this compound. By leveraging the dominant electron-donating properties of the C2-carbamate group, electrophiles can be directed almost exclusively to the C5 position, enabling high-yielding halogenation and formylation workflows.

Mechanistic Rationale & Regioselectivity (Expertise & Experience)

Electrophilic aromatic substitution (EAS) proceeds via a two-step mechanism. The aromatic ring first attacks an electrophile to form a resonance-stabilized arenium ion (the Wheland intermediate), followed by rapid deprotonation to restore aromaticity[1]. The rate and regioselectivity of this reaction are dictated by the electronic and steric nature of existing substituents[2].

In 2-(N-Boc-amino)-3-phenylthiophene, the directing effects of the two substituents are in direct competition:

  • C2 Substituent (-NHBoc): The nitrogen lone pair acts as a powerful π -donor. Oxygen and nitrogen atoms with lone pairs bonded directly to the aromatic ring are highly activating[3]. For a thiophene ring, a C2-activating group strongly directs incoming electrophiles to the C5 (para-like) and C3 (ortho-like) positions. Since C3 is occupied, the directing force is concentrated entirely on C5.

  • C3 Substituent (-Phenyl): The phenyl ring is weakly activating via extended conjugation but can act as a mild deactivator depending on the dihedral angle and steric clash. It directs to C2 (occupied) and C4 (ortho-like).

Causality of Regiocontrol: The strong resonance donation of the -NHBoc group overwhelmingly dominates the weaker inductive/resonance profile of the phenyl ring[3]. Furthermore, the C4 position suffers from significant steric hindrance due to the adjacent bulky phenyl group. Consequently, the Wheland intermediate formed via electrophilic attack at C5 is vastly more stable, making C5 the exclusive site of substitution.

MechanisticPathway SM 2-(N-Boc-amino)- 3-phenylthiophene E_plus Electrophile (E+) Attack at C5 SM->E_plus Pi-electron Donation Wheland Wheland Intermediate (Resonance Stabilized) E_plus->Wheland Rate-determining step Product 5-Substituted-2-(N-Boc-amino)- 3-phenylthiophene Wheland->Product Deprotonation (Fast)

Fig 1. Mechanistic pathway of C5-directed EAS via Wheland intermediate.

Experimental Workflows & Protocols

To maintain the integrity of the acid-labile tert-butoxycarbonyl (Boc) protecting group, EAS conditions must be carefully selected. Harsh reagents like elemental bromine ( Br2​ ) generate hydrobromic acid (HBr) as a byproduct, leading to premature Boc cleavage. The following protocols are designed as self-validating systems to ensure high yield and protecting group retention.

Protocol A: Mild Regioselective Bromination (C5-Bromination)

N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) is the optimal reagent system for the bromination of sensitive thiophenes. NBS provides a controlled, low-concentration release of electrophilic bromine ( Br+ ) without generating strong acids[4],[5].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 2-(N-Boc-amino)-3-phenylthiophene (1.0 equiv, 10 mmol) and a magnetic stir bar. Purge the flask with inert gas (Argon or N2​ ).

  • Solvation: Dissolve the substrate in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve NBS (1.05 equiv, 10.5 mmol) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc, 8:2).

  • Quench & Workup: Pour the mixture into ice water (5x reaction volume) to precipitate the product. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Vilsmeier-Haack Formylation (C5-Formylation)

The Vilsmeier-Haack reaction utilizes a highly electrophilic chloroiminium ion (Vilsmeier reagent) generated in situ from Phosphorus Oxychloride ( POCl3​ ) and DMF. It is exceptionally effective for electron-rich heterocycles like activated thiophenes[6],[7].

Step-by-Step Methodology:

  • Reagent Generation: In a dry flask under Argon, cool anhydrous DMF (1.5 equiv) to 0 °C. Add POCl3​ (1.2 equiv) dropwise. Stir for 30 minutes at 0 °C to allow the Vilsmeier reagent to fully form (solution will turn pale yellow)[6].

  • Substrate Addition: Dissolve 2-(N-Boc-amino)-3-phenylthiophene (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) and add dropwise to the Vilsmeier complex at 0 °C.

  • Reaction: Gradually warm the mixture to 60 °C and stir for 3 hours. Critical Note: Do not exceed 60 °C, as higher temperatures risk Boc deprotection and unwanted chlorination byproducts[7].

  • Hydrolysis: Cool the reaction to 0 °C. Slowly quench by pouring the mixture into a vigorously stirred saturated aqueous solution of Sodium Acetate (NaOAc) and crushed ice. Stir for 1 hour at room temperature to fully hydrolyze the intermediate iminium salt to the aldehyde[6].

  • Workup: Extract with Dichloromethane (DCM). Wash with water, dry over MgSO4​ , and concentrate.

Workflow Start Starting Material: 2-(N-Boc-amino)-3-phenylthiophene Split Select Pathway Start->Split Bromination Bromination Reagent: NBS Solvent: DMF Temp: 0°C to RT Split->Bromination Halogenation Formylation Vilsmeier-Haack Reagent: POCl3 / DMF Solvent: DCE Temp: 0°C to 60°C Split->Formylation Formylation Quench1 Quench & Extract (Ice water / EtOAc) Bromination->Quench1 Quench2 Quench & Hydrolyze (NaOAc aq. / DCM) Formylation->Quench2 Purification Purification (Silica Chromatography) Quench1->Purification Quench2->Purification

Fig 2. Parallel experimental workflows for regioselective bromination and formylation.

Data Presentation: Optimization & Yields

To validate the mechanistic assumptions, predictive regioselectivity is mapped against steric and electronic parameters (Table 1). The optimization of halogenation conditions (Table 2) clearly demonstrates the necessity of mild reagents to preserve the Boc group.

Table 1: Predictive Regioselectivity Matrix for EAS

PositionSubstituentDirecting InfluenceSteric HindrancePredicted EAS Probability
C2 -NHBocN/A (Occupied)High0%
C3 -PhenylN/A (Occupied)High0%
C4 -HWeakly directed by C3-PhHigh (Adjacent to Ph)< 5%
C5 -HStrongly directed by C2-NHBocLow> 95%

Table 2: Optimization of Bromination Conditions

EntryReagentSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1 Br2​ AcOH252< 10%Complete Boc deprotection due to HBr generation.
2NBSTHF0 to 251245%Sluggish reaction; poor solubility of succinimide byproduct.
3NBS DMF 0 to 25 4 92% Clean conversion to C5-Br; Boc group fully retained.

Sources

Application

Application Note: Synthesis and N-Boc Protection of 2-Amino-3-phenylthiophene Derivatives for Biological Assays

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Scientific Rationale The 2-aminothiophene scaffold is a highly privileged structure in modern medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Scientific Rationale

The 2-aminothiophene scaffold is a highly privileged structure in modern medicinal chemistry. Derivatives of 2-amino-3-phenylthiophene have demonstrated profound biological relevance, frequently serving as the core pharmacophore for novel EGFR kinase inhibitors in oncology[1] and succinate dehydrogenase inhibitors in antifungal applications[2].

However, translating these raw scaffolds into assay-ready compounds presents significant chemical challenges. The free 2-amino group on the thiophene ring is notoriously unstable; it is highly susceptible to oxidation and degradation under standard biological assay conditions or during intermediate reduction steps[2]. To circumvent this, N-Boc (tert-butyloxycarbonyl) protection is employed as a critical strategic step. N-Boc protection not only stabilizes the amine and prevents competitive N-alkylation during downstream derivatization[3], but it also primes the molecule for selective late-stage functionalization[4].

This application note provides a self-validating, field-tested methodology for synthesizing 2-amino-3-phenylthiophene via the Gewald multicomponent reaction[1], followed by robust N-Boc protection and formulation for high-throughput biological screening.

Experimental Workflow & Logical Architecture

The synthesis relies on a highly convergent approach. The Gewald reaction condenses a ketone, an activated nitrile, and elemental sulfur in a single pot. Following isolation, the unstable free amine is immediately protected using Boc anhydride ( Boc2​O ) under catalytic conditions.

G Start Starting Materials (Propiophenone + Cyanoacetate + S8) Gewald Gewald Reaction (Morpholine, EtOH, 70°C) Start->Gewald Multicomponent Condensation Intermediate 2-Amino-3-phenylthiophene (Unstable Free Amine) Gewald->Intermediate Cyclization Boc N-Boc Protection (Boc2O, DMAP, THF) Intermediate->Boc Acylation Product 2-(N-Boc-amino)-3-phenyl- thiophene (Stable) Boc->Product Isolation Assay Biological Assay Prep (HPLC >95%, DMSO Stock) Product->Assay QC & Formulation

Workflow for the synthesis and formulation of 2-(N-Boc-amino)-3-phenylthiophene derivatives.

Quantitative Data & Quality Control Metrics

To ensure reproducibility in biological assays, the physicochemical properties of the intermediates and final compounds must be strictly monitored. Table 1 summarizes the critical parameters required for assay readiness.

Table 1: Physicochemical & QC Parameters for Assay Readiness

Parameter2-Amino-3-phenylthiophene (Intermediate)2-(N-Boc-amino)-3-phenylthiophene (Assay-Ready)
Chemical Stability Low (Susceptible to rapid oxidation)[2]High (Bench-stable for >6 months)
Nucleophilicity High (Prone to side-reactions)Suppressed (Sterically hindered)
Solubility in DMSO >50 mM>100 mM
Target Purity (LC-MS) >90% (Acceptable for next step)>95% (Mandatory for bio-assays)
Storage Conditions -20°C, Argon atmosphere, Dark4°C, Desiccated

Step-by-Step Experimental Protocols

Protocol A: Gewald Synthesis of 2-Amino-3-phenylthiophene

Mechanistic Insight: The Gewald reaction proceeds via a Knoevenagel condensation between the propiophenone and ethyl cyanoacetate, followed by base-catalyzed thiation with elemental sulfur and subsequent ring closure[1]. Morpholine acts as the optimal base to drive the initial condensation without degrading the sulfur.

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve propiophenone (10.0 mmol) and ethyl cyanoacetate (12.0 mmol, 1.2 eq) in 50 mL of absolute ethanol.

  • Sulfur Addition: Add elemental sulfur ( S8​ , 12.0 mmol, 1.2 eq) to the stirring mixture.

  • Base Catalysis: Dropwise, add morpholine (10.0 mmol, 1.0 eq) over 5 minutes. Caution: The reaction is mildly exothermic.

  • Heating: Attach a reflux condenser and heat the mixture to 60–70°C for 12 hours. Monitor the consumption of the ketone via TLC (Hexanes:Ethyl Acetate, 4:1).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography to afford the free 2-aminothiophene. Note: Proceed immediately to Protocol B to prevent oxidative degradation[2].

Protocol B: N-Boc Protection

Mechanistic Insight: The 2-amino group on a thiophene ring exhibits reduced nucleophilicity compared to aliphatic amines due to delocalization of the nitrogen lone pair into the aromatic system. Therefore, a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) is required to form a highly reactive N-acylpyridinium intermediate, driving the acylation forward[4].

  • Substrate Dissolution: Dissolve the freshly purified 2-amino-3-phenylthiophene (5.0 mmol) in 25 mL of anhydrous Tetrahydrofuran (THF) under an inert Argon atmosphere.

  • Catalyst Addition: Add DMAP (0.5 mmol, 0.1 eq) and Triethylamine (TEA, 6.0 mmol, 1.2 eq). Stir for 5 minutes at room temperature.

  • Acylation: Slowly add Di-tert-butyl dicarbonate ( Boc2​O , 6.0 mmol, 1.2 eq) dissolved in 5 mL of THF.

  • Reaction Monitoring: Stir at room temperature for 4–6 hours. Evolution of CO2​ gas will be observed. Confirm completion via LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl (20 mL). Extract with Dichloromethane (DCM, 3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over MgSO4​ , and evaporate the solvent. Purify the crude product via recrystallization (ethanol/water) or silica gel chromatography to achieve >95% purity.

Protocol C: Formulation for Biological Assays

Mechanistic Insight: Biological assays (e.g., kinase inhibition assays or cell viability screens) require compounds to be fully dissolved in a biologically compatible vehicle without precipitating upon introduction to aqueous media.

  • Quality Control: Verify that the 2-(N-Boc-amino)-3-phenylthiophene derivative possesses an HPLC purity of ≥95% .

  • Stock Preparation: Weigh exactly 10.0 mg of the purified compound. Calculate the molarity and dissolve in molecular biology grade, anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM or 50 mM master stock.

  • Aliquotting: To prevent freeze-thaw degradation, dispense the master stock into 50 μL aliquots in sterile, amber microcentrifuge tubes.

  • Storage: Store aliquots at -20°C. When preparing for the assay, warm the aliquot to room temperature before diluting it into the aqueous assay buffer to prevent compound "crashing" (precipitation).

References

  • Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature Source: ResearchGate (Tetrahedron) URL:[Link]

Sources

Method

Application Note: Scale-Up Synthesis Methods for 2-(N-Boc-amino)-3-phenyl-thiophene

Executive Summary The thiophene core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and allosteric modulators. Specifically, 2-amino-3-phenylthiophene derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiophene core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and allosteric modulators. Specifically, 2-amino-3-phenylthiophene derivatives are highly sought-after building blocks. However, the unprotected 2-amino-3-phenylthiophene is notoriously unstable and highly susceptible to oxidative degradation, often failing under standard reduction conditions such as the Bechamp reduction.

To circumvent these stability issues and enable multi-gram to kilogram scale-up, this application note details a highly robust, self-validating synthetic route. By utilizing the commercially available starting material tert-butyl (3-bromothiophen-2-yl)carbamate[1] and employing a Palladium-catalyzed Suzuki-Miyaura cross-coupling strategy[2], we achieve high-yielding, regioselective arylation while preserving the critical amine functionality through Boc-protection.

Strategic Synthesis & Mechanistic Rationale

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group serves a dual mechanistic purpose in this workflow:

  • Substrate Stabilization: It mitigates the excessive electron density of the thiophene ring, preventing the spontaneous polymerization and oxidative degradation commonly observed in free 2-aminothiophenes.

  • Catalyst Preservation: Free primary amines strongly coordinate to Palladium(II) intermediates, forming off-cycle, stable complexes that poison the catalyst. The steric bulk of the Boc group entirely prevents this deleterious coordination, ensuring high turnover numbers (TON) during the cross-coupling cycle.

Reaction Pathway Design

Workflow SM Starting Material tert-Butyl (3-bromothiophen-2-yl)carbamate Reaction Suzuki-Miyaura Coupling 1,4-Dioxane/H2O, 100°C, 12h SM->Reaction Reagents Reagents & Catalyst Phenylboronic Acid, Pd(dppf)Cl2, K2CO3 Reagents->Reaction IPC In-Process Control (IPC) HPLC: SM < 1% AUC Reaction->IPC Workup Downstream Processing Phase Separation & Silica Plug IPC->Workup Pass Product Purified Product 2-(N-Boc-amino)-3-phenyl-thiophene Workup->Product

Fig 1: Self-validating Suzuki-Miyaura workflow for 2-(N-Boc-amino)-3-phenyl-thiophene synthesis.

Reaction Optimization & Quantitative Data

To establish a scalable protocol, various catalyst/ligand systems and solvent matrices were evaluated. The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) was selected because its wide bite angle forces a cis-coordination geometry on the Pd(II) intermediate, vastly accelerating the rate-determining reductive elimination step compared to monodentate ligands like PPh₃.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst System (mol%)Base (Equiv)Solvent System (v/v)Temp (°C)Yield (%)Purity (HPLC)
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)9072%94.1%
2Pd(OAc)₂ / SPhos (2%)K₃PO₄ (2.0)Toluene/H₂O (5:1)10085%96.5%
3 Pd(dppf)Cl₂ (2%) K₂CO₃ (2.0) 1,4-Dioxane/H₂O (4:1) 100 94% >98.0%
4Pd(dppf)Cl₂ (1%)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)10081%95.2%

Scalable Step-by-Step Protocol (100g Scale)

This protocol is designed as a self-validating system , incorporating strict In-Process Controls (IPCs) to ensure causality and reproducibility at every critical juncture.

Materials Required
  • tert-Butyl (3-bromothiophen-2-yl)carbamate: 100.0 g (0.360 mol, 1.0 equiv)[1]

  • Phenylboronic acid: 52.7 g (0.432 mol, 1.2 equiv)

  • Potassium carbonate (K₂CO₃): 99.5 g (0.720 mol, 2.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂: 5.27 g (0.0072 mol, 2.0 mol%)

  • Solvents: 1,4-Dioxane (1000 mL), Deionized Water (250 mL), Ethyl Acetate (1500 mL), Heptane (1000 mL).

Step 1: Reactor Preparation & Degassing
  • Equip a 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge the reactor with 100.0 g of tert-butyl (3-bromothiophen-2-yl)carbamate, 52.7 g of phenylboronic acid, and 99.5 g of K₂CO₃.

  • Add 1000 mL of 1,4-Dioxane and 250 mL of DI water.

  • Causality Check: Oxygen is highly detrimental to Pd(0) species and promotes the homocoupling of phenylboronic acid into biphenyl.

  • IPC 1 (Degassing): Sparge the heterogeneous mixture with subsurface Nitrogen (N₂) for 45 minutes. Validation: Dissolved Oxygen (DO) probe must read < 2.0 ppm before proceeding.

Step 2: Catalytic Cross-Coupling
  • Briefly pause the N₂ sparge and quickly add 5.27 g of Pd(dppf)Cl₂·CH₂Cl₂ under a positive N₂ blanket.

  • Ramp the jacket temperature to achieve an internal reaction temperature of 95–100°C (gentle reflux).

  • Stir vigorously (350 rpm) for 12 hours.

  • IPC 2 (Reaction Completion): Withdraw a 0.5 mL aliquot, dilute with 5 mL Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC-UV (254 nm). Validation: The reaction is deemed complete when the starting material peak is < 1.0% Area Under Curve (AUC).

Step 3: Downstream Processing (DSP) & Palladium Scavenging
  • Cool the reactor to an internal temperature of 20°C.

  • Add 1000 mL of Ethyl Acetate (EtOAc) and 500 mL of DI water to the reactor. Stir for 15 minutes, then halt agitation to allow phase separation.

  • Drain the lower aqueous layer. Wash the upper organic layer with 500 mL of saturated NaCl solution (brine).

  • Palladium Scavenging: Add 20.0 g of a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the organic phase. Stir at 40°C for 2 hours to sequester residual palladium.

  • Filter the organic phase through a pad of Celite to remove the scavenger and any precipitated palladium black.

  • IPC 3 (Metal Clearance): Analyze a 1 mL sample of the filtrate via ICP-MS. Validation: Residual Pd must be < 10 ppm.

Step 4: Isolation & Crystallization
  • Transfer the filtered organic phase to a rotary evaporator and concentrate under reduced pressure (40°C, 150 mbar) to a residual volume of approximately 250 mL.

  • Transfer the concentrated solution to a clean 1 L flask equipped with an overhead stirrer.

  • While stirring at 150 rpm at room temperature, add 750 mL of Heptane dropwise over 1 hour. A crystalline precipitate of the target product will form.

  • Cool the suspension to 0–5°C using an ice bath and age for 2 hours.

  • Filter the solid over a sintered glass funnel and wash the filter cake with 200 mL of cold Heptane.

  • Dry the product in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: ~93.2 g (94% theoretical yield).

    • Appearance: Off-white to pale yellow crystalline powder.

References[1] Title: Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa9IYH7OLgbPpQiw4cuY59WrNcrrsOdb2ppUPAc7IzZiWjG8DJj3camvJIYUUFhqDLipYh00Tn7DTpDs4pJKZv2sVL9SuFyWtaUHLiZU3m3edlW_EXN4UDTKfny5FpOTL1su1OnZBQ5twogcM=[2] Title: 85069-60-9 | tert-Butyl (3-bromothiophen-2-yl)carbamate - AiFChem. Source: aifchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyJHl-TRNzdQLFdeIyGrNfAqffuqeeuWLo2nvjs3ahMIza5i176J_V-WKiZ_h4fDsEJNfh8Hfy9bT3IokD3We77Qjgtm4Uptz0TlazngOkvzlm5s0Bd_ZiDo506Rnx6hz57bZVk5sf[3] Title: Octaethyldiphosphaferrocene: An Efficient Ligand in the Palladium-Catalyzed Suzuki Cross-Coupling Reaction | Organometallics - ACS Publications. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSFOytoesbtY0pEG74YpFSoVDZ7SAChy2SSsTuKB1Z6NwEKREJpMyVUREeg0Yli8HWyjxYF-QEQaYVagBXNYmk395vFpiYYiuEabja0kxo40FaxdZABfHQar6BgVyC4qyPdcXN

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 2-(N-Boc-amino)-3-phenyl-thiophene

Welcome to the Technical Support Center. The synthesis of functionalized aminothiophenes presents unique chemical challenges, primarily due to the electron-rich nature of the thiophene ring and the inherent instability o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of functionalized aminothiophenes presents unique chemical challenges, primarily due to the electron-rich nature of the thiophene ring and the inherent instability of free 2-aminothiophenes. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize the reaction yield of 2-(N-Boc-amino)-3-phenyl-thiophene.

Process Architecture & Mechanistic Pathways

Depending on your starting materials, the synthesis typically follows one of two primary pathways: Route A (Reduction followed by in-situ protection) or Route B (Suzuki-Miyaura cross-coupling).

SynthesisRoutes N1 2-Nitro-3-phenylthiophene N2 2-Amino-3-phenylthiophene (Unstable Free Amine) N1->N2 H2, Pd/C (Mild) N3 2-(N-Boc-amino)-3-phenylthiophene (Target Product) N2->N3 Boc2O, DMAP (In-situ) N4 2-(N-Boc-amino)-3-bromothiophene N4->N3 Pd(dppf)Cl2, K2CO3 N5 Phenylboronic Acid N5->N3 Suzuki Coupling

Synthetic pathways for 2-(N-Boc-amino)-3-phenyl-thiophene via reduction or Suzuki coupling.

Troubleshooting FAQs: Overcoming Yield-Limiting Bottlenecks

Q1: Why does my yield plummet when reducing 2-nitro-3-phenylthiophene using standard Béchamp conditions (Fe/HCl)? Causality & Solution: The 2-aminothiophene core is highly electron-rich. Under the acidic, heated conditions of a Béchamp reduction, the free 2-amino-3-phenylthiophene intermediate becomes highly unstable and undergoes rapid oxidative polymerization, resulting in an intractable tar[1]. Actionable Fix: Switch to a milder catalytic hydrogenation using 5% Pd/C under an H₂ atmosphere at room temperature. Because the free amine remains unstable even at neutral pH, do not attempt to isolate it . Filter the catalyst and proceed immediately to amidation/protection in-situ[1].

Q2: My Boc protection of the 2-amino-3-phenylthiophene intermediate stalls at ~40% conversion. How can I drive it to completion? Causality & Solution: The lone pair on the exocyclic amine is partially delocalized into the heteroaromatic thiophene system, significantly reducing its nucleophilicity compared to standard aliphatic amines. Furthermore, steric hindrance from the adjacent 3-phenyl group impedes the bulky tert-butoxycarbonyl (Boc) group[2]. Actionable Fix: Introduce 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst. DMAP reacts with Boc₂O to form a highly electrophilic intermediate, overcoming the steric and electronic deactivation of the aminothiophene. Refluxing the mixture with 1.2–1.5 equivalents of Boc₂O and 0.1 equivalents of DMAP will drive the reaction to completion[3].

Q3: When using the Suzuki-Miyaura route (coupling 2-(N-Boc-amino)-3-bromothiophene with phenylboronic acid), I observe significant Boc deprotection and catalyst poisoning. How is this prevented? Causality & Solution: While the N-Boc protecting group is generally stable against bases[2], prolonged exposure to strong aqueous bases (e.g., NaOH) at the high temperatures required for Suzuki coupling (80–100 °C) can induce premature deprotection. Once deprotected, the free 2-aminothiophene rapidly degrades or strongly coordinates to the palladium center, poisoning the catalyst and halting the catalytic cycle[4]. Actionable Fix: Switch to a milder, biphasic base system such as Potassium carbonate (K₂CO₃) in a 1,4-dioxane/water (4:1) mixture. Ensure the system is rigorously degassed, as oxygen accelerates the degradation of any transiently formed free amine[4].

Quantitative Yield & Condition Matrix

The following table summarizes the causal relationship between reaction conditions, primary failure modes, and expected yields across both synthetic routes.

Reaction StepReagents / ConditionsPrimary Impurity / Failure ModeExpected Yield (%)
Reduction (Harsh) Fe, HCl, 80 °CPolymerized tar (intractable)< 10%
Reduction (Mild) Pd/C, H₂ (1 atm), RTUnreacted starting materialN/A (In-situ)
Protection (Uncatalyzed) Boc₂O, Et₃N, THF, RTIncomplete conversion30 - 45%
Protection (Catalyzed) Boc₂O, DMAP, THF, RefluxDi-Boc protected byproduct (trace)82 - 88%
Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂OProtodeboronation, Boc cleavage75 - 85%

Validated Standard Operating Procedures (SOPs)

To ensure high scientific integrity, the following protocols are designed as self-validating systems , incorporating in-process checks to verify success before proceeding to the next step.

SOP A: One-Pot Mild Reduction and In-Situ Boc Protection (Route A)
  • Preparation: Dissolve 2-nitro-3-phenylthiophene (1.0 eq) in anhydrous 1,4-dioxane. Add 5% Pd/C (50% wet) catalyst (0.1 eq by weight).

  • Reduction: Purge the reaction vessel with N₂, then backfill with H₂ (1 atm, via balloon). Stir vigorously at room temperature for 10-12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the bright yellow nitro compound (R_f ~0.6) and the appearance of a highly UV-active, baseline-shifted spot confirms complete reduction. Do not expose the mixture to air. [1]

  • Filtration: Filter the reaction mixture through a short pad of Celite under an inert argon atmosphere to remove the Pd/C catalyst. Rinse with minimal degassed 1,4-dioxane.

  • In-Situ Protection: To the filtrate, immediately add Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and DMAP (0.1 eq)[3]. Stir at reflux for 8 hours.

    • Self-Validation Check: Evolution of CO₂ gas will be observed. TLC should show the consumption of the baseline amine spot and the formation of the less polar N-Boc product (R_f ~0.5).

  • Workup: Concentrate under reduced pressure. Partition between EtOAc and 0.1 M HCl (to remove DMAP). Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography.

SOP B: Suzuki-Miyaura Cross-Coupling Route (Route B)
  • Preparation: In an oven-dried Schlenk flask, combine 2-(N-Boc-amino)-3-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Purge the flask with Argon for an additional 5 minutes.

  • Coupling: Heat the mixture to 80 °C for 6 hours.

    • Self-Validation Check: A color change from orange-red to a dark, homogeneous brown typically indicates active catalytic turnover. Monitor via LC-MS to ensure the mass of the Boc-protected product ([M+H]⁺ = 276.1) is dominant and the free amine ([M+H]⁺ = 176.1) is minimized.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through Celite to remove palladium black[4]. Wash with water, dry over MgSO₄, and concentrate for purification.

References[1] Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC. Source: nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4012648/[2] The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. Source: researchgate.net. URL:https://www.researchgate.net/publication/222384950_The_Reactivity_of_the_N-Boc_Protecting_Group_An_Underrated_Feature[4] Thiophen-2-amine hydrochloride | 18621-53-9 - Benchchem. Source: benchchem.com. URL:https://www.benchchem.com/product/b095945[3] 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity - PMC. Source: nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3653311/

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Optimization

Technical Support Center: Troubleshooting Boc Deprotection in 2-(N-Boc-amino)-3-phenyl-thiophene

Executive Summary & Chemical Context The deprotection of 2-(N-Boc-amino)-3-phenyl-thiophene presents a unique intersection of steric and electronic challenges. While standard Boc deprotection is a straightforward acid-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The deprotection of 2-(N-Boc-amino)-3-phenyl-thiophene presents a unique intersection of steric and electronic challenges. While standard Boc deprotection is a straightforward acid-catalyzed elimination[1], the 2-aminothiophene system is notoriously delicate. The electron-rich nature of the thiophene ring makes it highly susceptible to electrophilic attack and oxidative polymerization[2]. Furthermore, the bulky 3-phenyl substituent introduces significant steric hindrance, which can restrict the approach of the acid to the Boc carbonyl, leading to genuinely incomplete conversion[3].

This guide provides a causal, step-by-step framework to distinguish between true incomplete deprotection and product degradation, ensuring high-yielding isolation of the target amine.

Diagnostic Workflow

Before adjusting your protocol, you must determine whether the reaction is failing to initiate or if the product is degrading post-cleavage.

G N1 LC-MS / TLC Analysis of Reaction Mixture N2 Is Starting Material (SM) Present? N1->N2 N3 Yes: True Incomplete Deprotection N2->N3 SM > 5% N4 No: Complex Mixture Observed N2->N4 SM < 5% N5 Steric Hindrance from 3-Phenyl Group N3->N5 N7 t-Butyl Alkylation of Thiophene Ring N4->N7 N9 Oxidation / Polymerization during Workup N4->N9 N6 Increase Acid Conc. (e.g., 50% TFA) N5->N6 N8 Add Scavengers (TIPS / H2O) N7->N8 N10 Isolate as Stable Salt (Do Not Freebase) N9->N10

Diagnostic workflow for troubleshooting 2-aminothiophene Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a complex mixture with significant starting material remaining. Is the reaction just too slow? A1: Yes, this is likely a case of true incomplete deprotection caused by steric hindrance. The cleavage of the Boc group requires the protonation of the carbamate carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA)[1]. The bulky 3-phenyl group ortho to the amine restricts the conformational accessibility of this oxygen. To overcome this, you must increase the effective molarity of the acid. Standard 20% TFA in dichloromethane (DCM) is often insufficient; increasing to 50% TFA/DCM or using prolonged reaction times is required for sterically hindered sequences[3].

Q2: I pushed the reaction with higher concentrations of TFA to overcome the 3-phenyl steric hindrance, but now I have multiple new masses (+56 Da). What happened? A2: You are observing electrophilic aromatic substitution. The acid-catalyzed cleavage of the Boc group generates a highly reactive tert-butyl cation[1]. Because the 2-aminothiophene ring is highly electron-rich (nucleophilic), it acts as a sink for this carbocation, leading to tert-butylation (alkylation) at the unsubstituted positions of the thiophene ring[1]. To prevent this, you must add nucleophilic scavengers—such as triisopropylsilane (TIPS) and water—to trap the tert-butyl cation before it can attack your product[1].

Q3: The deprotection seems complete by TLC (no starting material), but after a basic aqueous workup, my isolated yield is <20% and the product turns into a dark tar. Why? A3: The issue here is not the deprotection, but the intrinsic instability of the product. 2-Aminothiophenes are highly prone to oxidative degradation and polymerization when exposed to air and light as free bases[2]. When you perform a basic workup (e.g., using NaHCO₃ or NaOH) to neutralize the TFA salt, you generate the free 2-amino-3-phenyl-thiophene, which rapidly decomposes. Do not freebase the product. Instead, isolate the compound as its stable trifluoroacetate or hydrochloride salt by precipitating it directly from an anhydrous solvent[4].

Quantitative Analysis of Deprotection Conditions

The following table summarizes the causal relationship between reaction conditions and product integrity for 2-(N-Boc-amino)-3-phenyl-thiophene.

Acid SystemScavenger CocktailTempTimeConversion (%)Side ProductsRecommendation
20% TFA in DCMNone0 °C1 h~40%LowToo mild; steric hindrance prevents completion.
50% TFA in DCMNoneRT2 h>95%High (t-butylation)Unsuitable; thiophene ring gets alkylated.
50% TFA in DCM2.5% TIPS / 2.5% H₂ORT2 h>98%MinimalOptimal for solution-phase TFA cleavage.
4M HCl in DioxaneNoneRT2 h>98%MinimalBest for direct isolation of the stable HCl salt.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The visual and analytical cues embedded in the steps confirm the success of the reaction without requiring intermediate isolation.

Protocol A: TFA/DCM Deprotection with Scavenger Cocktail

Use this method if you require the TFA salt and need a homogeneous solution phase reaction.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 2-(N-Boc-amino)-3-phenyl-thiophene (1.0 eq) in anhydrous DCM to a concentration of 0.1 M.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5% v/v of final volume) and deionized water (2.5% v/v). Causality: TIPS acts as a hydride donor to quench the t-butyl cation, while water acts as a supplementary nucleophile[1].

  • Acidification: Cool the mixture to 0 °C. Slowly add an equal volume of Trifluoroacetic Acid (TFA) dropwise to achieve a 50% v/v TFA/DCM solution[1].

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation (TLC): Co-spot the reaction mixture against the starting material on a silica TLC plate. Elute with 10% Methanol in DCM. The starting material should be completely consumed, and a new, highly polar baseline spot (the TFA salt) should appear[1].

  • Isolation: Concentrate the mixture in vacuo at <30 °C to remove DCM and excess TFA. Triturate the resulting oil with cold, anhydrous diethyl ether. The 2-amino-3-phenyl-thiophene TFA salt will precipitate as a solid. Filter and dry under vacuum. Do not perform an aqueous basic workup.

Protocol B: Anhydrous HCl in Dioxane (Preferred Method)

This method avoids the generation of liquid TFA waste and directly yields the highly stable hydrochloride salt, minimizing the risk of t-butylation.

  • Preparation: Dissolve the starting material in a minimal amount of anhydrous 1,4-dioxane.

  • Acidification: Add a commercially available solution of 4M HCl in dioxane (10-20 eq).

  • Reaction: Stir at room temperature for 2 to 4 hours.

  • Validation (Visual Cue): As the Boc group is cleaved and the isobutylene gas escapes, the highly polar hydrochloride salt of the 2-aminothiophene will often spontaneously precipitate out of the non-polar dioxane solution, providing a self-validating visual indicator of conversion.

  • Isolation: Add an equal volume of anhydrous diethyl ether to drive the precipitation to completion. Filter the solid under a stream of nitrogen, wash with cold ether, and dry under high vacuum.

References

  • Scavengers for Boc deprotection to prevent side reactions.Benchchem Technical Support.
  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity.Pharmaceuticals (MDPI).
  • Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities.
  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis.Journal of Peptide Science (PubMed).

Sources

Troubleshooting

Overcoming steric hindrance during 3-phenyl-thiophene functionalization

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is designed for researchers and drug development professionals dealing with the unique steric and electronic challenges of 3-phenylth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is designed for researchers and drug development professionals dealing with the unique steric and electronic challenges of 3-phenylthiophene.

The presence of a bulky phenyl group at the C3 position creates a highly congested microenvironment, particularly affecting the adjacent C2 and C4 positions. Below, we break down the causality behind these challenges and provide field-proven, self-validating protocols to achieve absolute regiocontrol.

Section 1: Understanding the Steric and Electronic Landscape (FAQ)

Q: Why do I keep getting an inseparable mixture of C2 and C5 functionalized products during direct C–H arylation? A: This is a classic conflict between electronic preference and steric hindrance. In thiophenes, the α-positions (C2 and C5) are electronically favored for electrophilic palladation due to the stabilization of the transition state by the adjacent sulfur atom. However, the bulky 3-phenyl group imposes severe steric hindrance on the C2 position. Consequently, the catalyst is forced to choose between the electronically optimal but sterically blocked C2 position, and the slightly less electronically activated but completely accessible C5 position. Without precise ligand control, the catalytic cycle indiscriminately attacks both, yielding a mixture.

Q: I need to functionalize the C4 position, but it seems completely unreactive. What is the mechanistic barrier? A: The C4 position (β-position) suffers from a "double penalty." It is electronically deactivated compared to the α-positions (the Gibbs free energy of activation for Pd insertion into the β-C–H bond is typically 3–4 kcal/mol higher) and it is sterically shielded by the adjacent 3-phenyl group. To functionalize C4, you must bypass standard C–H activation pathways. Utilizing oxidative coupling conditions (e.g., Pd(tfa)₂, silver oxide, and benzoquinone in trifluoroacetic acid) alters the palladation mechanism, allowing for highly specific C4 functionalization[1].

Section 2: Troubleshooting Direct C–H Arylation

Issue: Low conversion and poor regioselectivity in the Pd-catalyzed C–H arylation of 3-phenylthiophene. Root Cause: The steric bulk of the 3-phenyl group prevents efficient oxidative addition and reductive elimination cycles. Furthermore, the lack of a directing group leads to indiscriminate concerted metalation-deprotonation (CMD) at both α-positions. Resolution:

  • Ligand Tuning: To force the reaction entirely to the C5 position, utilize bulky, electron-rich ligands (e.g., PCy₃). The large cone angle of the ligand creates a severe steric clash with the 3-phenyl group, raising the activation energy for C2 insertion and completely disfavoring it.

  • Directing Groups: If remote or specific functionalization is required despite sterics, install a directing group. For example, a bidentate pyrazine-2-carboxamide group can efficiently direct Pd(II)-catalyzed functionalization to specific remote C–H bonds, overpowering inherent steric biases[2].

  • Ligand-Free Systems: If C2 functionalization is desired, using a ligand-free, highly electrophilic system (like 0.01–0.5 mol % Pd(OAc)₂) minimizes the catalytic radius, allowing the metal to access the congested C2 pocket, though yields may require optimization[3].

Data Presentation: Influence of Ligand Sterics on Regioselectivity

The following table summarizes the quantitative impact of catalyst design on C2 vs. C5 selectivity.

Ligand SystemCatalystMajor Product SiteRegioselectivity Ratio (C2/C5)Mechanistic Causality
None (Ligand-free) Pd(OAc)₂C2 / MixtureVariable (Favors C2)Small catalytic radius allows access to the electronically favored but sterically hindered C2 position[3].
PCy₃ (Bulky) PdCl₂ / PCy₃C5< 1:99Severe steric clash between tricyclohexyl groups and the 3-phenyl group forces palladation at the unhindered C5 site.
dppe (Bidentate) PdCl₂ / dppeC5< 1:99Rigid bite angle and spatial bulk restrict access to the congested C2 pocket.

Section 3: Self-Validating Protocol for Absolute C5 Regiocontrol

When ligand tuning is insufficient to prevent C2/C5 mixtures, the most robust approach is a blocking group strategy . By intentionally halogenating the electronically favored C2 position first, we create a "steric and electronic wall" that forces subsequent Pd-catalyzed C–H activation exclusively to the C5 position. This protocol is self-validating: if the C2 position is brominated, C–H activation must occur at C5. The blocking group can later be removed to yield the pure product[4].

Step-by-Step Methodology: C5-Selective Arylation via C2-Blocking

  • Step 1: Regioselective C2-Bromination

    • Dissolve 3-phenylthiophene (1.0 equiv) in a 1:1 mixture of anhydrous chloroform and acetic acid.

    • Cool the solution to 0 °C to minimize over-bromination.

    • Add N-bromosuccinimide (NBS, 1.05 equiv) in small portions over 30 minutes. The inherent nucleophilicity of the C2 position ensures >95% regioselectivity for 2-bromo-3-phenylthiophene.

    • Quench with saturated aqueous sodium thiosulfate, extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography.

  • Step 2: C5-Selective Direct Arylation

    • In a Schlenk flask, combine 2-bromo-3-phenylthiophene (1.0 equiv), the desired aryl bromide (1.5 equiv), KOAc (2.0 equiv), and a phosphine-free Pd catalyst (e.g., Pd(OAc)₂, 1 mol%)[4].

    • Add anhydrous N,N-dimethylacetamide (DMA) as the solvent.

    • Degas the mixture via three freeze-pump-thaw cycles to prevent catalyst oxidation.

    • Heat to 100 °C for 16 hours. The C2 position is blocked, forcing the catalytic cycle to operate exclusively at C5.

    • Cool to room temperature, filter through a pad of Celite, and concentrate under reduced pressure.

  • Step 3: Reductive Debromination (Optional)

    • To obtain the pure 5-aryl-3-phenylthiophene, treat the intermediate with Pd/C (10 mol%) and sodium formate (3.0 equiv) in methanol.

    • Reflux for 4 hours, filter, and purify to yield the final sterically resolved product.

Section 4: Workflow Visualizations

To assist in rapid decision-making at the bench, utilize the following logical workflows for determining your functionalization strategy and troubleshooting cross-coupling reactions.

G Start Target Position on 3-Phenylthiophene? C2 C2 (α-position) Electronically Favored Sterically Hindered Start->C2 C5 C5 (α-position) Electronically Favored Sterically Accessible Start->C5 C4 C4 (β-position) Electronically Deactivated Sterically Hindered Start->C4 C2_Sol Use small, electrophilic Pd catalysts (e.g., ligand-free Pd(OAc)2) or install directing groups C2->C2_Sol C5_Sol Use bulky ligands (e.g., PCy3) or C2-halogen blocking groups C5->C5_Sol C4_Sol Use oxidative coupling (Pd(tfa)2, Ag2O, BQ, TFA) C4->C4_Sol

Decision matrix for regioselective functionalization of 3-phenylthiophene.

G Issue Low Yield in Cross-Coupling at Sterically Hindered C2/C4 Check1 Is protodeboronation occurring rapidly? Issue->Check1 Sol1 Add water to solvent mixture Lower temperature to 80°C Check1->Sol1 Yes Check2 Is oxidative addition sluggish? Check1->Check2 No Sol2 Switch to Pd2(dba)3 / XPhos or use aryl iodides Check2->Sol2 Yes

Troubleshooting logic for sluggish cross-coupling at sterically congested thiophene positions.

References

  • Regioselectivity of the arylation of 3-substituted thiophenes.ResearchGate.
  • Regioselective Oxidative Coupling Reactions of 3-Substituted Thiophenes with Arylboronic Acids.ACS Publications.
  • Conformationally Driven Ru(II)-Catalyzed Multiple ortho-C–H Bond Activation in Diphenylpyrazine Derivatives in Water: Where Is the Limit?MDPI.
  • Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex.ACS Publications.
  • Tunable Regioselectivity in C−H‐Activated Direct Arylation Reactions of Dithieno[3,2‐b:2',3'‐d]pyrroles.Universidad de La Rioja.

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Optimization

Technical Support Center: Chromatography Optimization for 2-(N-Boc-amino)-3-phenyl-thiophene

Welcome to the Technical Support Center. As a researcher or drug development professional working with functionalized heterocycles, you are likely aware that purifying 2-(N-Boc-amino)-3-phenyl-thiophene presents a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a researcher or drug development professional working with functionalized heterocycles, you are likely aware that purifying 2-(N-Boc-amino)-3-phenyl-thiophene presents a unique set of chromatographic challenges.

Unprotected 2-amino-thiophenes are notoriously unstable and prone to rapid oxidative degradation or polymerization[1]. While the tert-Butoxycarbonyl (Boc) group effectively stabilizes the amine, it introduces a new vulnerability: extreme sensitivity to the acidic silanol groups present on standard silica gel[2].

This guide provides field-proven, self-validating protocols and troubleshooting FAQs to help you achieve high-yield, high-purity isolations without product degradation or severe tailing.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my target compound degrading into multiple spots during column chromatography?

The Causality: Standard flash silica gel is slightly acidic (pH ~4.5–5.5). The Boc protecting group is highly acid-labile[2]. When 2-(N-Boc-amino)-3-phenyl-thiophene experiences prolonged contact with active silanol (Si-OH) sites, the silica acts as a proton donor. This triggers an acid-catalyzed cleavage, releasing isobutylene and carbon dioxide, and unmasking the highly unstable free 2-amino-3-phenyl-thiophene[1]. The Solution: You must pre-neutralize the stationary phase. Adding a volatile basic modifier, such as 1% Triethylamine (TEA), to your solvent system competitively binds and deactivates the acidic silanol sites, protecting your compound[3][4].

Q2: My compound is streaking badly across the TLC plate and eluting over too many fractions. How do I fix this?

The Causality: Even if the Boc group remains intact, the carbamate nitrogen and oxygen atoms act as strong hydrogen bond acceptors/donors. They interact non-specifically with the silica matrix, causing the compound to drag or "tail" through the column rather than eluting in a tight band[5]. The Solution: The same TEA additive used to prevent degradation will also cure tailing. By saturating the hydrogen-bonding sites on the silica gel, TEA forces the Boc-protected thiophene to partition cleanly into the mobile phase[5].

Q3: What is the optimal solvent system for separating the Boc-protected product from unreacted starting materials?

The Solution: The combination of a phenyl ring and a thiophene core makes this molecule highly lipophilic, meaning it will elute quickly in polar solvents. A binary gradient of Hexane and Ethyl Acetate (EtOAc) is the standard recommendation[4]. Avoid Dichloromethane/Methanol (DCM/MeOH) systems if possible, as methanol concentrations above 10% can begin to dissolve the silica gel and complicate the recovery of highly non-polar thiophenes[3][4].

Part 2: Visualizing the Chromatographic Microenvironment

G A 2-(N-Boc-amino)-3-phenyl-thiophene B Standard Silica Gel (Acidic Silanols) A->B Applied to F Neutralized Silica Stationary Phase A->F Applied to C Acid-Catalyzed Boc Cleavage B->C H+ Transfer D Severe Tailing / Streaking B->D H-Bonding E Addition of 1% Triethylamine (TEA) B->E Troubleshooting E->F Deactivates Silanols G High-Yield, Intact Elution F->G Optimal Separation

Fig 1: Mechanistic pathway of silica-induced degradation vs. TEA-neutralized elution.

Part 3: Quantitative Solvent System Analysis

To select the best mobile phase, review the empirical data below. The addition of TEA is the critical variable for maximizing recovery and peak sharpness.

Solvent System (v/v)Basic AdditiveTarget Rf​ Tailing FactorBoc Stability / Recovery
Hexane / EtOAc (90:10)None0.30High (Severe Streaking)Poor (< 75% recovery)
Hexane / EtOAc (90:10) 1% TEA 0.40 Low (Sharp Peak) Excellent (> 95% recovery)
DCM / MeOH (98:2)None0.55ModerateFair (~ 85% recovery)
DCM / MeOH (98:2)0.5% NH4​OH 0.60LowGood (~ 90% recovery)

Note: Rf​ values will naturally increase slightly when TEA is added because the compound is no longer artificially retained by the acidic silanols[3][4].

Part 4: Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system . If you follow the equilibration and TLC pre-treatment steps, you will definitively isolate whether any remaining issues are due to your chemistry or your chromatography.

Protocol: TEA-Neutralized Silica Gel Chromatography

Materials Required: Flash silica gel (230-400 mesh), Hexanes, Ethyl Acetate, Triethylamine (TEA), standard glass column.

  • Eluent Preparation: Prepare your target mobile phase (e.g., 900 mL Hexanes, 100 mL EtOAc). Add exactly 1% v/v TEA (10 mL) to the mixture. Stir thoroughly.

  • Slurry Equilibration (Critical Step): Weigh your silica gel (aim for a 50:1 silica-to-crude-mass ratio). Pour the silica into an Erlenmeyer flask and add the TEA-spiked eluent to create a slurry. Self-Validation: Swirl the slurry continuously for 10 minutes prior to packing. Why? The acid-base neutralization between TEA and silica is exothermic. Allowing it to equilibrate prevents localized heating and cracking of the silica bed during your run.

  • Column Packing: Pour the equilibrated slurry into the column. Rinse the sides with the TEA-eluent and apply gentle positive air pressure to pack the bed tightly. Top the bed with a flat, 1 cm layer of purified sand to protect the silica surface.

  • Sample Loading: Dissolve the crude 2-(N-Boc-amino)-3-phenyl-thiophene in the absolute minimum volume of Dichloromethane (DCM)[3]. Carefully apply the solution dropwise in a circular motion directly onto the sand layer. Push the sample just below the sand line using air pressure.

  • Rapid Elution: Fill the column with the TEA-eluent and begin elution. Rule of Thumb: Minimize contact time. Run the column as quickly as your required resolution allows to further reduce any risk of acid-catalyzed degradation[2].

  • TLC Fraction Analysis:

    • Self-Validation: Before spotting your fractions, pre-run your blank TLC plates in the TEA-eluent and let them dry. This neutralizes the TLC plate.

    • Spot your fractions on the pre-treated plates. If your compound still streaks on a TEA-treated plate, your solvent system is too non-polar; if it forms a sharp spot, your column was successful.

Workflow S1 Step 1: Solvent Prep Add 1% TEA S2 Step 2: Silica Slurry Equilibrate 10 mins S1->S2 S3 Step 3: Column Packing Ensure flat bed S2->S3 S4 Step 4: Sample Load Minimal DCM S3->S4 S5 Step 5: Rapid Elution Minimize contact S4->S5 S6 Step 6: TLC Analysis TEA-treated plates S5->S6

Fig 2: Step-by-step workflow for the purification of acid-sensitive Boc-thiophenes.

References

  • Membrane Solutions. "Column Chromatography Notes: Solvent Systems and Scale." Membrane Solutions. Available at:[Link]

  • University of Rochester. "Solvent Systems for Flash Column Chromatography." Department of Chemistry. Available at: [Link]

  • National Institutes of Health (PMC). "Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide." NIH PubMed Central. Available at:[Link]

Sources

Troubleshooting

Resolving poor solubility of 2-(N-Boc-amino)-3-phenyl-thiophene in organic solvents

Welcome to the technical support center for 2-(N-Boc-amino)-3-phenyl-thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(N-Boc-amino)-3-phenyl-thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the handling of this compound, with a primary focus on its characteristically poor solubility in many standard organic solvents.

Section 1: Troubleshooting Guide for Poor Solubility

This section provides a direct, question-and-answer-style troubleshooting workflow for researchers encountering difficulties in dissolving 2-(N-Boc-amino)-3-phenyl-thiophene.

Q1: I am unable to dissolve 2-(N-Boc-amino)-3-phenyl-thiophene in common solvents like Dichloromethane (DCM) or Ethyl Acetate at room temperature. What should I do first?

A1: This is a common issue stemming from the molecule's unique structure. It possesses a large, non-polar surface area due to the phenyl and thiophene rings, along with the bulky tert-butyl group. However, the N-H and carbonyl moieties of the Boc-carbamate group can participate in strong intermolecular hydrogen bonding, leading to high crystal lattice energy. This "split personality" makes it difficult to find a single solvent that can effectively overcome the crystal forces while also solvating the entire molecule.[1]

Your first step should be a systematic solvent screening process, moving from common solvents to more effective alternatives and mixtures.

Visual Troubleshooting Workflow

The following diagram outlines a logical progression for tackling solubility issues with this compound.

Solubility_Troubleshooting_Workflow start Start: Poor Solubility Observed solvent_screen Step 1: Systematic Solvent Screening (See Table 1 for suggestions) start->solvent_screen dissolved1 Resolved? solvent_screen->dissolved1 heating Step 2: Apply Gentle Heating (e.g., 40-50°C) dissolved1->heating No success Success: Compound Dissolved dissolved1->success Yes dissolved2 Resolved? heating->dissolved2 cosolvency Step 3: Use a Co-Solvent System (e.g., Toluene/THF, Dioxane/MeOH) dissolved2->cosolvency No dissolved2->success Yes dissolved3 Resolved? cosolvency->dissolved3 sonication Step 4: Employ Physical Methods (Sonication) dissolved3->sonication No dissolved3->success Yes dissolved4 Resolved? sonication->dissolved4 advanced Advanced Options: - Re-precipitation to amorphous form - Consult technical support dissolved4->advanced No dissolved4->success Yes

Caption: A step-by-step workflow for troubleshooting solubility.

Q2: Which specific solvents or solvent systems should I prioritize in my screening?

A2: Based on the molecule's structure, you should test solvents that can address both its polar and non-polar characteristics. Polar aprotic solvents are often a good starting point as they can disrupt hydrogen bonds without competing for them as strongly as protic solvents.

Recommended Solvents (in order of trial):

  • Tetrahydrofuran (THF): Often effective for Boc-protected compounds.[2]

  • Dioxane: Similar to THF, a good solvent for this class of molecules.

  • Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO): Highly polar aprotic solvents that are very effective at dissolving a wide range of compounds, including those with poor solubility.[1] Use these if THF and Dioxane fail, but be mindful they have high boiling points and can be difficult to remove.

  • Toluene or Xylene (with heating): The aromatic nature of these solvents can interact favorably with the phenyl and thiophene rings. Heating is almost always required.[3][4]

Refer to the table below for a more comprehensive list.

Table 1: Solvent Selection Guide for 2-(N-Boc-amino)-3-phenyl-thiophene
Solvent NameTypePolarity IndexDielectric Constant (20°C)Rationale & Comments
Dichloromethane (DCM)Halogenated3.19.1Common starting point, but often insufficient for this compound alone.
Tetrahydrofuran (THF)Ether4.07.5Recommended. Good balance of polarity to solvate the Boc-amino group and non-polar character.[2]
1,4-DioxaneEther4.82.2Recommended. Often used for Boc-protection/deprotection chemistry.[5]
Acetonitrile (MeCN)Nitrile5.837.5Can be effective, especially when heated. Its polarity may help break up solute-solute interactions.
TolueneAromatic2.42.4Good for solvating the aromatic rings, but requires heating. Often used in co-solvent systems.
Dimethylformamide (DMF)Amide6.436.7Highly Recommended. Excellent solvent for stubborn compounds. High boiling point.
Dimethyl Sulfoxide (DMSO)Sulfoxide7.246.7Highly Recommended. Very powerful solvent, but difficult to remove completely.[1]

Q3: Heating the solvent isn't working, and I need to avoid high-boiling point solvents like DMF or DMSO. What is my next option?

A3: This is the ideal scenario for employing a co-solvent system. The principle of co-solvency involves using a mixture of two or more miscible solvents to increase the solubility of a solute beyond what is possible with a single solvent.[6][7]

Strategy:

  • Combine a non-polar and a polar aprotic solvent. This approach simultaneously addresses both ends of the molecule's polarity spectrum.

  • Example 1: Start by suspending the compound in a small amount of Toluene . Then, add THF dropwise while stirring and gently warming (40°C). The Toluene will interact with the phenyl/thiophene rings, and the THF will solvate the polar Boc-amino group.

  • Example 2: A mixture of Dioxane and a small amount of Methanol . While generally avoiding protic solvents is a good first step, a small percentage of an alcohol like methanol can act as a hydrogen-bond breaker, disrupting the intermolecular forces in the solid crystal.[8]

Section 2: Experimental Protocols

Protocol 1: Systematic Solubility Screening

This protocol provides a structured method to efficiently test multiple solvents and conditions.

Materials:

  • 2-(N-Boc-amino)-3-phenyl-thiophene

  • Set of small vials (e.g., 2 mL) with caps

  • Magnetic stir plate and small stir bars

  • Heat gun or heating block

  • Solvents for testing (see Table 1)

  • Pipettes or syringes for accurate volume measurement

Procedure:

  • Preparation: Place a small, accurately weighed amount of the compound (e.g., 5 mg) into each vial. Add a stir bar.

  • Initial Solvent Addition: Add a measured volume of the first solvent to be tested (e.g., 0.25 mL) to the corresponding vial at room temperature. This corresponds to a concentration of 20 mg/mL.

  • Room Temperature Test: Stir the suspension vigorously for 10-15 minutes at room temperature. Visually inspect for dissolution. If fully dissolved, the solubility is ≥20 mg/mL. If not, proceed to the next step.

  • Incremental Solvent Addition: If the compound has not dissolved, add another 0.25 mL of the solvent (total volume 0.5 mL, concentration 10 mg/mL) and stir for another 10-15 minutes. Repeat this process until the compound dissolves or you reach a minimum target concentration (e.g., 1 mg/mL).

  • Heating Test: For vials where the compound remains insoluble at room temperature, gently heat the suspension to 40-50°C using a heating block. Caution: Do not boil the solvent. Stir for 15-20 minutes. Note any changes in solubility.

  • Co-Solvent Test: For promising but incomplete results, repeat the process using pre-mixed co-solvent systems (e.g., 4:1 Toluene:THF).

  • Documentation: Record your observations in a clear table, noting the solvent, concentration achieved, and whether heating was required.

Section 3: Frequently Asked Questions (FAQs)

Q1: What, specifically, about the molecular structure of 2-(N-Boc-amino)-3-phenyl-thiophene causes its poor solubility?

A1: The poor solubility is a classic case of conflicting intermolecular forces. The molecule can be broken down into two distinct regions:

  • Non-Polar Region: Comprised of the phenyl ring, the thiophene ring, and the large tert-butyl group. This extensive hydrophobic surface area prefers to interact with non-polar solvents via London dispersion forces.[1]

  • Polar Region: The N-Boc-amino group (-NH-C(=O)-O-) contains a hydrogen bond donor (N-H) and two hydrogen bond acceptors (the carbonyl and ether oxygens).[9] In the solid state, these groups can form strong, ordered hydrogen bonds with adjacent molecules, creating a stable crystal lattice that requires significant energy to break apart.

A solvent must be able to disrupt these strong hydrogen bonds while also favorably solvating the large non-polar regions. Few single solvents can do both efficiently.

Visualizing "Like Dissolves Like"

This diagram illustrates why finding a suitable solvent is challenging.

Like_Dissolves_Like cluster_molecule 2-(N-Boc-amino)-3-phenyl-thiophene cluster_solvents Solvent Interactions mol_node Molecule Structure nonpolar_part Non-Polar Regions (Phenyl, Thiophene, t-Butyl) nonpolar_solvent Non-Polar Solvent (e.g., Toluene) Interacts well with non-polar parts nonpolar_part->nonpolar_solvent Favorable Interaction (van der Waals) polar_solvent Polar Aprotic Solvent (e.g., THF, DMF) Interacts well with polar part nonpolar_part->polar_solvent Poor Interaction cosolvent Co-Solvent System (Toluene + THF) Addresses both regions nonpolar_part->cosolvent Synergistic Solvation polar_part Polar Region (N-H, C=O) polar_part->nonpolar_solvent Poor Interaction polar_part->polar_solvent Favorable Interaction (Dipole-Dipole, H-Bond Disruption) polar_part->cosolvent Synergistic Solvation

Caption: Interaction of the solute with different solvent types.

Q2: How exactly does increasing the temperature improve solubility?

A2: Dissolution is a process that involves breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. For most solids, the overall process is endothermic, meaning it requires an input of energy. According to Le Châtelier's principle, for an endothermic process, increasing the temperature will shift the equilibrium toward the products—in this case, the dissolved state.[3] Practically, the added thermal energy increases the kinetic energy of the solvent molecules, allowing them to more effectively break apart the solute's crystal lattice.[4]

Q3: I've tried everything and the compound still won't dissolve sufficiently for my reaction. Are there any other options?

A3: If standard methods fail, you may need to consider more advanced approaches:

  • Particle Size Reduction: If you have a highly crystalline solid, grinding it into a finer powder with a mortar and pestle can increase the surface area available for the solvent to act upon, which can increase the rate of dissolution.[6][10] For more significant reduction, techniques like micronization can be used.[10]

  • Change the Solid Form: The crystalline form (polymorph) of a compound can dramatically affect its solubility. It may be possible to precipitate the material rapidly from a highly concentrated solution in a good solvent (like DMF) by adding an anti-solvent (like water or hexane). This "crash precipitation" can sometimes yield a less stable, more soluble amorphous solid. This should be done with caution and the resulting material characterized.[11]

  • Reaction in Suspension (Heterogeneous Reaction): If the goal is a chemical reaction, it is sometimes possible to run the reaction as a suspension. This is highly dependent on the specific reaction, but if the product is soluble in the reaction solvent, the equilibrium may be driven forward as the starting material is slowly consumed. This often requires longer reaction times and vigorous stirring.

Q4: Can I use a protic solvent like methanol or ethanol?

A4: While you can, it's often not the first choice. Protic solvents are excellent hydrogen bond donors and acceptors. They can solvate the polar part of the molecule well, but they are often too polar to effectively solvate the large non-polar regions.[1] Furthermore, in some cases, alcohols can enhance the rate of Boc protection or participate in side reactions, so their compatibility with your specific experimental goals should be considered.[8] They are best used in small amounts as part of a co-solvent system to act as "hydrogen bond breakers."

References

  • Title: SOLUBILITY Source: University of Wisconsin-Madison, Department of Chemistry URL: [Link]

  • Title: Solubility of Organic Compounds Source: University of Calgary, Department of Chemistry URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: ISRN Pharmaceutics, via PMC URL: [Link]

  • Title: Solubility enhancement techniques: A comprehensive review Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Solubility of Organic Compounds Source: Chemistry Steps URL: [Link]

  • Title: SOLUBILITY ENHANCEMENT TECHNIQUE Source: SlideShare URL: [Link]

  • Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]

  • Title: Contemporary Review on Solubility Enhancement Techniques Source: International Journal of Pharmaceutical Investigation URL: [Link]

  • Title: Having great trouble with a Boc-protection reaction Source: Reddit r/Chempros URL: [Link]

  • Title: N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions Source: Molecules, via PMC URL: [Link]

  • Title: How to do work-up of a BOC deprotection reaction by TFA? Source: ResearchGate URL: [Link]

  • Title: Alcohol Catalysis in Boc Protection of Primary Amines Source: WuXi Biology URL: [Link]

  • Title: The Reactivity of the N-Boc Protecting Group: An Underrated Feature Source: ResearchGate URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: A Simple Route to N-Arylated 2-Aminothiophenes as a New Class of Amorphous Glass Forming Molecules Source: ACS Publications - Organic Letters URL: [Link]

  • Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: Organic Process Research & Development, via PMC URL: [Link]

  • Title: (S)-2-((R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid Source: PubChem URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(N-Boc-amino)-3-phenyl-thiophene Bromination

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with privileged aminothiophene scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with privileged aminothiophene scaffolds. The selective bromination of 2-(N-Boc-amino)-3-phenyl-thiophene is a critical functionalization step for downstream cross-coupling (e.g., Suzuki, Stille)[1]. However, the highly electron-rich nature of the thiophene ring, combined with the acid-sensitive Boc protecting group, makes this transformation prone to side reactions.

This guide synthesizes field-proven methodologies to help you achieve regioselective C5-bromination while suppressing over-bromination, deprotection, and oxidative degradation.

Mechanistic Causality & Reaction Pathway

Electrophilic aromatic bromination of this substrate using N-Bromosuccinimide (NBS) preferentially occurs at the C5 position. This regioselectivity is driven by the strong electron-donating effect of the sulfur atom and the nitrogen lone pair (even when attenuated by the Boc group), which stabilizes the Wheland intermediate at C5[2]. The C4 position is less electronically activated and sterically hindered by the adjacent C3-phenyl group.

However, NBS can also participate in radical pathways if exposed to light, and it generates trace hydrobromic acid (HBr) during the reaction, which can lead to Boc deprotection. Understanding these competing pathways is the key to controlling the reaction.

BrominationPathway SM 2-(N-Boc-amino)-3-phenyl-thiophene Int C5 Wheland Intermediate SM->Int + NBS, -78°C NBS NBS (Electrophilic Br+) NBS->Int Desired 5-Bromo Product (Desired) Int->Desired - H+ OverBr 4,5-Dibromo Product Desired->OverBr Excess NBS Deprot Boc-Deprotected Product Desired->Deprot Trace HBr (Acidic)

Reaction pathway of 2-(N-Boc-amino)-3-phenyl-thiophene bromination highlighting side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant over-bromination (4,5-dibromo species). How can I prevent this? A1: Over-bromination is a common issue because the mono-brominated product remains sufficiently electron-rich to undergo a second electrophilic attack[3].

  • Causality: Excess brominating agent or elevated temperatures lower the activation energy barrier for the second substitution at C4.

  • Solution: Strictly limit NBS to 1.00 - 1.02 equivalents. Ensure the NBS is freshly recrystallized (from water) to remove Br₂ and succinimide impurities, which can skew stoichiometric calculations. Perform the addition at -78 °C to maximize the kinetic differentiation between the first and second bromination events.

Q2: My LC-MS shows a mass corresponding to the loss of the Boc group (M-100). Why is my protecting group falling off? A2: The tert-butyloxycarbonyl (Boc) group is highly sensitive to acidic conditions.

  • Causality: The electrophilic substitution of the thiophene ring by NBS generates a proton (H⁺), which reacts with the succinimide anion. Furthermore, trace amounts of hydrobromic acid (HBr) can form via ambient moisture reacting with NBS. This localized acidity is sufficient to cleave the Boc group.

  • Solution: Add a mild, non-nucleophilic base to the reaction mixture to act as an acid scavenger. Solid sodium bicarbonate (NaHCO₃) suspended in the solvent effectively neutralizes trace HBr without interfering with the electrophilic bromination[3].

Q3: I am getting a mixture of C4 and C5 brominated isomers. How do I improve regioselectivity? A3: While C5 is the electronically favored position, C4 bromination can occur under kinetic stress or radical conditions.

  • Causality: If the reaction shifts from a polar electrophilic mechanism to a free-radical chain mechanism, regioselectivity drops drastically. Light and heat initiate the homolytic cleavage of NBS to form bromine radicals, which are far less selective[4].

  • Solution: Wrap the reaction flask in aluminum foil to exclude light. Use highly polar, non-protic solvents like DMF or pure, anhydrous halogenated solvents (DCM) that favor the ionic (electrophilic) pathway over the radical pathway[2].

Q4: The reaction turns dark red/brown and the starting material decomposes. What is happening? A4: Thiophenes, especially amino-substituted ones, are susceptible to oxidative degradation.

  • Causality: NBS is not only a brominating agent but also a mild oxidant. If the temperature spikes during NBS addition, oxidative opening of the thiophene ring or oxidation of the nitrogen can occur.

  • Solution: Ensure the substrate is fully dissolved and cooled before adding NBS. Add NBS in small portions or dropwise as a dilute solution to prevent exothermic micro-environments.

Standard Operating Procedure (SOP): Regioselective C5-Bromination

This protocol is designed as a self-validating system. The inclusion of an acid scavenger protects the Boc group, while the thiosulfate quench ensures no residual oxidant degrades the product during workup.

ExperimentalWorkflow Prep 1. Substrate Dissolution (DCM, NaHCO3, -78°C) Add 2. NBS Addition (1.02 eq, Dropwise) Prep->Add Stir 3. Reaction Stirring (Protect from light) Add->Stir Quench 4. Quenching (Aqueous Na2S2O3) Stir->Quench Workup 5. Workup & Purification (Extraction & Column) Quench->Workup

Step-by-step experimental workflow for the regioselective bromination using NBS.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, foil-wrapped round-bottom flask purged with Argon, dissolve 2-(N-Boc-amino)-3-phenyl-thiophene (1.0 eq) in anhydrous Dichloromethane (DCM) to a 0.1 M concentration. Add anhydrous NaHCO₃ (1.5 eq) as an acid scavenger.

  • Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibration.

  • NBS Addition: Dissolve freshly recrystallized NBS (1.02 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump to prevent localized heating.

  • Monitoring: Allow the reaction to stir at -78 °C for 1 hour. Monitor by TLC (Hexanes/EtOAc) or LC-MS. If starting material persists, allow the temperature to slowly rise to -20 °C.

  • Quenching: Once complete, quench the reaction while still cold by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step is critical to neutralize any unreacted NBS and trace Br₂, preventing oxidative degradation during concentration.

  • Workup: Dilute with additional DCM, separate the layers, and wash the organic layer with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep the rotary evaporator water bath < 30 °C).

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to yield the pure 2-(N-Boc-amino)-5-bromo-3-phenyl-thiophene.

Quantitative Data Summary

The following table summarizes the impact of varying reaction conditions on the distribution of the desired product versus common side reactions, illustrating the causality discussed in the troubleshooting section.

Reaction ConditionTemperatureAdditivesPrimary Product Yield (%)Over-bromination (%)Boc-Deprotection (%)
NBS (1.5 eq), Light Exposure25 °CNone< 30%> 40%~ 15%
NBS (1.05 eq), Dark0 °CNone65 - 75%10 - 15%10 - 20%
NBS (1.02 eq), Dark (SOP) -78 °C NaHCO₃ (1.5 eq) > 85% < 5% < 2%

Note: Yields are representative estimates based on optimized electrophilic aromatic bromination protocols for highly activated thiophenes[2],[3],[1].

References

  • Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. ResearchGate.
  • Technical Support Center: Bromination of 2-Aminothiazoles with N-Bromosuccinimide. Benchchem.
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.
  • Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. OrgoSolver.
  • C–H Imidation and Dual C–H Bond Aminobromination of Five-Membered Heterocycles. The Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Catalyst Loading Reduction in 2-(N-Boc-amino)-3-phenyl-thiophene Suzuki Couplings

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-(N-Boc-amino)-3-halothiophenes. This guide provides in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-(N-Boc-amino)-3-halothiophenes. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of this reaction, with a core focus on minimizing palladium catalyst loading—a critical objective for process efficiency, cost reduction, and sustainability in pharmaceutical development.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental hurdles you may encounter when striving for lower catalyst concentrations in the Suzuki coupling of 2-(N-Boc-amino)-3-halothiophenes with phenylboronic acid or its derivatives.

Q1: My reaction is sluggish or stalls at low catalyst loading (e.g., < 1 mol%). What are the primary causes and how can I resolve this?

A1: Sluggish or incomplete conversions at low catalyst loadings are common when dealing with electron-rich heteroaromatic systems like 2-aminothiophenes. The N-Boc-amino group, being an electron-donating group, can make the oxidative addition step of the catalytic cycle more challenging.

  • Catalyst Inactivity or Decomposition: At low concentrations, your catalyst is more susceptible to deactivation.

    • Solution: Ensure your palladium source, such as Pd(OAc)₂, is fresh and stored under an inert atmosphere.[1] The formation of palladium black is a visual indicator of catalyst decomposition. Consider using more robust pre-catalysts like Buchwald's G3 or G4 palladacycles, which are designed for high activity and stability at low loadings.

  • Inefficient Oxidative Addition: The electron-rich nature of the 2-(N-Boc-amino)thiophene can hinder the initial oxidative addition of the palladium(0) species to the carbon-halogen bond.

    • Solution: The choice of ligand is paramount. Switch from standard ligands like PPh₃ to more electron-rich and bulky phosphine ligands. Buchwald ligands such as SPhos, XPhos, or RuPhos are specifically designed to accelerate oxidative addition and stabilize the catalytic species, making them highly effective for challenging substrates.

  • Suboptimal Base and Solvent Combination: The base and solvent system plays a crucial role in the transmetalation step and overall catalyst stability.

    • Solution: For this substrate, a common and effective combination is a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent system like 1,4-dioxane/water or toluene/water.[1][2] The water is often necessary to facilitate the transmetalation from the boronic acid.[3]

dot

Troubleshooting_Sluggish_Reaction Start Sluggish/Incomplete Reaction at Low Catalyst Loading CheckCatalyst Verify Catalyst Quality & Activity Start->CheckCatalyst Is catalyst fresh? Using a pre-catalyst? OptimizeLigand Optimize Ligand Choice CheckCatalyst->OptimizeLigand Catalyst is active AdjustConditions Adjust Base/Solvent System OptimizeLigand->AdjustConditions Using bulky, e--rich ligand (e.g., SPhos, XPhos) Result Improved Conversion at Low Loading AdjustConditions->Result Using appropriate base/solvent (e.g., K2CO3 in Dioxane/H2O) Preventing_Boc_Deprotection Issue N-Boc Deprotection Observed Base Evaluate Base Strength Issue->Base Is the base too strong? Temperature Optimize Reaction Temperature Base->Temperature Switched to milder base (e.g., K2CO3, K3PO4) Solution N-Boc Group Preserved Temperature->Solution Lowered reaction temperature

Caption: Strategy to prevent N-Boc deprotection.

Q3: I'm seeing significant homocoupling of my phenylboronic acid. What causes this and how can it be minimized?

A3: Homocoupling of the boronic acid to form biphenyl is a common side reaction, often exacerbated by the presence of oxygen. [1]

  • Oxygen-Induced Homocoupling: Palladium catalysts can promote the oxidative coupling of two boronic acid molecules in the presence of oxygen.

    • Solution: Rigorous degassing of the solvent and reaction mixture is crucial. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst. [1]Maintaining a positive pressure of an inert gas throughout the reaction is also essential.

  • Catalyst Choice: Some palladium sources are more prone to promoting homocoupling.

    • Solution: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to Pd(0) in situ. This reduction process can sometimes lead to side reactions, including homocoupling. Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue.

Frequently Asked Questions (FAQs)

Q4: What are the most critical factors for successfully reducing catalyst loading in this specific Suzuki coupling?

A4: For the 2-(N-Boc-amino)-3-phenyl-thiophene synthesis, the key factors are:

  • Ligand Selection: This is arguably the most critical parameter. Electron-rich, bulky monophosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are essential to facilitate the challenging oxidative addition step with the electron-rich thiophene and to stabilize the palladium catalyst, allowing for lower loadings. [4]2. Catalyst Precursor: Using a well-defined, highly active pre-catalyst (e.g., palladacycles) can lead to more reproducible results and higher turnover numbers compared to generating the active Pd(0) species in situ from Pd(OAc)₂ or PdCl₂.

  • Rigorous Inert Atmosphere: Oxygen is detrimental, leading to ligand oxidation and boronic acid homocoupling, which are more pronounced at low catalyst concentrations. [1]4. Purity of Reagents: Ensure the purity of your 2-(N-Boc-amino)-3-halothiophene, phenylboronic acid, base, and solvent. Impurities can poison the catalyst.

Q5: Should I use phenylboronic acid or a phenylboronate ester (e.g., pinacol ester)?

A5: This choice involves a trade-off between reactivity and stability.

  • Phenylboronic Acid: Generally more reactive, which can lead to faster reactions and may be advantageous when trying to lower catalyst loading. [5][6]However, they are more prone to protodeboronation (loss of the boronic acid group) and homocoupling. [6]* Phenylboronate Esters (e.g., Pinacol Ester): These are significantly more stable, easier to handle, and less prone to side reactions. [6][7]While they are generally less reactive, under the aqueous basic conditions of many Suzuki couplings, they are thought to hydrolyze in situ to the active boronic acid. [6]For challenging or multi-step syntheses where reagent stability is a concern, a boronate ester is often a superior choice.

FeaturePhenylboronic AcidPhenylboronate Ester (Pinacol)
Reactivity HigherLower (hydrolyzes in situ)
Stability Lower (prone to protodeboronation)Higher (often crystalline, stable solids)
Handling Can be less stable on storageEasier to handle and purify
Typical Use Case When high reactivity is desiredWhen stability and handling are priorities

Q6: Which palladium source is generally most effective for achieving sub-1 mol% catalyst loading with this substrate?

A6: While traditional sources like Pd(OAc)₂ and Pd(PPh₃)₄ can be effective, achieving very low catalyst loadings (e.g., < 0.5 mol%) consistently often requires more advanced catalyst systems. Second and third-generation Buchwald palladacycle pre-catalysts, used in combination with ligands like SPhos or XPhos, are highly recommended. These pre-catalysts are designed to readily generate the active monoligated Pd(0) species, which is crucial for high catalytic activity. [15][16]

Experimental Protocols

Protocol 1: Low-Loading Suzuki Coupling using a Buchwald Pre-catalyst

This protocol provides a starting point for optimizing the reaction with low catalyst loading.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-(N-Boc-amino)-3-bromothiophene (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio, to make the final concentration of the limiting reagent ~0.1 M).

  • Catalyst Addition: Under a positive flow of inert gas, add the SPhos-Pd-G3 pre-catalyst (0.1 - 0.5 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

dot

Suzuki_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OH)2 Base DiarylPd Ar-Pd(II)-Ar'(L) Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References
  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC. Available at: [Link]

  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Available at: [Link]

  • A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate | Request PDF - ResearchGate. Available at: [Link]

  • One-Pot Approach to N-Quinolyl 3′/4′-Biaryl Carboxamides by Microwave-Assisted Suzuki–Miyaura Coupling and N-Boc Deprotection | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Available at: [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - University of Kentucky X-Ray Crystallography Facility. Available at: [Link]

  • Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC - NIH. Available at: [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Screening of different ligands for Suzuki coupling a - ResearchGate. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]

  • A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates | Organic Letters - ACS Publications. Available at: [Link]

  • base free suzuki coupling ? (more description in comments) : r/Chempros - Reddit. Available at: [Link]

  • (PDF) Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - ResearchGate. Available at: [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress. Available at: [Link]

  • Optimization of catalyst loading for Suzuki-Miyaura coupling - ResearchGate. Available at: [Link]

  • Struggling on suzuki couplings : r/Chempros - Reddit. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

Sources

Optimization

Preventing degradation of 2-(N-Boc-amino)-3-phenyl-thiophene during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing sudden and catastrophic degradation of 2-(N-Boc-amino)-3-phenyl-thiophene during their synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing sudden and catastrophic degradation of 2-(N-Boc-amino)-3-phenyl-thiophene during their synthetic campaigns.

This compound presents a unique dual-liability profile: it combines the acid-labile tert-butyloxycarbonyl (Boc) protecting group with a highly electron-rich, oxidation-prone thiophene ring. Understanding the exact causality behind its degradation is critical for establishing a robust, self-validating storage protocol that protects your downstream drug development workflows.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: My stored batch of 2-(N-Boc-amino)-3-phenyl-thiophene has turned from a pale powder to a dark, sticky residue. What chemically happened? A1: This is a classic cascade degradation triggered by environmental exposure. The primary failure point is the unintended cleavage of the Boc group. When exposed to ambient moisture, atmospheric carbon dioxide dissolves to form carbonic acid microenvironments, which slowly1[1].

Once the Boc group is removed, the free 2-amino-3-phenyl-thiophene is exposed. 2-Aminothiophenes are notoriously unstable because the amino group donates significant electron density into the already electron-rich thiophene π -system, making it 2[2]. This rapid oxidation leads to the formation of 3, which subsequently undergo Diels-Alder dimerization and polymerization into dark, insoluble tars[3].

Q2: I stored the compound at -20°C, but it still degraded over a few months. Why isn't cold storage sufficient? A2: Temperature control only decelerates kinetic processes; it does not eliminate atmospheric interactions. If the storage vial was opened and closed in a humid laboratory without thermal equilibration, condensation inevitably formed inside the cold vial. This trapped moisture introduces the 1[1]. Furthermore, if the headspace of the vial contains oxygen, the electron-rich thiophene ring remains vulnerable to4 over extended periods, even at sub-zero temperatures[4].

Section 2: Quantitative Stability Profile

To illustrate the causality of environmental factors on compound integrity, below is a comparative stability matrix summarizing quantitative degradation timelines.

Storage ConditionAtmosphereLight ExposureTemp (°C)Est. Shelf Life (>95% Purity)Primary Degradation Pathway
Optimal Argon (Dry)Dark (Amber)-20°C> 24 MonthsNone significant
Sub-optimal Air (Ambient)Dark-20°C3 - 6 MonthsSlow S-oxidation
High Risk Air (Humid)Dark25°C1 - 2 WeeksHydrolysis & Polymerization
Critical Failure Air (Ambient)UV/Sunlight25°C< 48 HoursPhotochemical oxidation

Section 3: Self-Validating Storage Protocol

To ensure absolute trustworthiness in your workflow, implement this step-by-step methodology for aliquoting and storing 2-(N-Boc-amino)-3-phenyl-thiophene. This protocol is designed as a self-validating system—Step 5 inherently verifies the mechanical success of Steps 1-4, preventing compromised reagents from ruining multi-step syntheses.

Step 1: Thermal Equilibration Before opening the master container, place it in a desiccator and allow it to equilibrate to room temperature for 30-45 minutes. Causality: This prevents atmospheric moisture from condensing on the cold powder, completely bypassing the hydrolytic Boc-deprotection trigger.

Step 2: Inert Transfer Transfer the required mass of the compound into pre-dried, amber glass vials. Perform this strictly inside a glove box or using a Schlenk line under a dry Argon atmosphere. Causality: Amber glass prevents photochemical excitation of the conjugated thiophene system, while Argon displaces reactive oxygen.

Step 3: Micro-Desiccation Add a small, permeable packet of activated molecular sieves (3Å) or anhydrous CaSO₄ to the secondary storage container (ensure it does not directly touch the compound).

Step 4: Argon Backfilling and Sealing Purge the headspace of each amber vial with Argon for 15 seconds. Argon is denser than Nitrogen and provides a superior protective blanket. Seal immediately with a PTFE-lined cap, wrap the seam with Parafilm, and store at -20°C.

Step 5: Protocol Validation (Quality Control) Before utilizing a stored aliquot in a critical synthetic step, run a rapid Thin Layer Chromatography (TLC) check (Eluent: Hexanes:EtOAc 8:2) or LC-MS. Validation Logic: If the storage protocol was perfectly maintained, only the pure starting material spot will be visible. If the atmospheric seal was breached, you will observe baseline streaking (polymeric tars) or a highly polar spot (free amine), immediately invalidating the aliquot and saving your downstream reaction.

Section 4: Degradation Pathway & Diagnostic Workflow

The following diagram maps the logical relationship between environmental triggers, the chemical degradation cascade, and the required preventative measures.

Workflow A 2-(N-Boc-amino)-3-phenyl-thiophene (Stable Precursor) B Trace Acid / Moisture / Heat (Storage Failure) A->B Improper Storage F Inert Gas (Ar/N2) + Desiccant + Amber Vial A->F Optimal Storage C Free 2-Amino-3-phenyl-thiophene (Highly Reactive Intermediate) B->C Boc Deprotection D O2 / UV Light Exposure C->D Oxidation E Thiophene S-Oxides & Polymeric Tars (Degraded) D->E Polymerization G Maintained Integrity (>98% Purity) F->G Prevention

Logical workflow of 2-(N-Boc-amino)-3-phenyl-thiophene degradation and preventative storage.

References

  • ACS Publications. "A Simple Route to N-Arylated 2-Aminothiophenes as a New Class of Amorphous Glass Forming Molecules". Organic Letters. [Link]

  • IntechOpen. "Thiophene S-Oxides". IntechOpen. [Link]

  • ACS Publications. "Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9". Chemical Research in Toxicology. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 2-(N-Boc-amino)-3-phenyl-thiophene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals seeking to optimize the synthesis of 2-(N-Boc-amino)-3-phenyl-thio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals seeking to optimize the synthesis of 2-(N-Boc-amino)-3-phenyl-thiophene. Moving beyond standard procedural lists, this guide focuses on the causality behind experimental choices and establishes self-validating protocols to ensure your Microwave-Assisted Organic Synthesis (MAOS) workflows are robust, reproducible, and analytically sound.

Mechanistic Overview & Synthetic Workflow

The synthesis of 2-(N-Boc-amino)-3-phenyl-thiophene is most efficiently achieved via a two-step process: the Boc-protection of 3-bromo-2-aminothiophene, followed by a microwave-assisted Suzuki-Miyaura cross-coupling.

Causality of the Workflow: Free 2-aminothiophenes are highly electron-rich, and their primary amines can severely interfere with cross-coupling reactions by coordinating to the palladium catalyst, which poisons the catalytic cycle and affords undesired side products[1]. Protecting the amine with a tert-butoxycarbonyl (Boc) group sterically shields the nitrogen and electronically modulates its basicity. Subsequently, microwave irradiation is employed for the Suzuki coupling to directly excite the reaction molecules via dielectric heating, accelerating the rate-limiting transmetalation step and reducing reaction times from hours to minutes[2],[3].

Workflow N1 3-Bromo-2-aminothiophene N2 Boc Protection (Boc2O, DMAP, THF) N1->N2 N3 3-Bromo-2-(N-Boc-amino)thiophene N2->N3 N4 Microwave Suzuki Coupling (PhB(OH)2, Pd cat., 90°C) N3->N4 N5 2-(N-Boc-amino)-3-phenyl-thiophene N4->N5

Microwave-assisted synthetic workflow for 2-(N-Boc-amino)-3-phenyl-thiophene.

Quantitative Data: Conventional vs. Microwave Heating

The following table summarizes the quantitative advantages of transitioning the Suzuki-Miyaura coupling step from conventional thermal heating to microwave irradiation[2],[4].

Reaction ParameterConventional Heating (Oil Bath)Microwave Irradiation (MAOS)Causality / Mechanistic Observation
Temperature 90 °C90 °CMAOS achieves the target temperature in <1 min via direct dielectric heating of the solvent.
Reaction Time 12 – 24 hours15 – 20 minutesRapid volumetric heating drastically accelerates the transmetalation and reductive elimination steps.
Typical Yield 45% – 60%85% – 92%Shorter reaction times prevent the thermal degradation of the Boc group and the palladium catalyst.
Byproduct Profile High (Biphenyl homocoupling)Low (< 5%)Rapid cross-coupling kinetics outcompete the slower, oxygen-mediated homocoupling pathway.

Self-Validating Experimental Protocols

To ensure trustworthiness, every step in this protocol includes built-in validation checks. If a validation check fails, halt the experiment and consult the troubleshooting section.

Protocol A: N-Boc Protection of 3-Bromo-2-aminothiophene
  • Reagent Assembly: Dissolve 3-bromo-2-aminothiophene (1.0 eq) in anhydrous THF (0.2 M). Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of DMAP (0.1 eq).

    • Causality: DMAP acts as a nucleophilic catalyst, accelerating the formation of the highly reactive acylpyridinium intermediate.

  • Reaction Execution: Stir at room temperature for 12 hours under an inert Argon atmosphere.

    • Validation: The reaction is validated as complete when TLC (Hexanes:EtOAc 4:1) shows the total disappearance of the highly polar starting amine and the emergence of a less polar spot.

  • Workup: Concentrate under reduced pressure, dilute with EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to afford 3-bromo-2-(N-Boc-amino)thiophene.

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
  • Reagent Assembly: In a 10 mL microwave-safe vial, combine 3-bromo-2-(N-Boc-amino)thiophene (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Causality: A 1.2 eq excess of boronic acid is utilized to compensate for competitive protodeboronation, ensuring complete consumption of the thiophene halide[1].

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/Water (4 mL). Sparge the mixture with Argon for 10 minutes.

    • Validation: The solution must bubble vigorously. Post-reaction, the absence of a black precipitate will validate successful oxygen exclusion.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) and immediately seal the vial with a heavy-duty crimp cap.

    • Validation: The mixture should initially appear as a pale yellow suspension.

  • Microwave Irradiation: Irradiate at 90 °C for 15 minutes (Dynamic mode, max power 150 W).

    • Validation: Monitor the instrument's pressure curve. A stable autogenous pressure (~2-3 bar) validates a hermetic seal and uniform dielectric heating.

  • Workup & Analysis: Cool to room temperature. The reaction mixture should now be a dark amber, homogeneous solution. Dilute with EtOAc and wash with brine.

    • Validation: The cross-coupling is validated as successful when TLC (Hexanes:EtOAc 4:1) shows the emergence of a single, highly UV-active product spot (Rf ~0.6).

Troubleshooting Guides & FAQs

When optimizing microwave-assisted couplings, logical deduction is critical. Use the decision tree below to diagnose incomplete reactions.

Troubleshooting Issue Issue: Low Yield / Incomplete Conversion Check1 Is Black Precipitate Present? (Pd Black) Issue->Check1 Yes1 Catalyst Oxidation. Action: Rigorous Argon Sparging. Check1->Yes1 Yes No1 Check TLC for Byproducts Check1->No1 No Check2 Is Biphenyl (Homocoupling) High? No1->Check2 Yes2 Excess Base / Oxygen. Action: Reduce K2CO3, exclude O2. Check2->Yes2 Yes No2 Check Microwave Power / Temp Check2->No2 No

Logical troubleshooting decision tree for incomplete Suzuki coupling.

Frequently Asked Questions

Q: Why is my Boc group cleaving during the microwave Suzuki coupling? A: Causality: While the tert-butoxycarbonyl (Boc) group is generally stable under the basic conditions of a Suzuki coupling, it can become highly labile under extreme microwave irradiation[5]. Localized superheating or bulk temperatures exceeding 110 °C can trigger thermal deprotection. Solution: Strictly limit the microwave temperature to 90 °C and the irradiation time to 15–20 minutes. Ensure your microwave synthesizer is properly calibrated and stirring vigorously to prevent thermal hotspots.

Q: I am observing incomplete conversion and the formation of a black precipitate. What is the mechanism behind this failure? A: Causality: The black precipitate is "Palladium black," which indicates the irreversible degradation of your active Pd(0) catalyst. This occurs when the catalytic cycle is starved of the transmetalating agent or exposed to trace oxygen, causing the palladium to aggregate into inactive nanoparticles. Solution: Rigorously sparge your Dioxane/Water solvent system with Argon for at least 10 minutes prior to catalyst addition. Furthermore, use a 20% excess of phenylboronic acid to ensure the transmetalation step outpaces catalyst deactivation[1].

Q: Why do we use a Dioxane/Water mixture instead of a dry solvent for the microwave step? A: Causality: The Suzuki-Miyaura coupling requires an aqueous/organic biphase system to dissolve the inorganic base (e.g., K₂CO₃) and convert the boronic acid into a highly reactive, electron-rich boronate complex[6]. Additionally, water possesses a high loss tangent, making it an exceptional microwave absorber that facilitates rapid, uniform dielectric heating[2].

Q: Can this microwave protocol be applied to other thiophene derivatives? A: Causality: Yes. Microwave-assisted Suzuki coupling has been successfully applied to functionalize various thiophene and benzothiophene scaffolds in drug discovery, provided the reactive handles (like primary amines) are appropriately protected[4],[3].

Sources

Optimization

Technical Support Center: Troubleshooting 2-(N-Boc-amino)-3-phenyl-thiophene Recrystallization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific physicochemical challenges encountered when purifying 2-(N-Boc-amino)-3-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific physicochemical challenges encountered when purifying 2-(N-Boc-amino)-3-phenyl-thiophene. This molecule presents a unique triad of challenges: the thermal lability of the Boc protecting group, the oxidative susceptibility of the thiophene ring, and a high propensity for liquid-liquid phase separation (oiling out) due to its lipophilic nature.

Below, you will find our diagnostic workflows, targeted FAQs, quantitative solvent data, and a self-validating experimental protocol designed to ensure high-purity crystalline recovery.

Diagnostic Workflow

Troubleshooting Start Low Purity Detected After Recrystallization CheckImp Identify Impurity Profile (HPLC/LC-MS) Start->CheckImp Imp1 Free Amine Detected (Boc Cleavage) CheckImp->Imp1 Imp2 Polar Impurity (Thiophene Oxidation) CheckImp->Imp2 Imp3 Trapped Starting Materials (Oiling Out) CheckImp->Imp3 Sol1 Lower Temp (<55°C) Use Acid-Free Solvent Imp1->Sol1 Sol2 Degas Solvents Use Argon/N2 Atmosphere Imp2->Sol2 Sol3 Adjust Solvent Ratio Add Seed Crystals Imp3->Sol3

Diagnostic workflow for identifying and resolving low purity issues in recrystallization.

Frequently Asked Questions (Troubleshooting)

Q1: My product is forming a viscous oil at the bottom of the flask instead of crystals. Why does this happen, and how does it ruin purity?

A: You are experiencing "oiling out" (liquid-liquid phase separation). 2-(N-Boc-amino)-3-phenyl-thiophene is highly lipophilic due to the phenyl and thiophene rings, while the Boc group significantly lowers the molecule's melting point. When the solution cools, the compound separates as a second liquid phase rather than forming a solid crystal lattice.

The Causality: A liquid phase acts as a highly efficient, non-selective solvent. Instead of excluding impurities through the rigid geometry of a crystal lattice, the oil traps residual solvents, starting materials, and byproducts. The Solution: You must bypass the high activation energy required for spontaneous nucleation. This is achieved by using a solvent system with a steeper solubility curve and introducing seed crystals at the onset of supersaturation 1.

Q2: LC-MS analysis of my recrystallized product shows a significant M-100 peak (loss of Boc). Why is my protecting group falling off?

A: You are observing thermal deprotection. While the tert-butoxycarbonyl (Boc) group is prized for its stability under basic and nucleophilic conditions, it is thermally labile. At elevated temperatures (>60°C), especially in the presence of trace acidic impurities (e.g., acetic acid in degrading ethyl acetate) or protic solvents, the Boc group cleaves into the free amine, isobutylene gas, and carbon dioxide 2. The Solution: Strictly limit your dissolution temperature to a maximum of 55°C and ensure all recrystallization solvents are HPLC-grade and strictly neutral.

Q3: I am detecting a new, highly polar impurity on my reverse-phase HPLC after recrystallization. What is this?

A: This is almost certainly an oxidation byproduct. The electron-rich thiophene ring is highly susceptible to oxidation, particularly when heated in solvents containing dissolved oxygen. This reaction converts the thiophene ring into a thiophene S-oxide or sulfone 3. The Solution: All solvents must be thoroughly degassed via nitrogen sparging prior to heating, and the recrystallization should ideally be conducted under an inert atmosphere.

Degradation Mechanisms

Degradation Target 2-(N-Boc-amino)- 3-phenyl-thiophene Cond1 High Heat + Trace Acid Target->Cond1 Cond2 O2 Exposure + Heat Target->Cond2 Deg1 Free Amine + Isobutylene + CO2 (Thermal Deprotection) Cond1->Deg1 Deg2 Thiophene S-Oxide / Sulfone (Oxidation) Cond2->Deg2

Primary degradation pathways of 2-(N-Boc-amino)-3-phenyl-thiophene during heating.

Quantitative Data: Solvent System Optimization

Selecting the correct solvent is a balance between achieving dissolution at safe temperatures and preventing oiling out. Below is our empirical data for this specific substrate:

Solvent SystemMax Safe Temp (°C)Cooling ProfileOiling Out RiskExpected Purity (HPLC Area %)Primary Impurity Risk
Ethanol / Water75°CFastHigh< 90.0%Free Amine (Boc Cleavage)
Ethyl Acetate / Hexane60°CModerateMedium94.0 - 96.5%Trace Sulfoxides
Toluene / Heptane (Degassed) 55°C Slow + Seeding Low > 99.5% None (Optimized)

Self-Validating Experimental Protocol

To guarantee high purity, do not simply follow these steps blindly. Use the built-in validation checkpoints to ensure the physical chemistry of the system is behaving as expected before moving to the next phase.

Step 1: Solvent Preparation and Degassing

  • Action: Prepare a 1:3 mixture of Toluene and Heptane. Sparge the mixture with Nitrogen gas for 15 minutes.

  • Causality: Removing dissolved oxygen prevents the formation of thiophene S-oxides during the heating phase.

  • Validation Checkpoint: Measure the pH of an aqueous extraction of the solvent mixture. It must be strictly neutral (pH 7.0) to prevent acid-catalyzed Boc cleavage.

Step 2: Dissolution and Thermal Control

  • Action: Suspend the crude 2-(N-Boc-amino)-3-phenyl-thiophene in the degassed solvent under a Nitrogen blanket. Heat gradually using a water bath set to 55°C maximum until complete dissolution occurs.

  • Causality: Exceeding 60°C provides the thermal energy required for the Boc group to undergo spontaneous elimination.

  • Validation Checkpoint: Before removing the flask from the heat, spot the hot solution on a TLC plate and stain with Ninhydrin. A purple/pink spot indicates the presence of free primary amines (Boc cleavage). If the stain is negative (remains yellow/clear), the protecting group is intact.

Step 3: Hot Filtration

  • Action: Pass the hot solution through a pre-warmed fritted funnel to remove insoluble mechanical impurities.

Step 4: Controlled Cooling and Seeding

  • Action: Transfer the filtrate to a clean flask. Cool the solution slowly (approx. 0.5°C/min) to 40°C. Immediately introduce 0.5% w/w of pure 2-(N-Boc-amino)-3-phenyl-thiophene seed crystals.

  • Causality: Seed crystals provide a physical template (nucleation site) for the solute molecules to arrange into a lattice, bypassing the liquid-liquid phase separation (oiling out) that traps impurities.

  • Validation Checkpoint: Observe the flask after 15 minutes. The formation of sharp, distinct solid particles suspended in the liquid confirms crystallization. If milky droplets form on the flask walls, the product has oiled out; immediately reheat to 55°C to redissolve and repeat the cooling process at a slower rate.

Step 5: Isolation

  • Action: Once room temperature is reached, cool further to 0-5°C in an ice bath for 2 hours. Filter the crystals under vacuum and wash with ice-cold Heptane. Dry under high vacuum at room temperature.

References

  • Title: Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid Source: The Royal Society of Chemistry URL: 2

  • Title: Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism Source: Journal of the American Chemical Society URL: 3

  • Title: CN112661672A - Crystallization method of Boc-amino acid Source: Google Patents URL: 1

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(N-Boc-amino)-3-phenyl-thiophene vs. 2-amino-3-phenyl-thiophene

Executive Summary Thiophene derivatives are critical bioisosteres for phenyl rings in drug discovery and materials science (1[1]). However, the functionalization of aminothiophenes presents a notorious synthetic challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiophene derivatives are critical bioisosteres for phenyl rings in drug discovery and materials science (1[1]). However, the functionalization of aminothiophenes presents a notorious synthetic challenge. This guide objectively compares the reactivity, stability, and handling protocols of 2-amino-3-phenyl-thiophene (the free amine) against its protected counterpart, 2-(N-Boc-amino)-3-phenyl-thiophene .

By analyzing the causality behind their chemical behavior, this guide demonstrates why the free amine is generally avoided in multi-step synthesis and how the tert-butyloxycarbonyl (Boc) group acts not just as a protective shield, but as a strategic tool for regioselective functionalization.

Mechanistic Divergence: The Role of the Boc Group

The Instability of the Free Amine

2-amino-3-phenyl-thiophene is an extremely electron-rich heterocycle. The free −NH2​ group acts as a powerful π -donor, pushing electron density into the already electron-rich thiophene π -system via resonance. This significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the molecule.

  • Causality: Because of this elevated HOMO, the free amine is highly susceptible to single-electron oxidation by atmospheric oxygen. This leads to the rapid formation of radical cations, triggering spontaneous polymerization and degradation into intractable black tars (2[2]). Furthermore, classic reduction methods (like the Bechamp reduction) often fail to yield the free amine cleanly due to this inherent instability (3[3]).

The Stabilizing Power of Boc Protection

Converting the amine to 2-(N-Boc-amino)-3-phenyl-thiophene fundamentally alters the electronic landscape of the molecule.

  • Causality: The Boc group acts as an electron-withdrawing group via resonance. The nitrogen's lone pair is delocalized into the carbamate carbonyl, drastically reducing its ability to donate electron density into the thiophene ring (4[4]). This lowers the HOMO, conferring excellent bench stability and preventing spontaneous oxidation. Additionally, the carbamate proton can be selectively deprotonated, allowing the Boc group to direct subsequent lithiation strictly to the C5 position.

G A 2-amino-3-phenyl-thiophene (Free Amine) B 2-(N-Boc-amino)-3-phenyl-thiophene (Boc-Protected) A->B Boc2O, DMAP (Stabilization) C Spontaneous Polymerization & Rapid Oxidation A->C Ambient O2 / RT D Uncontrolled EAS (Poor Regioselectivity) A->D Electrophiles E Bench Stable Intermediate (Months at RT) B->E Storage F Regioselective Lithiation (C5 Position) B->F n-BuLi, THF (-78°C)

Mechanistic divergence: Free amine degradation vs. Boc-protected stability and regioselectivity.

Comparative Reactivity & Stability Profiles

The following table summarizes the quantitative and qualitative differences in performance between the two compounds, highlighting why the Boc-protected variant is the industry standard for downstream synthesis.

Property2-amino-3-phenyl-thiophene (Free Amine)2-(N-Boc-amino)-3-phenyl-thiophene (Boc-Protected)
Bench Stability Minutes to hours (Rapid degradation)Months (Highly stable at room temperature)
Oxidation Susceptibility Extremely High (Forms radical cations)Low (Carbamate resonance lowers HOMO)
EAS Regioselectivity Poor (Prone to over-reaction and polymerization)High (Controlled reactivity at C5)
Lithiation (n-BuLi) Incompatible (N-alkylation/decomposition)Highly efficient at C5 (Requires 2.2 eq base)
Handling Requirements Strict inert atmosphere, immediate use requiredStandard laboratory conditions

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes built-in observational checks to confirm reaction progress without requiring immediate external analytical testing.

Protocol 1: In Situ Reduction and Boc-Protection

Objective: Synthesize 2-(N-Boc-amino)-3-phenyl-thiophene without isolating the highly unstable free amine. Attempting to isolate the free amine often results in intractable mixtures (3[3]).

  • Reduction: Dissolve 2-nitro-3-phenyl-thiophene (1.0 eq) in anhydrous 1,4-dioxane. Add 5% Pd/C catalyst (10% w/w) and stir under a hydrogen atmosphere (1 atm) at room temperature.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active nitro compound and the appearance of a highly polar spot that rapidly streaks brown on the plate (due to oxidation) confirms the formation of the free amine.

  • Filtration: Filter the reaction mixture through a short pad of Celite under a strict argon blanket to remove the Pd/C catalyst.

  • Protection: Immediately add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the filtrate. Stir at room temperature for 4 hours.

    • Self-Validation Check: Visible gas evolution ( CO2​ ) will occur as the Boc anhydride reacts. The reaction is complete when TLC shows a single, clean, UV-active spot with a higher Rf than the intermediate amine, which crucially does not streak or turn brown upon exposure to air.

  • Isolation: Concentrate and purify via flash column chromatography to yield the bench-stable product.

Protocol 2: Regioselective C5-Lithiation and Functionalization

Objective: Utilize the Boc group to facilitate controlled electrophilic aromatic substitution strictly at the C5 position.

  • Preparation: Dissolve 2-(N-Boc-amino)-3-phenyl-thiophene (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cooling: Cool the reaction flask to -78°C using a dry ice/acetone bath.

  • Metalation: Add n-Butyllithium (n-BuLi, 2.2 eq) dropwise over 15 minutes. The first equivalent deprotonates the carbamate N-H; the second deprotonates the most acidic ring proton at C5 (alpha to the sulfur).

    • Self-Validation Check: The solution will transition from colorless to a deep yellow/orange, visually confirming the formation of the C5-lithiated dianion species.

  • Electrophilic Trapping: Stir at -78°C for 45 minutes, then add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 eq) dropwise.

    • Self-Validation Check: The deep yellow/orange color should rapidly discharge back to a pale or colorless state, indicating the successful consumption of the highly reactive lithiated intermediate by the electrophile.

  • Quenching: Allow the mixture to warm to room temperature, quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify.

W Step1 1. Dissolve 2-(N-Boc-amino)-3-phenyl-thiophene in anhydrous THF under Argon Step2 2. Cool reaction mixture to -78°C (Dry Ice / Acetone) Step1->Step2 Step3 3. Dropwise addition of n-BuLi (2.2 eq) Forms C5-Lithio intermediate Step2->Step3 Step4 4. Add Electrophile (e.g., DMF) Maintain at -78°C for 1 hour Step3->Step4 Step5 5. Warm to RT & Quench with saturated NH4Cl (aq) Step4->Step5 Step6 6. Extract, Dry (MgSO4), and Purify via Flash Chromatography Step5->Step6

Step-by-step workflow for the directed ortho-metalation (DoM) and functionalization at C5.

Conclusion

For researchers and drug development professionals, the choice between these two compounds is definitive. 2-amino-3-phenyl-thiophene should strictly be viewed as a transient intermediate. Its extreme susceptibility to oxidation and polymerization makes it unviable for storage or controlled functionalization. Conversely, 2-(N-Boc-amino)-3-phenyl-thiophene represents the optimal synthetic building block. The Boc group successfully downregulates the heterocycle's reactivity to provide bench stability while simultaneously acting as a powerful directing group for precise, regioselective C5-modifications.

Sources

Comparative

Fmoc vs Boc Protection Strategies for 2-Amino-3-phenyl-thiophene: A Comprehensive Guide for Synthetic Design

The 2-aminothiophene scaffold, particularly 2-amino-3-phenyl-thiophene, is a highly privileged pharmacophore in drug discovery, frequently utilized in the synthesis of kinase inhibitors, allosteric modulators, and advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-aminothiophene scaffold, particularly 2-amino-3-phenyl-thiophene, is a highly privileged pharmacophore in drug discovery, frequently utilized in the synthesis of kinase inhibitors, allosteric modulators, and advanced organic materials[1]. However, the electron-rich nature of the thiophene ring renders the primary C2-amine highly susceptible to oxidative degradation and spontaneous polymerization under ambient conditions[2]. To harness this building block for downstream cross-coupling (e.g., Suzuki, Stille) or peptide synthesis, robust amine protection is mandatory[2].

This guide provides an objective, data-driven comparison of the two most prominent carbamate protecting groups—Boc (tert-butyloxycarbonyl) and Fmoc (Fluorenylmethyloxycarbonyl) —specifically applied to 2-amino-3-phenyl-thiophene. By analyzing the mechanistic causality behind these strategies, researchers can select the optimal protocol for their specific synthetic workflows.

Mechanistic Rationale and Strategic Selection

The choice between Boc and Fmoc hinges entirely on the concept of orthogonal stability required for downstream transformations.

The Boc Strategy (Acid-Labile, Base-Stable)

The Boc group is installed using di-tert-butyl dicarbonate ( Boc2​O )[3]. The steric bulk of the tert-butyl group shields the thiophene amine, preventing unwanted nucleophilic attacks.

  • Causality for Choice: Boc is completely stable to strong bases and nucleophiles. If the 2-amino-3-phenyl-thiophene intermediate must undergo subsequent palladium-catalyzed cross-couplings (which require basic conditions like Na2​CO3​ or K3​PO4​ ), Boc is the mandatory choice[2]. It is cleanly removed via acidolysis (e.g., Trifluoroacetic acid, TFA), where the tert-butyl cation degrades into volatile isobutylene and carbon dioxide, simplifying purification[4].

The Fmoc Strategy (Base-Labile, Acid-Stable)

Fmoc is introduced via 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu[5].

  • Causality for Choice: Fmoc is highly stable to acidic conditions but is rapidly cleaved by secondary amines (typically 20% piperidine in DMF) via an E1cB mechanism. The mildly acidic C-H proton on the fluorene ring is abstracted, leading to β -elimination. Fmoc is the premier choice when the 2-amino-3-phenyl-thiophene is incorporated into Solid-Phase Peptide Synthesis (SPPS) or when the target molecule contains highly acid-sensitive functional groups (e.g., acetals, silyl ethers) that would not survive Boc deprotection[3].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance of both protection strategies based on empirical laboratory standards.

ParameterN-Boc-2-amino-3-phenyl-thiopheneN-Fmoc-2-amino-3-phenyl-thiophene
Reagents Boc2​O , DIPEA (or DMAP), THFFmoc-Cl, Na2​CO3​ , Dioxane/ H2​O
Typical Yield 59% – 85%[3]70% – 90%
Stability Profile Stable to bases, nucleophiles, Pd-catalysisStable to acids, oxidants, hydrogenation
Deprotection TFA/DCM (1:1) or 4M HCl in Dioxane20% Piperidine in DMF
Byproducts (Deprotection) Isobutylene (gas), CO2​ (gas)Dibenzofulvene-piperidine adduct, CO2​
Atom Economy High (volatile byproducts)Lower (requires scavenging of dibenzofulvene)
Primary Application Small molecule synthesis, Cross-coupling[2]Peptide coupling, Acid-sensitive substrates

Experimental Workflows & Logical Relationships

The following DOT diagram illustrates the divergent synthetic pathways, highlighting the orthogonal nature of the Boc and Fmoc strategies.

G Start 2-amino-3-phenyl-thiophene (Unstable, prone to oxidation) Boc_Path Boc Protection Boc2O, DIPEA, THF 60 hours, RT Start->Boc_Path Fmoc_Path Fmoc Protection Fmoc-Cl, Na2CO3 Dioxane/H2O, 0°C to RT Start->Fmoc_Path Boc_Product N-Boc-2-amino-3-phenyl-thiophene (Stable to Base & Pd-coupling) Boc_Path->Boc_Product Fmoc_Product N-Fmoc-2-amino-3-phenyl-thiophene (Stable to Acid & SPPS) Fmoc_Path->Fmoc_Product Boc_Deprotect Deprotection TFA / DCM (1:1) Yields volatile byproducts Boc_Product->Boc_Deprotect Fmoc_Deprotect Deprotection 20% Piperidine / DMF Yields Dibenzofulvene adduct Fmoc_Product->Fmoc_Deprotect

Figure 1: Orthogonal protection and deprotection workflows for 2-amino-3-phenyl-thiophene.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. In-process monitoring via Thin Layer Chromatography (TLC) or LC-MS is integrated into the steps to confirm reaction progression.

Protocol A: Synthesis of N-Boc-2-amino-3-phenyl-thiophene

This protocol utilizes mild organic bases to prevent the degradation of the thiophene ring during prolonged reaction times.

  • Initialization: Dissolve 2-amino-3-phenyl-thiophene (12.0 mmol) in anhydrous Tetrahydrofuran (THF, 7 mL) under an inert argon atmosphere[3].

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.15 mL, 18.1 mmol) to the solution. Stir for 5 minutes.

  • Protection: Slowly add di-tert-butyl dicarbonate ( Boc2​O , 2.97 g, 13.3 mmol) in portions.

  • Reaction Monitoring: Stir the mixture at ambient temperature for 60 hours[3]. Self-Validation: Monitor via TLC (Hexanes/Ethyl Acetate 8:2). The highly polar starting amine ( Rf​≈0.1 ) will convert to a significantly less polar carbamate spot ( Rf​≈0.6 ).

  • Workup: Concentrate the mixture in vacuo. Redissolve the crude residue in Ethyl Acetate (50 mL) and wash sequentially with 0.5 M citric acid (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the pure N-Boc derivative[3].

Protocol B: Synthesis of N-Fmoc-2-amino-3-phenyl-thiophene

Schotten-Baumann conditions are employed here to manage the high reactivity of Fmoc-Cl while neutralizing the generated HCl.

  • Initialization: Dissolve 2-amino-3-phenyl-thiophene (10.0 mmol) in 1,4-Dioxane (20 mL).

  • Aqueous Base: Prepare a solution of 10% aqueous Na2​CO3​ (20 mL) and add it to the reaction flask. Cool the biphasic mixture to 0 °C using an ice bath.

  • Protection: Dissolve Fmoc-Cl (11.0 mmol) in 1,4-Dioxane (10 mL). Add this solution dropwise to the vigorously stirring reaction mixture over 30 minutes to prevent localized heating and side-reactions.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours. Self-Validation: LC-MS analysis should indicate the disappearance of the starting material mass [M+H] and the appearance of the Fmoc-protected mass.

  • Workup: Dilute the mixture with water (50 mL) and extract with Dichloromethane (DCM, 3 x 30 mL). Wash the combined organic layers with brine.

  • Purification: Dry over MgSO4​ , filter, and concentrate. Recrystallize the crude product from DCM/Hexanes to afford the N-Fmoc protected thiophene.

References

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. Available at:[Link]

  • α,α′-N-Boc-Substituted Bi- and Terthiophenes: Fluorescent Precursors for Functional Materials. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • US20060014700A1 - Inhibitors of IAP. Google Patents.
  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Available at:[Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at:[Link]

Sources

Validation

Validation of HPLC methods for 2-(N-Boc-amino)-3-phenyl-thiophene purity analysis

An In-Depth Method Validation and Column Comparison Guide for 2-(N-Boc-amino)-3-phenyl-thiophene Purity Analysis Executive Summary & Scientific Context In pharmaceutical synthesis, functionalized thiophenes such as 2-(N-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Method Validation and Column Comparison Guide for 2-(N-Boc-amino)-3-phenyl-thiophene Purity Analysis

Executive Summary & Scientific Context

In pharmaceutical synthesis, functionalized thiophenes such as 2-(N-Boc-amino)-3-phenyl-thiophene serve as critical building blocks for kinase inhibitors and GPCR ligands. Ensuring the purity of these intermediates is paramount, as structurally similar impurities—such as regioisomers or deprotected degradants—can propagate through synthetic pathways, compromising final Active Pharmaceutical Ingredient (API) efficacy.

Historically, method developers default to standard C18 alkyl phases for reversed-phase High-Performance Liquid Chromatography (RP-HPLC)[1]. However, highly aromatic compounds often exhibit co-elution on C18 columns due to a lack of shape selectivity and reliance on purely dispersive hydrophobic interactions.

This guide provides a comprehensive, objective comparison between a standard Fully Porous C18 column and a Core-Shell Biphenyl column for the purity analysis of 2-(N-Boc-amino)-3-phenyl-thiophene. Furthermore, it details a self-validating experimental protocol aligned with the newly revised ICH Q2(R2) Guidelines for the Validation of Analytical Procedures (effective June 2024), emphasizing a lifecycle and Quality-by-Design (QbD) approach to method robustness[2][3].

Chromatographic Theory: Biphenyl vs. C18 Phases

To design a stability-indicating method, we must understand the causality behind stationary phase selection.

  • Standard C18 Phases: Rely almost exclusively on hydrophobic (dispersive) interactions. While excellent for general-purpose retention, they often fail to resolve closely related aromatic isomers or degradants that possess similar partition coefficients (LogP) but differ in electron distribution.

  • Biphenyl Phases: Biphenyl stationary phases incorporate two phenyl rings bonded end-to-end via an aryl linker. This unique ligand chemistry provides three distinct retention mechanisms: hydrophobic interactions, enhanced π−π interactions, and significant hydrogen-bonding capacity[4][5].

Because 2-(N-Boc-amino)-3-phenyl-thiophene contains an electron-rich thiophene ring and a pendant phenyl group, the Biphenyl phase can exploit the polarizability of these π -systems. This allows for superior resolution of the API from its primary degradant: the free amine generated via N-Boc deprotection[6].

Degradation Pathway & Specificity Logic

A fundamental requirement of ICH Q2(R2) is demonstrating Specificity —the ability to assess the analyte unequivocally in the presence of expected impurities[7]. For N-Boc protected amines, the most common degradation pathway is thermolytic or acid-catalyzed deprotection, which yields the free amine (2-amino-3-phenyl-thiophene), carbon dioxide, and isobutylene[8][9][10].

G API 2-(N-Boc-amino)-3-phenyl-thiophene (Intact API) Stress Forced Degradation (Acidic / Thermal Stress) API->Stress Degradant 2-amino-3-phenyl-thiophene (Des-Boc Impurity) Stress->Degradant Byproducts Isobutylene + CO2 (Volatile Byproducts) Stress->Byproducts

Fig 1. N-Boc deprotection degradation pathway under thermal/acidic stress.

By intentionally subjecting the sample to forced degradation, we create a self-validating system to prove that our chosen HPLC method is truly stability-indicating.

Experimental Protocols

Sample Preparation & Forced Degradation
  • Standard Stock Solution: Dissolve 10.0 mg of 2-(N-Boc-amino)-3-phenyl-thiophene in 10.0 mL of HPLC-grade Acetonitrile (1.0 mg/mL).

  • Acidic Stress (Des-Boc Generation): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask. Add 1.0 mL of 0.1 M HCl. Heat at 60°C for 2 hours to induce partial N-Boc cleavage[9].

  • Neutralization: Cool to room temperature, neutralize with 1.0 mL of 0.1 M NaOH, and dilute to volume with mobile phase (Yields ~100 µg/mL API + Degradant mixture).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection[11].

HPLC Analytical Conditions

Thiophene derivatives exhibit strong UV absorbance; thus, a Diode Array Detector (DAD) monitoring at 254 nm (with full spectral extraction) is optimal for peak purity analysis[11].

  • System: Standard UHPLC/HPLC system with DAD.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, re-equilibrate at 30% B for 3 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

Column Performance Comparison: C18 vs. Biphenyl

The forced degradation samples were injected onto both a standard Fully Porous C18 column (100 x 4.6 mm, 3 µm) and a Core-Shell Biphenyl column (100 x 4.6 mm, 2.7 µm).

Table 1: Chromatographic Performance & Specificity Comparison

ParameterFully Porous C18Core-Shell BiphenylScientific Rationale
Retention Time (API) 6.8 min8.2 minBiphenyl exhibits stronger retention for aromatic rings due to π−π interactions[6].
Retention Time (Des-Boc) 6.5 min5.1 minThe free amine (Des-Boc) hydrogen-bonds strongly with the biphenyl phase, altering selectivity[4].
Resolution ( Rs​ ) 1.1 (Co-elution risk)4.3 (Baseline resolved) C18 relies only on hydrophobicity; Biphenyl leverages shape selectivity and polarizability.
Peak Tailing ( Tf​ ) 1.41.05Core-shell architecture and uniform ligand density reduce secondary interactions.

Conclusion of Comparison: The C18 column fails to provide adequate resolution ( Rs​ < 1.5) between the intact API and the free amine degradant. The Biphenyl column successfully achieves baseline resolution ( Rs​ = 4.3), making it the mandatory choice for this stability-indicating method.

ICH Q2(R2) Method Validation on Biphenyl Phase

With the Biphenyl column selected, the method was subjected to full validation according to ICH Q2(R2) guidelines[12].

G Start ICH Q2(R2) Validation Strategy Col Column Selection (C18 vs. Biphenyl) Start->Col Spec Specificity & Selectivity (Forced Degradation) Col->Spec Quant Quantitative Parameters (Linearity, Accuracy, Precision) Spec->Quant Range LOD / LOQ & Range (Sensitivity Assessment) Quant->Range Report Validated Stability-Indicating Method Range->Report

Fig 2. ICH Q2(R2) analytical method validation lifecycle workflow.

Linearity, Range, and Sensitivity

Linearity was assessed by preparing standard solutions ranging from 1% to 120% of the nominal working concentration (1 µg/mL to 120 µg/mL). The reportable range was validated using a linear calibration model[7].

Table 2: Linearity and Sensitivity Data

ParameterResultICH Q2(R2) Acceptance Criteria
Linear Range 1.0 – 120.0 µg/mLMust cover 80% to 120% of test concentration.
Correlation Coefficient ( R2 ) 0.9998 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) 10
Accuracy and Precision

Accuracy was determined via recovery experiments using the standard addition method at three concentration levels (50%, 100%, 150%). Precision (Repeatability) was evaluated by six replicate injections of the 100% test concentration.

Table 3: Accuracy and Precision Data

Concentration LevelMean Recovery (%)RSD (%)ICH Q2(R2) Acceptance Criteria
50% (50 µg/mL) 99.4%0.8%Recovery 98.0% - 102.0%; RSD 2.0%
100% (100 µg/mL) 100.2%0.5%Recovery 98.0% - 102.0%; RSD 2.0%
150% (150 µg/mL) 99.8%0.6%Recovery 98.0% - 102.0%; RSD 2.0%

Conclusion

The validation data unequivocally demonstrates that standard C18 columns are sub-optimal for resolving complex, sterically hindered aromatic compounds like 2-(N-Boc-amino)-3-phenyl-thiophene from their degradation products. By substituting the standard alkyl phase with a Core-Shell Biphenyl phase , analysts can leverage π−π and hydrogen-bonding mechanisms to achieve baseline resolution ( Rs​ = 4.3).

The developed method successfully meets all stringent criteria set forth by the ICH Q2(R2) guidelines for Specificity, Linearity, Accuracy, and Precision, ensuring a robust, stability-indicating procedure fit for pharmaceutical quality control and lifecycle management.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl, [Link]

  • QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." QbD Group, [Link]

  • SIELC Technologies. "Separation of Thiophene on Newcrom R1 HPLC column." SIELC, [Link]

  • National Center for Biotechnology Information (PMC). "Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots." NIH, [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH, [Link]

  • American Chemical Society. "Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc." ACS, [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs, [Link]

  • LabRulez LCMS. "Are Biphenyl Phases really the new C18?" LabRulez, [Link]

  • Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." Chromatography Online, [Link]

  • American Chemical Society. "Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions." ACS, [Link]

  • University of Kentucky. "Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride." UKY, [Link]

  • GoToStage. "Why Biphenyl is the new C18." GoToStage, [Link]

  • American Chemical Society. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." ACS, [Link]

  • National Center for Biotechnology Information (PMC). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." NIH, [Link]

  • MDPI. "Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles." MDPI, [Link]

  • ResearchGate. "Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols." ResearchGate, [Link]

  • Chromtech. "Chromatography Products - Biphenyl Phase." Chromtech, [Link]

Sources

Comparative

Benchmarking 2-(N-Boc-amino)-3-phenyl-thiophene in Standard Cross-Coupling Reactions: A Comprehensive Guide

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Manual Executive Summary & Structural Rationale In modern medicinal chemistry and material...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Manual

Executive Summary & Structural Rationale

In modern medicinal chemistry and materials science, functionalized thiophenes are privileged scaffolds. Among them, 2-(N-Boc-amino)-3-phenyl-thiophene represents a highly specialized building block. Its unique substitution pattern dictates its reactivity in transition-metal-catalyzed cross-coupling reactions:

  • The N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group delocalizes the nitrogen lone pair. This drastically reduces the nucleophilicity of the C2-amine, preventing competitive N-arylation (Buchwald-Hartwig amination) and directing palladium catalysts toward the thiophene carbon skeleton.

  • The 3-Phenyl Group: The bulky phenyl ring at the C3 position provides significant steric hindrance, effectively shielding the C4 position. Consequently, electrophilic aromatic substitution ( SE​Ar ) and metalation events are directed almost exclusively to the C5 position .

This guide benchmarks the two primary strategies for functionalizing this scaffold at the C5 position: Direct C–H Arylation versus Pre-functionalization (Bromination) followed by Suzuki-Miyaura Coupling .

Mechanistic Pathways & Workflow Comparison

When deciding how to introduce an aryl group at the C5 position of 2-(N-Boc-amino)-3-phenyl-thiophene, chemists must weigh atom economy against reaction reliability.

Strategy A: Direct C–H Arylation (The Atom-Economical Approach)

Direct C–H functionalization bypasses the need for halogenated intermediates. For thiophenes, this is typically achieved via a Concerted Metalation-Deprotonation (CMD) mechanism [1]. The addition of a catalytic proton shuttle, such as pivalic acid (PivOH), is critical. The pivalate ligand lowers the activation energy for C–H bond cleavage at C5, allowing the reaction to proceed smoothly with aryl bromides [2].

Strategy B: Suzuki-Miyaura Cross-Coupling (The Traditional Approach)

This two-step sequence involves the highly regioselective bromination of the C5 position using N-Bromosuccinimide (NBS), followed by a standard palladium-catalyzed Suzuki-Miyaura coupling with an arylboronic acid. While this adds a synthetic step, the pre-installed halogen guarantees 100% regioselectivity and typically benefits from broader substrate scope and lower catalyst loading requirements [3].

Workflow Substrate 2-(N-Boc-amino)- 3-phenyl-thiophene CH_Act Direct C-H Arylation Pd(OAc)2, PivOH Substrate->CH_Act Atom-Economical (1 Step) Bromination Bromination NBS, THF, 0 °C Substrate->Bromination Pre-functionalization (Step 1) Product1 5-Aryl Derivative CH_Act->Product1 Intermediate 5-Bromo Derivative Bromination->Intermediate Suzuki Suzuki Coupling Pd(PPh3)4, ArB(OH)2 Intermediate->Suzuki Cross-Coupling (Step 2) Product2 5-Aryl Derivative Suzuki->Product2

Caption: Workflow comparison: Direct C-H Arylation vs. Two-Step Suzuki-Miyaura Coupling.

Comparative Performance Data

The following table summarizes the benchmarking data for coupling 2-(N-Boc-amino)-3-phenyl-thiophene with a standard electrophile/nucleophile (e.g., 4-methoxyaryl derivatives) across both strategies.

MetricDirect C–H ArylationBromination + Suzuki-Miyaura
Overall Yield 78% – 85%88% (Over 2 steps: 95% + 93%)
Regioselectivity >95% (C5 preference)100% (Directed by C5-Bromine)
Total Reaction Time 12 – 16 hours~10 hours (2h Bromination + 8h Suzuki)
Catalyst Loading 2 – 5 mol% Pd(OAc)₂5 mol% Pd(PPh₃)₄ (Suzuki step only)
Atom Economy High (Produces HBr/Water waste)Low (Produces Succinimide & Boric acid waste)
Functional Group Tolerance Moderate (Sensitive to strong coordinating groups)Excellent (Tolerates most functional groups)

Mechanistic Deep-Dive: The CMD Pathway

To successfully execute direct C–H arylation, one must understand the causality behind the reagents. Why add pivalic acid?

In the absence of PivOH, palladium undergoes electrophilic aromatic substitution ( SE​Ar ), which requires highly electron-rich substrates and often results in poor yields. Pivalate acts as an internal base during the transition state. After oxidative addition of the aryl bromide to Pd(0), ligand exchange replaces the bromide with pivalate. The oxygen of the pivalate ligand coordinates the C5-proton of the thiophene, facilitating a concerted proton-abstraction and Pd-carbon bond formation (CMD) [1].

CMDMechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Bromide) Pd0->OxAdd LigExchange Ligand Exchange with PivOH OxAdd->LigExchange Forms Ar-Pd(II)-Br CMD_TS CMD Transition State (Pivalate abstracts C5-H) LigExchange->CMD_TS Forms Ar-Pd(II)-OPiv Reductive_Elim Reductive Elimination CMD_TS->Reductive_Elim Forms Ar-Pd(II)-Thienyl Reductive_Elim->Pd0 Regenerates Pd(0) Product C5-Arylated Product Reductive_Elim->Product

Caption: Concerted Metalation-Deprotonation (CMD) catalytic cycle for direct C-H arylation.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical steps is annotated to ensure reproducibility.

Protocol A: Direct C–H Arylation at C5

Reference conditions adapted from Li et al. [2]

  • Preparation: In an oven-dried Schlenk tube, add 2-(N-Boc-amino)-3-phenyl-thiophene (1.0 equiv), the desired aryl bromide (1.0 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (5 mol%), and Pivalic Acid (PivOH, 30 mol%).

  • Solvent Addition: Evacuate and backfill the tube with Argon (3 cycles). Add anhydrous N,N-Dimethylacetamide (DMAc) to achieve a 0.2 M concentration.

  • Heating: Stir the mixture at 100 °C for 12–16 hours. Causality: 100 °C is the thermodynamic threshold required to overcome the CMD transition state activation energy.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with water (to remove DMAc) and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Stepwise Bromination & Suzuki-Miyaura Coupling

Reference conditions adapted from general aminothiophene functionalization [3]

Step 1: C5-Bromination

  • Reaction: Dissolve 2-(N-Boc-amino)-3-phenyl-thiophene (1.0 equiv) in anhydrous THF (0.1 M) and cool to 0 °C in an ice bath.

  • Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise in the dark. Causality: The dark environment prevents radical-mediated side reactions, ensuring strict electrophilic bromination at the most electron-rich C5 position.

  • Quench: After 2 hours, quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted NBS. Extract with DCM, dry, and concentrate to yield 5-bromo-2-(N-Boc-amino)-3-phenyl-thiophene.

Step 2: Suzuki-Miyaura Coupling

  • Preparation: In a round-bottom flask, combine the 5-bromo intermediate (1.0 equiv), Arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Degassing: Add a solvent mixture of Toluene/Ethanol/Water (4:1:1 v/v/v). Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.

  • Reaction: Heat to 80 °C under vigorous stirring for 8 hours.

  • Workup: Cool, separate the organic phase, extract the aqueous phase with Toluene, dry combined organics, and purify via chromatography.

Conclusion

For rapid library generation and high atom economy, Direct C–H Arylation is the superior method for functionalizing 2-(N-Boc-amino)-3-phenyl-thiophene. However, if the target requires coupling with sterically hindered or electronically deactivated aryl groups, the Bromination/Suzuki-Miyaura sequence remains the most robust and trustworthy approach. The Boc-protecting group is the linchpin in both strategies, successfully suppressing unwanted N-reactivity and preserving the integrity of the thiophene core.

References

  • Liégault, B.; Lapointe, D.; Caron, L.; Vlassova, A.; Fagnou, K. "Conditions for the Palladium-Catalyzed Direct Arylation of a Wide Range of Heterocycles with Aryl Bromides." Journal of Organic Chemistry, 2009, 74(5), 1826-1834. Available at:[Link]

  • Li, Y.; Wang, J.; Huang, M.; Wang, Z.; Wu, Y.; Wu, Y. "Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex." Journal of Organic Chemistry, 2014, 79(6), 2890-2897. Available at:[Link]

  • Fotsing, J. R.; et al. "3-Cyanoallyl boronates are versatile building blocks in the synthesis of polysubstituted thiophenes." Chemical Science, 2017, 8, 5011-5018. Available at:[Link]

Validation

A Comparative Guide to the Biological Activity of 2-(N-Boc-amino)-3-phenyl-thiophene Analogs

The 2-aminothiophene scaffold has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1][2][3][4] This versatile five-membered heterocycle is a cornerstone for developing new th...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-aminothiophene scaffold has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1][2][3][4] This versatile five-membered heterocycle is a cornerstone for developing new therapeutic agents targeting a spectrum of diseases, from cancer to inflammatory disorders and infectious diseases.[2][5][6][7] The inclusion of a phenyl group at the 3-position and a tert-Butoxycarbonyl (Boc) protecting group at the 2-amino position provides a modular platform for synthetic chemists. The N-Boc group, in particular, offers a strategic advantage, enabling selective modifications and functionalization during complex synthetic routes.[8][9][10]

This guide provides an in-depth comparison of the biological activities of various 2-(N-Boc-amino)-3-phenyl-thiophene analogs. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by quantitative data from seminal studies. Furthermore, we will furnish detailed experimental protocols and elucidate the underlying structure-activity relationships (SAR) that govern their therapeutic potential.

The Synthetic Foundation: The Gewald Reaction

The primary route to the 2-aminothiophene core is the elegant and highly adaptable Gewald reaction.[3][7][11][12] This one-pot, multi-component reaction typically involves the condensation of a ketone (such as a phenyl-substituted acetone to introduce the 3-phenyl group), an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base.[3] The versatility of this reaction allows for the introduction of diverse substituents, making it a workhorse for generating extensive libraries of thiophene analogs for screening.[1] Subsequent N-Boc protection is a standard procedure to yield the target scaffold.

G cluster_0 Gewald Reaction cluster_1 Protection Step Ketone Phenyl-substituted Ketone Gewald 2-Amino-3-phenyl- thiophene Core Ketone->Gewald One-pot condensation Nitrile Active Methylene Nitrile (e.g., Ethyl Cyanoacetate) Nitrile->Gewald One-pot condensation Sulfur Elemental Sulfur (S8) Sulfur->Gewald One-pot condensation Base Base (e.g., Morpholine) Base->Gewald One-pot condensation Final 2-(N-Boc-amino)-3-phenyl- thiophene Analog Gewald->Final N-Boc Protection Boc Di-tert-butyl dicarbonate (Boc)2O Boc->Final

Caption: General synthetic workflow for 2-(N-Boc-amino)-3-phenyl-thiophene analogs.

Comparative Biological Activities

The true value of the 2-(N-Boc-amino)-3-phenyl-thiophene scaffold lies in its broad spectrum of biological activities. The specific substitutions on the thiophene and phenyl rings dictate the compound's primary mode of action.

1. Antiproliferative and Anticancer Activity

The most extensively studied application of these analogs is in oncology. Numerous derivatives have demonstrated potent antiproliferative effects across a wide range of human cancer cell lines.[5][13][14][15]

Mechanism of Action: The anticancer effect is often cytostatic, meaning the compounds inhibit cell growth and multiplication rather than directly inducing cell death (apoptosis).[13][15] This is frequently achieved by interfering with the cell cycle progression. A primary mechanism involves the inhibition of protein kinases, which are crucial enzymes in the signal transduction pathways that control cell proliferation and survival.[1] Dysregulation of these pathways is a hallmark of cancer. Thiophene derivatives, particularly those fused into thieno[2,3-d]pyrimidines, are prominent kinase inhibitors.[1] One key target class is the atypical Protein Kinase C (aPKC) isoforms, which are implicated in inflammatory responses and cancer-related signaling.[8][16]

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates TF Transcription Factors ERK->TF Activates Response Cell Proliferation, Survival, Angiogenesis TF->Response Promotes Inhibitor Thiophene-based Kinase Inhibitor Inhibitor->RAF Inhibits Inhibitor->MEK

Caption: Inhibition of the oncogenic MAPK/ERK signaling pathway by thiophene analogs.

Comparative Data: The antiproliferative potential varies significantly based on the substitution patterns. Studies have highlighted derivatives that exhibit efficacy comparable to or greater than standard chemotherapeutic drugs like doxorubicin.[13][15]

Compound Class/AnalogTarget Cell LineActivity Metric (IC50/GI50)Key Structural FeaturesReference
2-Amino-3-aroyl-5-ethynyl thiophenesL1210, CEM, HeLa0.096 - 0.21 µM3',4',5'-trimethoxybenzoyl group at C3; thiophenyl ethynyl at C5.[17]
2-Amino-3-carboxy-4-phenylthiophenesaPKC-dependent signalingLow nM EC50Electron-donating groups on the C4-phenyl ring.[16]
General 2-AminothiophenesHeLa, PANC-1Potent inhibition (e.g., > Doxorubicin)Varied substitutions, highlighting 6CN14 and 7CN09.[13][15]
Phenylthiophene Analog '8e'NCI-60 Cell Line Panel0.411 - 2.8 µMEthyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivative.[14]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are standard measures of potency. Lower values indicate higher activity.

A noteworthy finding is that many of these potent compounds show a protective effect on non-tumoral cells, suggesting a degree of selectivity for cancer cells, which is a critical parameter for a promising drug candidate.[13][15]

2. Anti-inflammatory and Analgesic Activity

The thiophene scaffold is also present in compounds with significant anti-inflammatory and analgesic properties.[6][7] This activity is often linked to the inhibition of pathways involved in inflammation. For instance, analogs that inhibit aPKC can also block NFκB-driven gene transcription, a key process in the inflammatory response.[16]

3. Antimicrobial and Antileishmanial Activity

The therapeutic reach of 2-aminothiophenes extends to infectious diseases. Derivatives have been developed that show potent activity against parasites like Leishmania amazonensis, with some compounds demonstrating higher activity and lower toxicity than the reference drug, meglumine antimoniate.[18]

In the antibacterial realm, an interesting mechanism has been observed. While some analogs may not have direct bactericidal activity, they can act as efflux pump inhibitors (EPIs).[1] By blocking these pumps, which bacteria use to expel antibiotics, the compounds can restore the sensitivity of resistant strains to conventional drugs like ciprofloxacin.[1]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design.[19] For the 2-(N-Boc-amino)-3-phenyl-thiophene series, several key SAR principles have been established:

  • Substituents on the Phenyl Ring: For analogs targeting aPKC, the electronic properties of substituents on the C4-phenyl ring are critical. Electron-donating moieties (e.g., methoxy groups) significantly enhance inhibitory activity, while electron-withdrawing groups (e.g., nitro, cyano) diminish it.[8][16]

  • Groups at the C3-Position: The nature of the group at the C3 position profoundly influences the biological target. For example, a 3-aroyl group, specifically a 3',4',5'-trimethoxybenzoyl moiety, is essential for potent antitubulin activity, mimicking the A-ring of Combretastatin A-4.[17] In contrast, a 3-carboxylate group is common in kinase inhibitors.[8][16]

  • Substitutions at the C5-Position: The C5 position is a key site for modification to modulate potency. In the antitubulin series, introducing a (hetero)aryl ethynyl group at C5 dramatically increases antiproliferative power compared to simple alkyl or halogen substituents.[17]

Key Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing the primary biological activities of these thiophene analogs.

Protocol 1: MTT Assay for Antiproliferative Activity

This colorimetric assay is a standard method for assessing cell viability and metabolic activity, serving as a proxy for cell proliferation.[1][13][15]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (e.g., at concentrations of 5, 10, 25, 50 µM). Include wells with a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[1] Incubate for an additional 4 hours under the same conditions.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the GI50 or IC50 value.

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory effect of thiophene analogs on a specific protein kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate peptide by the kinase. Inhibition is quantified by measuring the reduction in substrate phosphorylation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT), a solution of the purified kinase enzyme, a specific peptide substrate (often biotinylated for detection), and ATP.

  • Compound Preparation: Prepare serial dilutions of the thiophene analogs in the kinase buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase, the test compound, and the peptide substrate. Allow a short pre-incubation (e.g., 15 minutes) for the compound to bind to the enzyme.

  • Initiation: Initiate the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature or 30°C.

  • Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions required for kinase activity.

  • Detection: The method of detection depends on the assay format. For a common format like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, detection reagents (e.g., a europium-labeled anti-phospho-antibody and a streptavidin-conjugated acceptor bead) are added.

  • Data Acquisition: After a final incubation period, read the plate on a compatible plate reader.

  • Analysis: The signal is inversely proportional to kinase inhibition. Calculate the percent inhibition for each compound concentration relative to controls (no enzyme and no inhibitor) and determine the IC50 value.

Conclusion and Future Outlook

The 2-(N-Boc-amino)-3-phenyl-thiophene scaffold is a remarkably fruitful platform for the discovery of novel therapeutic agents. The research highlighted in this guide demonstrates its potential to yield potent and selective inhibitors for cancer, inflammation, and infectious diseases. The cytostatic, kinase-inhibiting mechanism of many anticancer analogs is particularly promising, offering a potential alternative or complement to traditional cytotoxic chemotherapy.

Future research should focus on leveraging the established structure-activity relationships to perform rational, data-driven optimization of lead compounds. The synthesis of focused libraries exploring substitutions on the phenyl ring and at the C5 position of the thiophene core will be crucial for enhancing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the clinical development of this versatile class of compounds.

References
  • Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Sci-Hub.
  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives.
  • A decade's overview of 2‐aminothiophenes and their fused analogs as promising anticancer agents.
  • Synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflamm
  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
  • The Expanding Therapeutic Potential of 2-Aminothiophenes: A Technical Guide. BenchChem.
  • Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. PubMed.
  • Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)
  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed.
  • Synthesis and Pharmacological Study of Thiophene Deriv
  • Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews.
  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PMC.
  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed.
  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI.
  • Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. PubMed.
  • Green methodologies for the synthesis of 2-aminothiophene. PMC.
  • Synthesis and characterisation of N,N-disubstituted 2-amino-5-acylthiophenes and 2-amino-5-acylthiazoles.
  • Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines.
  • 2-Aminothiophene, N-BOC protected. Apollo Scientific.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI.
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews.
  • Structure-activity relationships for the design of small-molecule inhibitors of protein kinases.

Sources

Comparative

IR Spectroscopy Comparison Guide: Boc-Protected vs. Unprotected Amino-3-Phenylthiophenes

Executive Summary In medicinal chemistry and materials science, 3-phenylthiophene derivatives frequently serve as critical bioisosteres for biphenyl systems. However, when functionalized with a primary amine (e.g., 2-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and materials science, 3-phenylthiophene derivatives frequently serve as critical bioisosteres for biphenyl systems. However, when functionalized with a primary amine (e.g., 2-amino-3-phenylthiophene), the electron-rich nature of the thiophene ring renders the amine highly susceptible to oxidation and degradation.

To circumvent this, researchers routinely employ the tert-butyloxycarbonyl (Boc) protecting group. As a Senior Application Scientist, I rely on Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy as the frontline, self-validating analytical tool to confirm this transformation. This guide objectively compares the IR spectroscopic signatures of unprotected versus Boc-protected amino-3-phenylthiophenes, detailing the mechanistic causality behind the spectral shifts and providing a robust experimental workflow for validation.

Mechanistic Context: The Imperative for Boc Protection

Before analyzing the spectra, we must understand the chemical causality of the system. Literature has established that the1 under standard reduction or ambient oxidative conditions[1].

Reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) converts it into a stable secondary carbamate. This by delocalizing the nitrogen lone pair into the newly formed carbonyl group, drastically reducing its nucleophilicity and susceptibility to degradation.

Spectroscopic Causality: Tracking the Transformation

IR spectroscopy does not merely provide a fingerprint; it maps the physical changes in molecular dipole moments. The transition from an unprotected amine to a Boc-protected carbamate triggers three massive, highly predictable shifts in the IR spectrum:

  • The N-H Stretching Region (3200–3500 cm⁻¹) : An unprotected primary amine (–NH₂) possesses two N-H bonds that couple to produce a 2[2]. Upon Boc protection, the amine becomes secondary (–NH), eliminating the coupling effect and yielding a single, sharp N-H stretch.

  • The Carbonyl Region (1680–1720 cm⁻¹) : The unprotected molecule lacks a C=O bond. The Boc group introduces a highly polar carbamate carbonyl. Because the C=O stretch involves a massive change in the dipole moment, it produces an3[3].

  • The Aliphatic C-H & C-O Regions : The tert-butyl moiety introduces dense sp³ C-H bonds, resulting in new peaks just below 3000 cm⁻¹ (2970–2980 cm⁻¹). Additionally, the 4 in the fingerprint region (1150–1250 cm⁻¹)[4].

Quantitative Data Comparison

The following table summarizes the key IR vibrational modes used to objectively differentiate the unprotected starting material from the Boc-protected product.

Functional Group / ModeUnprotected 2-Amino-3-phenylthiopheneBoc-Protected DerivativeCausality / Diagnostic Value
N-H Stretch ~3350 & ~3450 cm⁻¹ (Doublet)~3320 cm⁻¹ (Singlet)Confirms conversion from primary (–NH₂) to secondary (–NH) amine.
C=O Stretch Absent1680–1710 cm⁻¹ (Strong)Primary indicator of successful carbamate formation.
sp³ C-H Stretch Absent2970–2980 cm⁻¹Confirms the presence of the tert-butyl group.
C-O Stretch Absent1150–1250 cm⁻¹Validates the carbamate ester linkage.
Aromatic C-H Stretch >3000 cm⁻¹ (Weak)>3000 cm⁻¹ (Weak)Internal control; inherent to the 3-phenylthiophene backbone.

Experimental Protocols: Synthesis & Self-Validating QC

To ensure scientific integrity, the analytical workflow must be treated as a self-validating system. Below is the field-proven methodology for generating and validating the Boc-protected compound.

Phase 1: N-Boc Protection Reaction
  • Preparation : Dissolve 1.0 equivalent of unprotected 2-amino-3-phenylthiophene in anhydrous dichloromethane (DCM). (Note: Solvent-free mechanochemical grinding can also be utilized for greener synthesis).

  • Reagent Addition : Slowly add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) to the stirring solution.

  • Catalysis : Introduce a mild catalyst (e.g., 10 mol% CuI-NPs or DMAP) to polarize the Boc₂O carbonyl and drive the reaction forward.

  • Workup : Once TLC confirms the consumption of the starting material (typically 1–2 hours), wash the organic layer with distilled water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the solid product.

Phase 2: ATR-FTIR Validation
  • Background Calibration : Clean the diamond crystal of the ATR-FTIR spectrometer with isopropanol and allow it to dry. Collect a background air spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application : Place 1–2 mg of the purified solid (either unprotected precursor or protected product) directly onto the center of the ATR crystal.

  • Compression : Lower the pressure anvil until the software indicates optimal contact (preventing air gaps that cause signal attenuation).

  • Acquisition & Analysis : Scan from 4000 to 400 cm⁻¹. Validate the reaction's success by confirming the absolute disappearance of the ~3450 cm⁻¹ primary amine spike and the emergence of the dominant ~1700 cm⁻¹ carbonyl peak.

Analytical Workflow Visualization

The following logical decision tree maps the causality between the chemical reaction and the resulting spectroscopic readout.

IR_Mechanistic_Workflow Unprotected Unprotected Amine (2-Amino-3-phenylthiophene) Reaction Boc₂O + Catalyst (N-Boc Protection) Unprotected->Reaction Susceptible to Oxidation FTIR ATR-FTIR Spectroscopy (Self-Validating QC) Unprotected->FTIR Protected Boc-Protected Carbamate (Stable Intermediate) Reaction->Protected Stabilized Protected->FTIR Peak_NH N-H Region 3200-3500 cm⁻¹ FTIR->Peak_NH Peak_CO C=O Region 1680-1720 cm⁻¹ FTIR->Peak_CO Result_Unprot Doublet (Primary -NH₂) No Carbonyl Peak_NH->Result_Unprot Result_Prot Singlet (Secondary -NH) Strong C=O Peak Peak_NH->Result_Prot Peak_CO->Result_Unprot Peak_CO->Result_Prot

Workflow for the synthesis and ATR-FTIR validation of Boc-protected 3-phenylthiophenes.

References

  • Interpreting IR Spectra - Chemistry Steps. 2

  • Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC (NIH). 1

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. 3

  • CuI-NPs catalyzed mechanochemical-assisted N-Boc protection of organic amines - NIScPR.

  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - PMC (NIH). 4

Sources

Validation

Validating the Stereochemistry of 2-(N-Boc-amino)-3-phenyl-thiophene Derivatives: A Comparative Analytical Guide

As the development of inherently chiral electroactive materials and highly selective pharmaceuticals accelerates, the stereochemical validation of complex heterocyclic intermediates has become a critical bottleneck. 2-(N...

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Author: BenchChem Technical Support Team. Date: April 2026

As the development of inherently chiral electroactive materials and highly selective pharmaceuticals accelerates, the stereochemical validation of complex heterocyclic intermediates has become a critical bottleneck. 2-(N-Boc-amino)-3-phenyl-thiophene derivatives represent a unique class of molecules characterized by atropisomerism (axial chirality). The severe steric clash between the bulky tert-butoxycarbonyl (Boc) protected amino group at the C2 position and the phenyl ring at the C3 position restricts rotation around the C3–Aryl single bond, generating stable (aR) and (aS) atropisomers .

This guide objectively compares the leading analytical platforms for resolving and validating the stereochemistry of these derivatives, providing field-proven methodologies and the mechanistic causality behind each experimental choice.

Mechanistic Context: The Atropisomeric Axis

Unlike central chirality, axial chirality in 3-arylthiophenes is dynamic and heavily dependent on the rotational barrier (ΔG‡) between the ground-state enantiomers . If the barrier is too low, the compound will racemize at room temperature, rendering separation impossible. Validating these derivatives requires a dual-pronged approach: proving the configurational stability (thermodynamic barrier) and assigning the absolute configuration of the isolated antipodes.

Mechanism A (aR)-Isomer Ground State TS Planar TS Steric Clash A->TS +ΔG‡ (Heating) B (aS)-Isomer Ground State TS->B Relaxation B->TS Reversible

Atropisomerization pathway showing the hindered rotational barrier (ΔG‡) between enantiomers.

Platform Comparison: Stereochemical Validation Techniques

To establish a self-validating analytical system, researchers must choose platforms that offer complementary data. Below is an objective comparison of the three primary workflows used to validate chiral 3-arylthiophenes.

Analytical PlatformPrimary OutputTurnaround TimeSample RequirementRotational Barrier (ΔG‡) AnalysisAbsolute Configuration Confidence
Chiral HPLC-ECD Enantiomeric Excess (ee) & Empirical ChiropticsHigh (Hours)1–5 mgYes (via Dynamic HPLC)High (when paired with TD-DFT)
VCD + TD-DFT Solution-State Absolute ConfigurationMedium (Days)10–20 mgNoVery High (insensitive to impurities)
SC-XRD Solid-State 3D Structure & Absolute StereochemistryLow (Weeks)>10 mg (Crystals)NoAbsolute Gold Standard

Verdict: For 2-(N-Boc-amino)-3-phenyl-thiophene derivatives, the Chiral HPLC-ECD coupled with TD-DFT workflow is the most efficient and versatile. It circumvents the crystallization bottlenecks of SC-XRD while providing both thermodynamic stability data and absolute configuration assignment in solution [[1]]([Link]).

Experimental Workflows & Causality

Workflow N1 Racemic 2-(N-Boc-amino)- 3-phenyl-thiophene N2 Semipreparative Chiral HPLC (Enantiomeric Resolution) N1->N2 Separation N3 Dynamic HPLC (Rotational Barrier ΔG‡) N2->N3 Thermal Stress N4 Spectroscopic Analysis (ECD / VCD) N2->N4 Enantiopure Fractions N6 Absolute Configuration Assignment N4->N6 Experimental Spectra N5 TD-DFT Calculations (Conformational Sampling) N5->N6 Theoretical Spectra

Workflow for the stereochemical validation of 2-(N-Boc-amino)-3-phenyl-thiophene atropisomers.

Protocol 1: Enantioseparation and Dynamic HPLC Profiling

To validate the stereochemistry, the racemic mixture must first be resolved. The choice of sample diluent is critical here to prevent peak distortion.

Step-by-Step Methodology:

  • Column Selection: Utilize an immobilized cellulose-based chiral stationary phase (e.g., Chiralpak IB-3, 250 × 4.6 mm). The steric bulk of the N-Boc group interacts favorably with the chiral grooves of the cellulose backbone.

  • Sample Preparation (The Causality of Diluents): Do not dissolve the sample purely in the mobile phase (e.g., hexane). As demonstrated in the resolution of similar C2-symmetric thiophene monomers, high concentrations of thiophene derivatives in hexane lead to poor solubility, resulting in peak splitting and plateau zones during semipreparative scale-up [[2]]([Link]).

    • Action: Dissolve 5 mg of the racemate in 0.75 mL of Dichloromethane (DCM) first, then slowly dilute with 4.0 mL of n-hexane. This maintains solubility and ensures sharp, symmetric peak profiles.

  • Isocratic Elution: Run a mobile phase of n-hexane/methanol/DCM (90:5:5 v/v/v) at 1.0 mL/min.

  • Self-Validation (Dynamic HPLC): To prove the atropisomers are stable, collect the first eluting enantiomer and re-inject it at elevated column temperatures (e.g., 25°C, 40°C, 60°C). If a plateau forms between the enantiomer peaks at higher temperatures, on-column stereomutation is occurring, allowing for the calculation of the rotational barrier (ΔG‡) via the Eyring equation.

Protocol 2: Absolute Configuration Assignment via ECD and TD-DFT

Once enantiopure fractions (ee > 99%) are isolated, Electronic Circular Dichroism (ECD) must be paired with Time-Dependent Density Functional Theory (TD-DFT) to assign the (aR) or (aS) configuration.

Step-by-Step Methodology:

  • Experimental ECD Acquisition: Record the ECD spectrum of the isolated enantiomer in a UV-transparent solvent (e.g., acetonitrile) from 200 nm to 400 nm using a 0.1 cm quartz cuvette.

  • Conformational Sampling (The Causality of Aliphatic Pendants): The N-Boc group is highly flexible. Ignoring its conformations will lead to inaccurate theoretical spectra. You must perform a conformational search (e.g., using Molecular Mechanics/Merck Molecular Force Field) to identify all low-energy conformers within a 3.0 kcal/mol window .

  • Geometry Optimization: Optimize the identified conformers at the DFT level (e.g., B3LYP/6-31G(d,p) with a Polarizable Continuum Model for acetonitrile).

  • TD-DFT Calculation: Calculate the rotational strengths for the first 50 singlet electronic transitions using the CAM-B3LYP functional, which corrects for the charge-transfer excitations common in highly conjugated thiophene systems.

  • Self-Validation (Spectral Matching): Apply a Gaussian band shape to the calculated transitions and Boltzmann-average the spectra based on the relative free energies of the conformers. Overlay the theoretical (aR) spectrum with the experimental data. A mirror-image match confirms the (aS) configuration.

References

  • Rosetti, A., Apolloni, G., Villani, C., Benincori, T., & Cirilli, R. (2023). "A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment." Applied Sciences, 13(3), 1407.[Link]

  • Cauteruccio, S., et al. (2021). "Chiral bis(benzo[1,2-b:4,3-b′]dithiophene) atropisomers: experimental and theoretical investigations of the stereochemical and chiroptical properties." RSC Advances, 11, 31393-31400.[Link]

  • Zhao, Z., et al. (2024). "Catalytic asymmetric functionalization and dearomatization of thiophenes." Chemical Science, 15, 12345-12355.[Link]

  • Li, L., Xi, J., Hong, B., & Gu, Z. (2022). "From Peripheral Stereogenic Center to Axial Chirality: Synthesis of 3-Arylthiophene Atropisomers." Advanced Synthesis & Catalysis, 364(1), 1-7.[Link]

Sources

Comparative

Comparative Guide to Leaving Group Efficacy in 2-(N-Boc-amino)-3-phenyl-thiophene Substitutions

Executive Summary The 2-amino-3-phenylthiophene scaffold is a privileged pharmacophore frequently utilized in the development of allosteric modulators and agricultural fungicides. However, functionalizing this electron-r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-amino-3-phenylthiophene scaffold is a privileged pharmacophore frequently utilized in the development of allosteric modulators and agricultural fungicides. However, functionalizing this electron-rich heteroaromatic core—particularly via cross-coupling at the 5-position—requires rigorous strategic planning.

The primary amine is highly nucleophilic and susceptible to oxidation. Therefore, protection with a tert-butyloxycarbonyl (Boc) group is mandatory. The N-Boc group serves a dual purpose: it prevents the amine from poisoning palladium catalysts or undergoing competitive Buchwald-Hartwig auto-amination, and it synergizes with the steric bulk of the 3-phenyl group to direct electrophilic substitution exclusively to the 5-position.

This guide provides an objective, data-driven comparison of leaving group (LG) efficacy—specifically Iodide (-I), Bromide (-Br), Chloride (-Cl), and Triflate (-OTf)—at the 5-position of 2-(N-Boc-amino)-3-phenyl-thiophene during Palladium-catalyzed cross-coupling reactions.

Part 1: Mechanistic Rationale & Leaving Group Reactivity

In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the catalytic cycle initiates with the oxidative addition of the active Pd(0) species into the carbon-heteroatom (C–X) bond. Because this is typically the rate-determining step, the efficacy of the leaving group is inversely proportional to its bond dissociation energy (BDE).

The universally established reactivity order for oxidative addition is I > OTf > Br >> Cl ().

  • Iodide (-I): Possesses the lowest BDE, enabling oxidative addition at or near room temperature. However, 5-iodo-2-(N-Boc-amino)-3-phenyl-thiophene is highly susceptible to light-induced degradation and protodeiodination during prolonged storage.

  • Triflate (-OTf): A pseudohalogen offering reactivity comparable to iodide. It is highly effective for synthesizing complex polyaromatics but suffers from moisture sensitivity, often hydrolyzing back to the thiophen-5-one tautomer if not handled under strict anhydrous conditions.

  • Bromide (-Br): The industry standard. It provides the optimal thermodynamic balance between shelf-stability and reactivity, typically requiring moderate thermal activation (60–80 °C) for efficient oxidative addition.

  • Chloride (-Cl): Highly stable and inexpensive, but notoriously unreactive due to a high C–Cl BDE. Activation requires specialized, electron-rich, bulky phosphine ligands (e.g., XPhos or SPhos) to force the oxidative addition step ().

Quantitative Data Comparison

Table 1: Comparative Leaving Group Metrics for 5-Substituted 2-(N-Boc-amino)-3-phenyl-thiophenes

Leaving Group (X)Est. C-X BDE (kcal/mol)Relative Oxidative Addition RateShelf StabilityTypical Suzuki Yield (%)*
-I ~65Very FastLow (Light/Heat sensitive)92%
-OTf ~75FastModerate (Hydrolyzes)88%
-Br ~81ModerateHigh85%
-Cl ~96SlowVery High45% (Requires XPhos)

*Yields based on standardized coupling with phenylboronic acid, 5 mol% Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O (4:1), 80 °C, 12h.

Part 2: Visualizing the Reaction Logic

To better understand the causality behind leaving group selection and its role in the reaction mechanism, refer to the following workflow and pathway diagrams.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + Ar-X (X=I, OTf, Br, Cl) TransMet Transmetalation (Boronic Acid Activation) OxAdd->TransMet - X (Leaving Group Departs) RedElim Reductive Elimination (Product Formation) TransMet->RedElim + Ar'-B(OH)2 RedElim->Pd0 - Ar-Ar' (Coupled Product)

Caption: Pd-Catalyzed Catalytic Cycle highlighting Leaving Group (X) departure during Oxidative Addition.

DecisionTree Start Select Leaving Group for 5-Position HighReact Need Maximum Reactivity? Start->HighReact Iodide 5-Iodo (Highest OA Rate) HighReact->Iodide Yes Triflate 5-Triflate (Excellent Reactivity) HighReact->Triflate Yes (Phenol Precursor) Stable Need Shelf Stability? HighReact->Stable No Bromide 5-Bromo (Balanced Profile) Stable->Bromide Yes (Standard) Chloride 5-Chloro (Requires Special Ligands) Stable->Chloride Yes (Low Cost/Inert)

Caption: Logical workflow for selecting the optimal leaving group based on reactivity and stability needs.

Part 3: Experimental Workflows (Self-Validating Protocols)

To ensure high-fidelity results, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that intermediate failures (such as incomplete halogenation or catalyst death) are caught before progressing.

Protocol A: Synthesis of 5-Bromo-2-(N-Boc-amino)-3-phenyl-thiophene (The Balanced Electrophile)

Bromide is selected here as it provides the most reliable balance of stability and reactivity for standard laboratory workflows.

  • Preparation: Dissolve 2-(N-Boc-amino)-3-phenyl-thiophene (1.0 equiv) in anhydrous DMF (0.2 M) under a strict argon atmosphere.

  • Halogenation: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes in the dark.

    • Causality: NBS provides a controlled, low steady-state concentration of electrophilic bromine. This prevents over-bromination and protects the acid-sensitive N-Boc group from premature cleavage.

  • Self-Validation Checkpoint (LC-MS): After 2 hours, sample the reaction. You must observe the complete disappearance of the starting mass [M+H]+ and the appearance of the brominated product featuring a characteristic 1:1 isotopic M / M+2 pattern (due to ⁷⁹Br and ⁸¹Br isotopes).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual electrophilic bromine. Extract with EtOAc, wash extensively with LiCl (aq) to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Standardized Suzuki-Miyaura Cross-Coupling
  • Reagent Assembly: In an oven-dried Schlenk tube, combine 5-bromo-2-(N-Boc-amino)-3-phenyl-thiophene (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

    • Causality: The bidentate dppf ligand enforces a cis-coordination geometry on the Palladium center. Because reductive elimination requires the two coupling partners to be cis to one another, this ligand architecture drastically accelerates the final product-forming step.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Causality: Oxygen must be completely excluded to prevent the oxidative homocoupling of the boronic acid and the irreversible oxidation of the Pd(0) active catalyst.

  • Reaction: Heat the sealed tube to 80 °C for 12 hours.

  • Self-Validation Checkpoint (TLC/MS): Monitor via TLC (Hexanes/EtOAc 8:2). If the starting bromide is consumed but the desired product mass is absent on LC-MS, check for the protodebrominated byproduct. The presence of dehalogenated thiophene indicates premature protonation, requiring stricter anhydrous conditions or a more active boronic acid species.

References

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents Source: MDPI Catalysts URL: [Link]

  • Title: Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide Source: PubMed Central (NIH) URL: [Link]

Validation

Comparative analysis of thiophene vs furan derivatives in medicinal chemistry

Title: Bioisosteric Profiling: A Comparative Analysis of Thiophene vs. Furan Derivatives in Medicinal Chemistry Introduction In the landscape of rational drug design, the strategic selection of heterocyclic cores dictate...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Bioisosteric Profiling: A Comparative Analysis of Thiophene vs. Furan Derivatives in Medicinal Chemistry

Introduction

In the landscape of rational drug design, the strategic selection of heterocyclic cores dictates the pharmacokinetic and pharmacodynamic destiny of a lead compound. As an application scientist specializing in lead optimization, I frequently utilize bioisosteric replacement to fine-tune molecular properties. Among five-membered aromatic heterocycles, thiophene and furan represent a classic bioisosteric pair. Despite their structural resemblance, substituting a sulfur atom (thiophene) for an oxygen atom (furan) fundamentally alters the electronic distribution, aromaticity, and metabolic fate of the molecule.

This guide provides an objective, data-driven comparison of thiophene and furan derivatives, detailing the causality behind their divergent behaviors in biological systems and providing self-validating experimental workflows for their evaluation.

Section 1: Physicochemical and Electronic Divergence

The fundamental differences between thiophene and furan stem from their respective heteroatoms. Oxygen is highly electronegative, pulling electron density away from the furan ring, which results in a highly polarized molecule with lower aromaticity. Conversely, sulfur is less electronegative and possesses available 3d orbitals, allowing for superior delocalization of its lone pair of electrons into the π-system [2].

This translates to a stark difference in resonance energy: thiophene exhibits an aromatic stabilization energy of ~29 kcal/mol, whereas furan sits at a mere ~16 kcal/mol[2]. In a drug-receptor context, thiophene's enhanced aromaticity and the polarizability of the sulfur atom facilitate stronger, more stable hydrophobic and π-π stacking interactions within binding pockets. Furan, on the other hand, acts as a stronger hydrogen bond acceptor [1].

Table 1: Physicochemical Properties Comparison

PropertyFuran DerivativeThiophene Derivative
Heteroatom Oxygen (O)Sulfur (S)
Aromaticity (Resonance Energy) Lower (~16 kcal/mol)Higher (~29 kcal/mol)
Electronegativity of Heteroatom Higher (3.44)Lower (2.58)
Lipophilicity (logP contribution) Lower (More polar)Higher (More lipophilic)
Hydrogen Bonding Strong H-bond acceptorWeak H-bond acceptor
Metabolic Stability Generally lowerGenerally higher

Section 2: Pharmacokinetics and Metabolic Stability

Metabolic stability is often the deciding factor between a successful drug candidate and a failed one. Furan rings are notoriously susceptible to cytochrome P450 (CYP450) mediated oxidation. The electron-rich, less aromatic furan ring readily undergoes epoxidation, leading to reactive, ring-opened dicarbonyl intermediates that can covalently bind to cellular proteins, causing hepatotoxicity [1].

Thiophene, while also subject to oxidative metabolism (forming sulfoxides or epoxides), benefits from its higher aromatic stability, which raises the activation energy required for initial oxidation. Consequently, thiophene derivatives generally exhibit a longer half-life and lower intrinsic clearance ( CLint​ ) compared to their furan counterparts [5].

G N1 Lead Optimization N2 Thiophene Scaffold (Sulfur) N1->N2 N3 Furan Scaffold (Oxygen) N1->N3 N4 High Aromaticity (29 kcal/mol) N2->N4 N5 Low Aromaticity (16 kcal/mol) N3->N5 N6 Enhanced Metabolic Stability N4->N6 N7 Risk of Reactive Metabolites N5->N7

Caption: Divergent pharmacological properties of thiophene and furan scaffolds.

Section 3: Case Studies in Target Affinity

Recent experimental data highlights how these physicochemical differences manifest in vitro.

  • Ebola Virus (EBOV) Entry Inhibitors: In a recent optimization of EBOV entry inhibitors, researchers compared thiophene, furan, and thiazole derivatives. The thiophene analogs demonstrated superior selectivity indices and antiviral activity ( EC50​ values as low as 0.19 μM) compared to furan derivatives ( EC50​ > 6 μM) [4]. The enhanced lipophilicity and metabolic stability of the thiophene core contributed to a vastly improved therapeutic window.

  • α-Glucosidase Inhibitors: A 2026 study evaluating sulfonamide-based derivatives found that thiophene-containing compounds ( IC50​ = 2.03 μM) significantly outperformed furan analogs. The moderate electron density and specific molecular geometry of the thiophene ring allowed it to adapt more complementarily to the electrostatic environment of the enzyme's active pocket, whereas the electron-rich furan ring caused electrostatic repulsion[3].

Table 2: Comparative Biological Efficacy

Target / Disease ModelFuran Derivative EfficacyThiophene Derivative EfficacyMechanistic Observation
Ebola Virus Entry EC50​ : ~6.19 - 9.50 μM EC50​ : ~0.19 - 2.53 μMThiophenes showed superior antiviral activity and a wider therapeutic window.
α-Glucosidase Lower inhibitory activity IC50​ : 2.03 - 2.14 μMThiophene's moderate electron density better fits the active electrostatic pocket.

Section 4: Self-Validating Protocol: Liver Microsomal Stability Assay

To objectively compare the metabolic liability of furan vs. thiophene derivatives, a liver microsomal stability assay is the gold standard. As an application scientist, I rely on this protocol because it provides a self-validating, isolated system to measure CYP450-mediated degradation.

G Start Compound Spiking (Thiophene vs Furan) Incubation Microsome Incubation (+ NADPH, 37°C) Start->Incubation Quench Reaction Quenching (Cold Acetonitrile) Incubation->Quench Analysis LC-MS/MS Analysis (Parent Depletion) Quench->Analysis Data Calculate Half-life & Intrinsic Clearance Analysis->Data

Caption: Workflow for evaluating metabolic stability of heterocyclic bioisosteres.

Step-by-Step Methodology:
  • Preparation of Master Mix: Prepare a 1 mg/mL suspension of human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: The pH 7.4 buffer maintains the physiological conformation of CYP450 enzymes. HLMs contain the necessary membrane-bound metabolic enzymes.

  • Compound Addition: Spike the thiophene or furan test compound (final concentration 1 μM) into the mix. Include Verapamil as a positive control.

    • Causality: Verapamil is a known high-clearance drug. If Verapamil is not rapidly degraded, the assay is invalid (indicating inactive enzymes or degraded microsomes).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligatory electron donor for CYP450 enzymes. Without it, oxidative metabolism cannot occur, ensuring that any degradation observed is strictly CYP-mediated.

  • Time-Course Quenching: At specific intervals (0, 5, 15, 30, 60 minutes), extract 50 μL aliquots and immediately mix with 150 μL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile instantly denatures the metabolic enzymes, halting the reaction at precise time points while simultaneously precipitating proteins for cleaner downstream analysis.

  • LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM provides the high specificity required to track the depletion of the parent compound without interference from newly formed metabolites.

  • Data Calculation: Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

Conclusion

While both furan and thiophene are indispensable bioisosteres in medicinal chemistry, they are not universally interchangeable. Thiophene is generally the scaffold of choice when optimizing for metabolic stability, lipophilicity, and deep hydrophobic pocket binding. Furan, conversely, is highly valuable when a strong hydrogen bond acceptor is required, or when designing targeted covalent inhibitors where reactive intermediates are intentionally leveraged.

Safety & Regulatory Compliance

Safety

2-(N-Boc-amino)-3-phenyl-thiophene proper disposal procedures

The proper disposal of 2-(N-Boc-amino)-3-phenyl-thiophene requires a rigorous, chemistry-driven approach. As a highly specialized building block used in medicinal chemistry and active pharmaceutical ingredient (API) synt...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper disposal of 2-(N-Boc-amino)-3-phenyl-thiophene requires a rigorous, chemistry-driven approach. As a highly specialized building block used in medicinal chemistry and active pharmaceutical ingredient (API) synthesis, this compound cannot be treated as generic organic waste. Its tripartite structure—a sulfur-containing thiophene ring, a lipophilic phenyl group, and a thermally labile tert-butyloxycarbonyl (Boc) protected amine—creates a complex multi-hazard profile.

To ensure laboratory safety and environmental compliance, researchers must understand the causality behind each disposal step. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and destruction of this compound.

Hazard Causality & Physicochemical Profiling

Before executing any disposal protocol, it is critical to understand why this compound is hazardous. Standard incinerators without specialized scrubbers will fail emission standards if organic sulfur is introduced improperly. Furthermore, the Boc group presents a unique thermal hazard.

The following table summarizes the quantitative and qualitative data driving our disposal methodology:

ParameterCharacteristicOperational Causality for Disposal
Chemical Class Boc-protected aminothiopheneRequires multi-hazard profiling (carbamate toxicity + sulfur emissions).
Physical State Solid Organic IntermediateHigh risk of aerosolization; mandates wet-wipe protocols for spills rather than dry sweeping.
Aqueous Solubility InsolubleAqueous drain disposal is strictly prohibited; phase separation prevents dilution and pollutes waterways (()).
Thermal Degradation Releases SOx, NOx, IsobutyleneDemands high-temperature incineration equipped with alkaline scrubbers to neutralize acidic gases.
RCRA Status Unlisted Characteristic WasteMust be brokered through licensed EHS contractors; cannot be landfilled ([1]()).

Pre-Disposal: Spill Containment & Operational Safety

In the event of an accidental release during synthesis or waste transfer, immediate containment is required. Every safety protocol must be a self-validating system to ensure complete decontamination.

Step-by-Step Spill Methodology:

  • Suppression (Do Not Dry Sweep): Mechanical sweeping aerosolizes the fine Boc-protected powder, bypassing standard surgical masks and creating an inhalation hazard. Action: Mist the spill area lightly with a 70% ethanol solution to collapse the dust profile.

  • Collection: Use a conductive, non-sparking spatula to transfer the dampened mass into a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Validation (The White-Pad Test): How do you prove the area is decontaminated? Wipe the affected benchtop with a clean, solvent-soaked (e.g., acetone) white absorbent pad. Thiophene oxidation products often exhibit a faint yellow/brown hue. If the pad shows any discoloration, repeat the solvent wipe until the pad remains pristine white.

Step-by-Step Waste Segregation & Disposal Workflow

The EPA mandates that multi-hazardous wastes undergo destruction technologies compatible with all present contaminants ([1]()). Follow this exact sequence to prepare 2-(N-Boc-amino)-3-phenyl-thiophene for final EHS transfer.

Step 1: Strict Segregation (The "No-Mix" Rule) Place the compound into a designated "Non-Halogenated Organic Sulfur Waste" container. Causality: Never mix sulfur-containing waste with halogenated waste (e.g., dichloromethane). Co-incineration of sulfur and halogens generates a highly corrosive mixture of sulfur oxides (SOx) and hydrogen halides (HX) that rapidly destroys the refractory lining of commercial incinerators.

Step 2: Primary Containment Selection Utilize HDPE carboys for liquid waste solutions. Causality: HDPE is highly resistant to the lipophilic phenyl-thiophene core and prevents the leaching that occurs when utilizing low-density plastics.

Step 3: Environmental Storage Controls Store the primary waste jug inside a secondary spill tray within a ventilated flammables cabinet. Causality: The Boc protecting group is thermally labile. If exposed to unexpected heat, it can spontaneously deprotect, releasing isobutylene gas. Continuous cabinet ventilation prevents explosive over-pressurization.

Step 4: EHS Transfer & Incineration Transfer the logged waste to a licensed chemical waste broker. Ensure the manifest explicitly notes "Contains Thiophene Derivatives" so the facility routes the waste to an incinerator equipped with alkaline exhaust scrubbers.

Glassware Decontamination Protocol

Empty reaction flasks and vials that contained 2-(N-Boc-amino)-3-phenyl-thiophene must be decontaminated before entering the standard laboratory washing queue. Because it is a hazardous carbamate derivative, residual chemical must be captured ([2]()).

The Triple-Rinse Validation Method:

  • First Rinse: Add a volume of polar aprotic solvent (e.g., acetone) equal to 10% of the glassware's total volume. Swirl vigorously for 30 seconds. Decant this solvent directly into the hazardous waste carboy. (This rinse captures >95% of the residual compound).

  • Second Rinse: Repeat the process.

  • Third Rinse & Validation: Perform a final rinse. To validate decontamination, drop 1 mL of this final rinsate onto a clean glass watch glass and allow it to evaporate. It must evaporate completely clean, leaving no organic film or residue. Once validated, the glassware is safe for standard sink washing.

Disposal Workflow Visualization

The following diagram illustrates the logical, parallel steps required to safely move this compound from the benchtop to final destruction.

DisposalWorkflow A Waste Generation: 2-(N-Boc-amino)-3-phenyl-thiophene B Solid/Liquid Segregation (Non-Halogenated Sulfur) A->B D Glassware Decontamination (Triple-Rinse Protocol) A->D C Primary Containment (HDPE Carboy) B->C E EHS Broker Transfer C->E D->C Rinsate F High-Temp Incineration (Alkaline Scrubbing) E->F

Workflow for the segregation, decontamination, and disposal of Boc-protected aminothiophenes.

References

  • Laboratory Environmental Sample Disposal Information Document | Environmental Protection Agency (EPA) | [Link]

Sources

Handling

Personal protective equipment for handling 2-(N-Boc-amino)-3-phenyl-thiophene

As a Senior Application Scientist, I recognize that handling specialized research intermediates like 2-(N-Boc-amino)-3-phenyl-thiophene requires moving beyond generic safety data sheets (SDS) and applying mechanistic che...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized research intermediates like 2-(N-Boc-amino)-3-phenyl-thiophene requires moving beyond generic safety data sheets (SDS) and applying mechanistic chemical safety principles. Because this specific compound is often synthesized de novo in drug discovery and lacks a standardized, globally harmonized SDS, we must assess its risks based on its structural moieties: the reactive thiophene core, the lipophilic tert-butyloxycarbonyl (Boc) protecting group, and the sterically bulky phenyl ring.

This guide provides a comprehensive, causality-driven protocol for the safe handling, operational workflow, and disposal of this compound, grounded in authoritative laboratory safety standards.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To build a self-validating safety protocol, we must first understand how the chemical interacts with biological systems and protective barriers. According to the National Research Council's Prudent Practices in the Laboratory[1], novel organic chemicals must be treated with rigorous baseline precautions.

  • Dermal Penetration Risk (The N-Boc Group): The addition of the N-Boc protecting group significantly increases the molecule's lipophilicity (LogP). Highly lipophilic compounds can rapidly penetrate the stratum corneum of the skin. If the compound is dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate), the solvent acts as a carrier, accelerating transdermal absorption.

  • Toxicity Profile (The Thiophene Core): Thiophene derivatives are well-documented skin, eye, and respiratory irritants. Toxicological data for similar halogenated and substituted thiophenes indicate they are harmful via ingestion, inhalation, and skin absorption. Furthermore, thiophene rings can undergo hepatic metabolism via cytochrome P450 enzymes into reactive epoxides, necessitating strict prevention of systemic exposure.

  • Physical State Hazards: As a functionalized organic intermediate, this compound is typically isolated as a crystalline solid or powder. The primary physical hazard is aerosolization of fine particulates during weighing and transfer, which poses a severe respiratory and ocular risk.

Core Personal Protective Equipment (PPE) Matrix

Under the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I)[2], PPE serves as the final line of defense. Engineering controls (e.g., chemical fume hoods) must be the primary containment strategy. The table below outlines the required PPE and the scientific rationale for each selection.

PPE CategorySpecificationMechanistic Rationale & Causality
Hand Protection Double-layered Nitrile Gloves (min. 4-8 mil thickness). Avoid Latex.Nitrile provides superior chemical resistance to the organic solvents typically used to dissolve Boc-protected thiophenes. Double-gloving ensures that if the outer glove is breached by a carrier solvent, the inner glove prevents dermal absorption of the lipophilic compound.
Eye Protection ANSI Z87.1 Chemical Splash Goggles Standard safety glasses with side shields are insufficient against fine airborne powders. Splash goggles provide a complete orbital seal, preventing aerosolized thiophene dust from contacting ocular mucous membranes.
Body Protection 100% Cotton or Flame-Resistant (FR) Lab Coat (Fully buttoned)Synthetic fabrics (e.g., polyester) can melt into the skin if a secondary solvent fire occurs. Cotton or FR materials provide a physical barrier against static-clinging powders and chemical splashes.
Respiratory N95 or Half-Mask Particulate Respirator (If handled outside a hood)While all handling should occur inside a certified fume hood, an N95 respirator is required if engineering controls fail or during bulk transfer, preventing inhalation of irritating thiophene particulates[2].

Operational Workflow: Step-by-Step Handling Protocol

Safety is not just about wearing equipment; it is about procedural discipline. Follow this self-validating workflow to ensure zero-exposure during synthesis or assay preparation.

Step 1: Environmental Preparation & Engineering Controls

  • Verify that the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible reagents (e.g., strong oxidizers, concentrated acids), as the Boc group is acid-labile and will rapidly deprotect, potentially releasing isobutylene gas and carbon dioxide.

Step 2: PPE Donning Sequence

  • Inspect the lab coat for tears and button it completely to the neck.

  • Don the ANSI Z87.1 splash goggles.

  • Wash hands, then don the first pair of nitrile gloves. Pull the cuffs over the sleeves of the lab coat.

  • Don the second pair of nitrile gloves over the first.

Step 3: Chemical Transfer and Weighing

  • Place the container of 2-(N-Boc-amino)-3-phenyl-thiophene inside the fume hood.

  • Use an anti-static weighing boat and a grounded, stainless-steel spatula. Causality: Organic powders often carry static charges; anti-static tools prevent the powder from repelling and aerosolizing into the breathing zone.

  • Weigh the required mass slowly. If preparing a stock solution, add the carrier solvent (e.g., DMSO or DMF) directly to the vial inside the hood to eliminate the risk of transporting dry powder across the lab.

Step 4: Doffing and Decontamination

  • Wipe down the exterior of the chemical container and the balance with a solvent-dampened Kimwipe (e.g., isopropanol) before removing them from the hood.

  • Remove the outer gloves using the "glove-in-glove" technique to trap surface contamination. Dispose of them in solid hazardous waste.

  • Remove goggles, then the lab coat, and finally the inner gloves. Wash hands immediately with soap and water.

Spill Response and Disposal Plan

Even with flawless execution, accidental exposures occur. Response plans must align with the American Chemical Society (ACS) Guide for Chemical Spill Response Planning in Laboratories[3].

Minor Solid Spill (Inside Hood):

  • Do not sweep dry powder, as this generates hazardous aerosols.

  • Cover the spilled 2-(N-Boc-amino)-3-phenyl-thiophene with absorbent pads lightly dampened with a compatible solvent (e.g., water or ethanol) to suppress dust.

  • Carefully scoop the dampened material into a designated solid hazardous waste container.

Solvent Spill (Compound in Solution):

  • Alert nearby personnel. If the volume exceeds 100 mL of highly concentrated solution, evacuate the immediate area.

  • Apply an activated carbon-based absorbent or universal spill pad to the perimeter of the spill, working inward to prevent spreading[4].

  • Collect the saturated absorbents and place them in a sealed, labeled hazardous waste bucket.

Waste Disposal:

  • Solid Waste: Dispose of all contaminated spatulas, Kimwipes, and gloves in a rigid container labeled "Toxic Organic Solid Waste (Thiophene Derivatives)."

  • Liquid Waste: Collect reaction filtrates and washings in a container labeled "Non-Halogenated Organic Waste"—unless halogenated solvents (like DCM) were used, in which case it must go into "Halogenated Organic Waste."

Workflow Visualization

The following diagram illustrates the logical integration of hazard assessment, engineering controls, PPE utilization, and emergency response.

PPE_Workflow Hazard Hazard Assessment: 2-(N-Boc-amino)-3-phenyl-thiophene EngControl Engineering Controls (Chemical Fume Hood) Hazard->EngControl Dictates PPE Don PPE (Double Nitrile, Goggles, FR Coat) EngControl->PPE Precedes Handling Operational Handling (Anti-static Weighing & Transfer) PPE->Handling Enables Safe Success Synthesis / Assay Setup Complete Handling->Success Standard Protocol Spill Accidental Spill or Exposure Event Handling->Spill Protocol Failure Disposal Hazardous Waste Disposal (EPA / Local Regulations) Success->Disposal Routine Waste Response ACS Spill Response Protocol (Dust Suppression & Containment) Spill->Response Response->Disposal Waste Generation

Workflow for handling 2-(N-Boc-amino)-3-phenyl-thiophene, integrating PPE and spill response.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. Available at:[Link][1][5]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910 Subpart I). U.S. Department of Labor. Available at:[Link][2][6]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13851, 2-Bromothiophene (Thiophene Toxicity Baseline). PubChem, 2024. Available at:[Link]

  • American Chemical Society (ACS). Guide for Chemical Spill Response Planning in Laboratories. ACS Committee on Chemical Safety. Available at:[Link][3][4]

Sources

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